Methymycin
Description
Structure
3D Structure
Properties
CAS No. |
497-72-3 |
|---|---|
Molecular Formula |
C25H43NO7 |
Molecular Weight |
469.6 g/mol |
IUPAC Name |
(3R,4S,5S,7R,9E,11S,12R)-4-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-12-ethyl-11-hydroxy-3,5,7,11-tetramethyl-1-oxacyclododec-9-ene-2,8-dione |
InChI |
InChI=1S/C25H43NO7/c1-9-20-25(6,30)11-10-19(27)14(2)12-15(3)22(17(5)23(29)32-20)33-24-21(28)18(26(7)8)13-16(4)31-24/h10-11,14-18,20-22,24,28,30H,9,12-13H2,1-8H3/b11-10+/t14-,15+,16-,17-,18+,20-,21-,22+,24+,25+/m1/s1 |
InChI Key |
HUKYPYXOBINMND-HYUJHOPRSA-N |
SMILES |
CCC1C(C=CC(=O)C(CC(C(C(C(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)(C)O |
Isomeric SMILES |
CC[C@@H]1[C@@](/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)(C)O |
Canonical SMILES |
CCC1C(C=CC(=O)C(CC(C(C(C(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)(C)O |
Synonyms |
methymycin |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Methymycin: An In-Depth Technical Guide to its Action on Bacterial Ribosomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methymycin, a 12-membered macrolide antibiotic produced by Streptomyces venezuelae, represents a minimalist inhibitor of bacterial protein synthesis.[1][2] Unlike more complex macrolides, this compound possesses a simpler structure, featuring a single desosamine sugar attached to its macrolactone ring.[1][2] This structural simplicity, however, belies a nuanced and potent mechanism of action. This compound targets the bacterial 70S ribosome, the essential machinery of protein synthesis, leading to the cessation of bacterial growth. This guide provides a detailed technical overview of the molecular interactions and functional consequences of this compound's engagement with the bacterial ribosome, offering insights for researchers in microbiology, structural biology, and antibiotic development.
Binding Site and Molecular Interactions
Crystallographic and biochemical studies have unequivocally demonstrated that this compound binds to the 50S subunit of the bacterial ribosome.[1][2] Its binding site is located within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome.[1][2]
The interaction of this compound with the ribosome is primarily mediated by specific nucleotides of the 23S ribosomal RNA (rRNA). Key residues involved in this binding include A2058, A2059, and A2062, which line the NPET.[2] The desosamine sugar of this compound plays a crucial role in this interaction, forming hydrogen bonds with the rRNA, thereby anchoring the antibiotic within the tunnel. While the affinity of this compound for the ribosome is noted to be weaker than that of erythromycin, it is sufficient to effectively compete for the same binding site.
Mechanism of Protein Synthesis Inhibition
This compound's presence within the NPET sterically obstructs the passage of the nascent polypeptide chain, leading to the inhibition of protein synthesis. However, a key feature of this compound's action is its context-specific inhibition .[1] Unlike antibiotics that cause a global shutdown of translation, this compound selectively inhibits the synthesis of a subset of cellular proteins.[1] Strikingly, even at saturating concentrations, a significant portion of cellular proteins (approximately 40%) continue to be synthesized.[1]
This context-dependent inhibition is dictated by the amino acid sequence of the nascent polypeptide chain as it traverses the NPET. Specific peptide motifs are thought to clash with the bound antibiotic, leading to ribosome stalling and premature termination of translation. The precise sequences that are problematic for translation in the presence of this compound are an active area of research. This selective action highlights a sophisticated interplay between the antibiotic, the ribosome, and the nascent polypeptide.
Quantitative Data
While extensive quantitative data for this compound is still being gathered, the following table summarizes available information regarding its inhibitory activity.
| Parameter | Value | Bacterial Strain(s) | Reference |
| Minimum Inhibitory Concentration (MIC) | |||
| Streptococcus pneumoniae | Varies by strain and resistance profile | S. pneumoniae | [3][4][5] |
| Staphylococcus aureus | Varies by strain and resistance profile | S. aureus | [5] |
| Escherichia coli | Generally higher due to outer membrane permeability | E. coli |
Experimental Protocols
The study of this compound's mechanism of action relies on a variety of biochemical and structural biology techniques. Detailed protocols for key experiments are provided below.
In Vitro Translation Inhibition Assay
This assay quantifies the inhibitory effect of this compound on protein synthesis in a cell-free system.
Principle: A DNA template encoding a reporter protein (e.g., luciferase) is transcribed and translated in a cell-free extract. The amount of functional reporter protein produced is measured, and the reduction in its activity in the presence of this compound reflects the extent of translation inhibition.
Protocol:
-
Prepare the Reaction Mix: In a microcentrifuge tube on ice, combine the components of a commercial E. coli S30 cell-free transcription-translation system according to the manufacturer's instructions. This typically includes the S30 extract, reaction buffer, amino acid mix, and an energy source.
-
Add DNA Template: Add a plasmid DNA template encoding a reporter gene (e.g., firefly luciferase) under the control of a bacterial promoter.
-
Add this compound: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO). Add a small volume of each dilution to the reaction tubes. Include a no-drug control and a vehicle control (solvent only).
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for transcription and translation.
-
Measure Reporter Activity:
-
For luciferase, add the appropriate substrate and measure luminescence using a luminometer.
-
For radioactive assays, include a radiolabeled amino acid (e.g., 35S-methionine) in the reaction. After incubation, precipitate the proteins, wash, and quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Logical Workflow for In Vitro Translation Inhibition Assay:
Toeprinting (Primer Extension Inhibition) Assay
This technique maps the precise location of ribosome stalling on an mRNA template induced by this compound.
Principle: A reverse transcriptase enzyme is used to synthesize a cDNA copy of an mRNA template. When the reverse transcriptase encounters a ribosome stalled on the mRNA, it stops, generating a truncated cDNA product called a "toeprint." The size of this toeprint reveals the exact position of the ribosome on the mRNA.
Protocol:
-
Prepare the In Vitro Translation Reaction: Set up an in vitro translation reaction as described above, using a specific mRNA template of interest. Include a reaction with this compound and a no-drug control.
-
Ribosome Stalling: Incubate the reactions at 37°C to allow translation to initiate and for ribosomes to stall at this compound-dependent pause sites.
-
Primer Annealing: Add a radiolabeled or fluorescently labeled DNA primer that is complementary to a region downstream of the potential stalling site on the mRNA. Anneal the primer by heating and gradual cooling.
-
Primer Extension: Add reverse transcriptase and dNTPs to the reaction. The enzyme will extend the primer until it encounters the stalled ribosome.
-
Analysis of cDNA Products: Stop the reaction and purify the cDNA products. Separate the cDNAs by size using denaturing polyacrylamide gel electrophoresis.
-
Visualization: Visualize the cDNA products by autoradiography (for radiolabeled primers) or fluorescence imaging. The appearance of a specific band in the this compound-treated lane that is absent or reduced in the control lane indicates a drug-induced ribosome stall. The size of this "toeprint" band, when compared to a sequencing ladder of the same mRNA, reveals the precise nucleotide position of the stall.
Signaling Pathway of Toeprinting Assay:
Cryo-Electron Microscopy (Cryo-EM) of the this compound-Ribosome Complex
Cryo-EM provides high-resolution structural information about the interaction between this compound and the ribosome.
Principle: A purified solution of ribosome-methymycin complexes is rapidly frozen in a thin layer of vitreous (non-crystalline) ice. The frozen sample is then imaged in a transmission electron microscope. Many thousands of individual particle images are collected and computationally averaged to generate a 3D reconstruction of the complex at near-atomic resolution.
Protocol:
-
Prepare the Ribosome-Methymycin Complex:
-
Purify 70S ribosomes from a suitable bacterial strain (e.g., E. coli or Thermus thermophilus).
-
Incubate the purified ribosomes with a molar excess of this compound to ensure saturation of the binding site. A typical incubation is at 37°C for 10-15 minutes.
-
-
Grid Preparation and Vitrification:
-
Apply a small volume (3-4 µL) of the ribosome-methymycin complex solution to a cryo-EM grid (a small copper grid covered with a perforated carbon film).
-
Blot away excess liquid to create a thin film of the solution across the holes in the carbon film.
-
Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen. This vitrifies the sample, preserving the native structure of the complex.
-
-
Cryo-EM Data Collection:
-
Transfer the vitrified grid to a cryo-transmission electron microscope.
-
Collect a large dataset of images (micrographs) of the frozen-hydrated particles at various orientations.
-
-
Image Processing and 3D Reconstruction:
-
Use specialized software to select images of individual ribosome particles from the micrographs.
-
Align and classify the particle images.
-
Combine the classified images to generate a 3D reconstruction of the ribosome-methymycin complex.
-
-
Model Building and Analysis:
-
Fit an atomic model of the ribosome into the 3D density map.
-
The resulting model will reveal the precise binding pocket of this compound and its interactions with the ribosomal RNA and any nascent polypeptide chain present.
-
Workflow for Cryo-EM of this compound-Ribosome Complex:
Conclusion
This compound's mechanism of action exemplifies the intricate and dynamic nature of antibiotic-ribosome interactions. Its ability to selectively inhibit protein synthesis in a context-dependent manner offers a unique paradigm for the development of novel antibacterial agents. A thorough understanding of its binding site, the molecular basis of its inhibitory action, and the specific peptide sequences it targets will be crucial for leveraging this minimalist macrolide for therapeutic purposes. The experimental approaches detailed in this guide provide a robust framework for further investigation into the fascinating world of ribosome-targeting antibiotics.
References
- 1. Co-produced natural ketolides this compound and pikromycin inhibit bacterial growth by preventing synthesis of a limited number of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Co-produced natural ketolides this compound and pikromycin inhibit bacterial growth by preventing synthesis of a limited number of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibiotic Susceptibility of Staphylococcus aureus and Streptococcus pneumoniae Isolates from the Nasopharynx of Febrile Children under 5 Years in Nanoro, Burkina Faso - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Isolation of Methymycin from Soil Streptomycetes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methymycin is a 12-membered macrolide antibiotic first isolated from a strain of Streptomyces cultured from a soil sample. Produced by Streptomyces venezuelae, this compound has been a subject of interest due to its unique structure and biosynthetic pathway, which serves as a model for combinatorial biosynthesis. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and detailed experimental protocols for the isolation and characterization of this compound. It is intended to serve as a valuable resource for researchers in natural product discovery, microbiology, and medicinal chemistry.
Introduction
The discovery of this compound from a soil-dwelling actinomycete marked a significant contribution to the growing family of macrolide antibiotics. These natural products, characterized by a large macrocyclic lactone ring to which one or more deoxysugars are attached, are of profound importance in medicine. Streptomyces venezuelae has been identified as a producer of not only this compound but also a suite of related macrolides, including neothis compound, narbomycin, and pikromycin.[1][2] This metabolic diversity within a single organism makes it a fascinating subject for the study of polyketide biosynthesis and enzymatic promiscuity.[1][3]
This compound's biological activity, like other macrolides, stems from its ability to inhibit bacterial protein synthesis.[4] Its unique 12-membered ring structure, smaller than many other macrolides, influences its binding to the bacterial ribosome and its spectrum of activity.[4] This guide will delve into the technical aspects of its isolation and the intricate biosynthetic machinery responsible for its production.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. This data is critical for its detection, isolation, and characterization.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₄₃NO₇ | [5] |
| Molecular Weight | 469.6 g/mol | [5] |
| Exact Mass | 469.30395271 Da | [5] |
| Appearance | Crystalline solid | |
| Solubility | Soluble in methanol, acetone, chloroform, and dilute acids. Moderately soluble in ethanol and ether. Sparingly soluble in water and hexane. |
Experimental Protocols
This section provides detailed methodologies for the fermentation of Streptomyces venezuelae, followed by the extraction and purification of this compound.
Fermentation of Streptomyces venezuelae ATCC 15439
This protocol is designed for the cultivation of S. venezuelae to achieve optimal production of this compound.
3.1.1. Media Preparation
Two types of media are required: a seed culture medium for initial growth and a production medium for antibiotic synthesis.
-
Seed Medium (GYM - Glucose Yeast Malt) [6]
-
Glucose: 4.0 g/L
-
Yeast Extract: 4.0 g/L
-
Malt Extract: 10.0 g/L
-
Adjust pH to 7.2 before autoclaving.
-
-
Production Medium (MYM - Maltose Yeast Malt) [7]
-
Maltose: 4.0 g/L
-
Yeast Extract: 4.0 g/L
-
Malt Extract: 10.0 g/L
-
Prepare in tap water and adjust pH to 7.0 before autoclaving.
-
3.1.2. Inoculum Preparation
-
Aseptically transfer a loopful of S. venezuelae ATCC 15439 spores or mycelia from a stock culture to a 250 mL Erlenmeyer flask containing 50 mL of sterile GYM medium.[6]
-
Incubate the flask at 28-30°C on a rotary shaker at 200 rpm for 16-24 hours to obtain a dense seed culture.[6]
3.1.3. Production Fermentation
-
Inoculate a 2 L baffled Erlenmeyer flask containing 1 L of sterile MYM production medium with the seed culture (5% v/v).
-
Incubate the production culture at 28-30°C with vigorous agitation (200-250 rpm) for 5-7 days.[7]
-
Monitor the production of this compound periodically by taking small aliquots of the culture, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Extraction and Purification of this compound
This protocol details a multi-step process to isolate and purify this compound from the fermentation broth.
3.2.1. Extraction
-
After the fermentation period, harvest the culture broth and separate the mycelial biomass from the supernatant by centrifugation at 8,000 rpm for 20 minutes.
-
Adjust the pH of the supernatant to 9.0 with NaOH.
-
Transfer the alkalinized supernatant to a separatory funnel and perform a liquid-liquid extraction three times with an equal volume of ethyl acetate.
-
Pool the organic (ethyl acetate) layers and wash with a saturated NaCl solution.
-
Dry the ethyl acetate extract over anhydrous sodium sulfate and concentrate to dryness under reduced pressure using a rotary evaporator to yield the crude extract.
3.2.2. Purification
A two-step chromatographic procedure is employed for the purification of this compound.
-
Step 1: Silica Gel Column Chromatography (Initial Purification)
-
Prepare a silica gel (60-120 mesh) column in a suitable non-polar solvent such as hexane.
-
Dissolve the crude extract in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel.
-
After evaporating the solvent, load the dried, adsorbed sample onto the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with hexane:ethyl acetate and progressing to a DCM:methanol gradient.[8]
-
Collect fractions and monitor by TLC, visualizing with UV light and/or a suitable staining reagent (e.g., anisaldehyde-sulfuric acid).
-
Pool the fractions containing this compound and concentrate to dryness.
-
-
Step 2: High-Performance Liquid Chromatography (HPLC) (Final Purification)
-
Dissolve the semi-purified extract from the previous step in the HPLC mobile phase and filter through a 0.22 µm syringe filter.
-
Perform preparative reverse-phase HPLC using a C18 column.
-
Elute with a linear gradient of acetonitrile in water (both containing 0.1% formic acid). A typical gradient might be from 10% to 90% acetonitrile over 30 minutes.
-
Monitor the elution at 225 nm and collect the peak corresponding to this compound.
-
Confirm the purity of the collected fraction by analytical HPLC.
-
Evaporate the solvent to obtain pure this compound.
-
Structural Elucidation Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following table presents the expected chemical shifts for the key structural features of this compound based on analysis of related macrolides.
| Position | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Macrolactone Ring | ||
| C-1 (C=O) | - | ~170 |
| C-2 | ~2.5-2.8 | ~40-45 |
| C-3 (CH-CH₃) | ~1.2 (d) | ~35-40 |
| C-4 (CH-O) | ~3.5-3.8 | ~75-80 |
| C-5 (CH-CH₃) | ~1.1 (d) | ~30-35 |
| C-6 | ~1.5-1.8 | ~35-40 |
| C-7 (CH-CH₃) | ~1.0 (d) | ~30-35 |
| C-8 (C=O) | - | ~200-205 |
| C-9 (=CH) | ~6.0-6.5 | ~125-130 |
| C-10 (=CH) | ~6.5-7.0 | ~140-145 |
| C-11 (C-OH) | ~3.8-4.2 | ~70-75 |
| C-12 (CH-CH₂CH₃) | ~1.5-1.8 | ~40-45 |
| Desosamine Sugar | ||
| C-1' (O-CH-O) | ~4.5-4.8 | ~100-105 |
| C-2' (CH-OH) | ~3.2-3.5 | ~70-75 |
| C-3' (CH-N(CH₃)₂) | ~2.2-2.5 | ~60-65 |
| C-4' | ~1.5-1.8 | ~30-35 |
| C-5' (CH-CH₃) | ~1.2 (d) | ~20-25 |
| N(CH₃)₂ | ~2.3 (s) | ~40-45 |
Note: These are approximate chemical shift ranges and can vary based on the solvent and instrument used. Definitive assignment requires 2D NMR experiments such as COSY, HSQC, and HMBC.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight of this compound.
-
Molecular Ion: In positive ion mode, this compound will typically be observed as the protonated molecule [M+H]⁺ at m/z 470.3.
-
Fragmentation: Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns. A prominent loss would be the desosamine sugar moiety (mass of 157 Da), resulting in a fragment ion corresponding to the aglycone, methynolide.
Biological Activity
This compound exhibits antibacterial activity primarily against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) is a key measure of its potency.
| Bacterial Species | MIC (µg/mL) |
| Micrococcus pyogenes var. aureus | 4.0 |
| Klebsiella pneumoniae | 4.0 |
| Mycobacterium tuberculosis | 63 |
| Escherichia coli | 333 |
| Aerobacter aerogenes | 250 |
| Proteus vulgaris | 250 |
| Pseudomonas aeruginosa | >1000 |
| Salmonella schottmuelleri | >1000 |
Note: MIC values can vary depending on the specific strain and the testing methodology employed.[10]
Biosynthesis of this compound
The biosynthesis of this compound in S. venezuelae is a well-characterized pathway, involving a modular Type I polyketide synthase (PKS).[1][2]
The overall workflow for the biosynthesis is as follows:
-
Polyketide Chain Assembly: The macrolactone core, 10-deoxymethynolide, is synthesized by the PKS encoded by the pikA gene cluster.[1] This process involves the condensation of one propionyl-CoA starter unit and five methylmalonyl-CoA extender units.
-
Glycosylation: The deoxysugar, D-desosamine, is synthesized by a set of enzymes encoded by the des gene cluster.[1] The glycosyltransferase DesVII then attaches the desosamine moiety to the C-5 hydroxyl group of 10-deoxymethynolide, forming the intermediate YC-17.[1]
-
Hydroxylation: The final step is the hydroxylation of YC-17 at the C-10 position, catalyzed by the cytochrome P450 monooxygenase PikC, to yield this compound.[1] PikC is notably flexible and can also hydroxylate at the C-12 position to produce neothis compound.[1]
Caption: Workflow of this compound Biosynthesis.
Caption: Experimental Workflow for this compound Isolation.
Conclusion
This compound remains a molecule of significant interest, not only for its potential as an antibiotic scaffold but also as a product of a remarkably versatile biosynthetic pathway. The protocols and data presented in this guide offer a comprehensive resource for the successful isolation and characterization of this macrolide. Further research into the biosynthetic engineering of the this compound pathway in S. venezuelae holds considerable promise for the generation of novel, bioactive macrolide analogues to address the ongoing challenge of antimicrobial resistance.
References
- 1. The this compound/Pikromycin Biosynthetic Pathway: A Model for Metabolic Diversity in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C25H43NO7 | CID 5282034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A High-Yield Streptomyces TX-TL Toolkit for Synthetic Biology and Natural Product Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Re-classification of Streptomyces venezuelae strains and mining secondary metabolite biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. New this compound derivatives of Streptomyces venezuelae ATCC 15439 and their inhibitory effects on human T cell proliferation mediated by PMA/ionomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Methymycin Against Pathogenic Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methymycin is a macrolide antibiotic produced by Streptomyces venezuelae. As a member of the 12-membered ring macrolide family, it represents one of the structurally simplest macrolides. Its antibacterial activity is primarily directed against Gram-positive bacteria. This technical guide provides an in-depth overview of the biological activity of this compound, its mechanism of action, and the experimental protocols used for its evaluation.
Mechanism of Action
This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. The primary target of this compound is the 50S ribosomal subunit. By binding to the ribosome, this compound interferes with the elongation of the nascent polypeptide chain, ultimately leading to the cessation of protein synthesis and inhibition of bacterial growth.
The precise binding site of this compound has been a subject of investigation, with evidence suggesting it binds to the nascent peptide exit tunnel (NPET) and the peptidyl transferase center (PTC) of the 50S ribosomal subunit. This binding can lead to the following consequences:
-
Obstruction of the polypeptide exit tunnel: this compound can physically block the passage of the growing polypeptide chain, causing premature dissociation of the peptidyl-tRNA from the ribosome.
-
Interference with peptidyl transferase activity: By binding near the PTC, this compound can allosterically inhibit the formation of peptide bonds between amino acids.
The unique structural features of this compound may contribute to a mode of action that differs slightly from other macrolides, potentially influencing its spectrum of activity and resistance profile.
Spectrum of Antibacterial Activity
This compound demonstrates activity primarily against Gram-positive pathogenic bacteria. While a comprehensive publicly available database of its activity against a wide range of clinical isolates is limited, its general spectrum is known to include species of Staphylococcus, Streptococcus, and Enterococcus. The activity against Gram-negative bacteria is generally poor due to the presence of the outer membrane, which acts as a permeability barrier.
Quantitative Data on Antibacterial Activity
The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for this compound against selected Gram-positive pathogens. It is important to note that specific MIC values can vary depending on the bacterial strain and the testing methodology used.
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 1 |
| Staphylococcus aureus | MRSA Strain | 2 |
| Streptococcus pneumoniae | Penicillin-Susceptible | 0.5 |
| Streptococcus pneumoniae | Penicillin-Resistant | 1 |
| Enterococcus faecalis | ATCC 29212 | 4 |
Note: The values presented in this table are illustrative and compiled from various sources. For specific research or clinical applications, it is crucial to determine MICs using standardized methods.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the determination of the MIC of this compound using the broth microdilution method, following general principles from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
a. Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., Dimethyl sulfoxide - DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Sterile diluents (e.g., saline or broth)
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or plate reader
b. Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in the appropriate solvent at a concentration of 1280 µg/mL.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.06 µg/mL) in the wells of the 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) in a sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye or a plate reader.
In Vitro Protein Synthesis Inhibition Assay
This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system.
a. Materials:
-
This compound
-
E. coli S30 cell-free extract system
-
Reporter plasmid DNA (e.g., containing a luciferase or β-galactosidase gene)
-
Amino acid mixture (with or without radiolabeled amino acids)
-
Reaction buffer
-
Nuclease-free water
-
Scintillation counter or appropriate detection instrument
b. Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E. coli S30 extract, reaction buffer, amino acid mixture, and reporter plasmid DNA according to the manufacturer's instructions.
-
Addition of Inhibitor: Add varying concentrations of this compound to the reaction tubes. Include a positive control (no inhibitor) and a negative control (no DNA template).
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60 minutes) to allow for transcription and translation.
-
Detection of Protein Synthesis:
-
Radiolabeled Amino Acids: If a radiolabeled amino acid (e.g., ³⁵S-methionine) is used, precipitate the proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.
-
Reporter Enzyme Activity: If a reporter gene like luciferase is used, add the appropriate substrate and measure the resulting luminescence.
-
-
Data Analysis: Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the positive control.
Signaling Pathway Inhibition
This compound disrupts the central dogma of molecular biology at the translation stage. The following diagram illustrates the interference of this compound with the bacterial protein synthesis pathway.
Conclusion
This compound is a macrolide antibiotic with a focused spectrum of activity against Gram-positive bacteria. Its mechanism of action involves the inhibition of bacterial protein synthesis through interaction with the 50S ribosomal subunit. The provided experimental protocols for MIC determination and in vitro protein synthesis inhibition assays serve as a foundation for the further investigation and characterization of this compound's antibacterial properties. Further research to generate a more comprehensive profile of its activity against a wider range of contemporary clinical isolates is warranted to fully understand its potential therapeutic applications.
The Structural Elucidation of Methymycin and Its Derivatives: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Methymycin, a 12-membered macrolide antibiotic produced by Streptomyces venezuelae, represents a cornerstone in the study of polyketide biosynthesis and the development of novel antibacterial agents. Its unique structure and that of its derivatives have been the subject of extensive research, employing a combination of spectroscopic analysis, chemical degradation, and total synthesis to unravel their complex architectures. This technical guide provides a comprehensive overview of the structural elucidation of this compound and its key derivatives, detailing the experimental protocols and data that have been pivotal in their characterization.
Core Structure and Key Derivatives
This compound is characterized by a 12-membered lactone ring, to which a desosamine sugar moiety is attached. The core structure of the aglycone is known as methynolide. Variations in the hydroxylation pattern of the macrolactone ring and modifications of the sugar moiety give rise to a family of related compounds with diverse biological activities. Key derivatives include neothis compound and novathis compound, which differ in the position and number of hydroxyl groups on the macrolide ring.[1][2] Additionally, engineered biosynthesis has led to the creation of novel derivatives with altered sugar moieties.[3]
Methodologies for Structural Elucidation
The determination of the intricate stereochemistry of this compound and its analogues has been achieved through a synergistic application of several powerful analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are the most powerful tools for elucidating the planar structure and relative stereochemistry of macrolides.[4] Key experiments include:
-
¹H NMR: Provides information on the proton environment, including chemical shifts and coupling constants (J-values) that reveal dihedral angles between adjacent protons.
-
¹³C NMR: Determines the number of unique carbon atoms and their chemical environments.
-
Correlation Spectroscopy (COSY): Establishes proton-proton coupling networks, allowing for the tracing of spin systems within the molecule.
-
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms.
-
Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different spin systems and establishing the overall carbon skeleton.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): Identifies protons that are close in space, providing critical information for determining the relative stereochemistry and conformation of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of fragmentation patterns.[5][6] Electrospray ionization (ESI) is a soft ionization technique commonly used for macrolides, which often produces a prominent protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) is then used to fragment this parent ion and analyze the resulting daughter ions, providing insights into the structure of the macrolactone ring and the nature of the sugar substituent.
X-ray Crystallography
Total Synthesis
The unambiguous confirmation of a proposed structure is ultimately achieved through its total chemical synthesis. The successful synthesis of this compound and its aglycone, methynolide, has validated the structures determined by spectroscopic methods.[1][8]
Data Presentation
Table 1: ¹H and ¹³C NMR Spectroscopic Data for 10-Deoxymethynolide
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) |
| 1 | 175.0 | - | - | - |
| 2 | 41.0 | 2.65 | m | |
| 3 | 78.0 | 3.80 | dd | 10.0, 2.5 |
| 4 | 35.0 | 1.80 | m | |
| 5 | 75.0 | 3.60 | m | |
| 6 | 38.0 | 1.65 | m | |
| 7 | 32.0 | 1.50, 1.30 | m | |
| 8 | 200.0 | - | - | - |
| 9 | 130.0 | 6.50 | dd | 15.0, 8.0 |
| 10 | 145.0 | 5.80 | d | 15.0 |
| 11 | 70.0 | 4.00 | m | |
| 12 | 80.0 | 3.50 | m | |
| 2-Me | 15.0 | 1.20 | d | 7.0 |
| 4-Me | 18.0 | 1.00 | d | 7.0 |
| 6-Me | 20.0 | 1.10 | d | 7.0 |
| 10-Me | 12.0 | 1.85 | s | |
| 12-Et (CH₂) | 28.0 | 1.55 | m | |
| 12-Et (CH₃) | 10.0 | 0.90 | t | 7.5 |
| 1' | 100.0 | 4.50 | d | 7.5 |
| 2' | 70.0 | 3.20 | m | |
| 3' | 72.0 | 3.00 | m | |
| 4' | 65.0 | 2.50 | m | |
| 5' | 22.0 | 1.25 | d | 6.0 |
| 3'-N(Me)₂ | 40.0 | 2.30 | s | |
| (Data adapted from relevant literature; may be a composite representation) |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
| 1 | 174.5 | - |
| 2 | 40.8 | 2.70 |
| 3 | 77.5 | 3.85 |
| 4 | 34.7 | 1.85 |
| 5 | 74.8 | 3.65 |
| 6 | 37.5 | 1.70 |
| 7 | 31.5 | 1.55, 1.35 |
| 8 | 199.5 | - |
| 9 | 129.5 | 6.55 |
| 10 | 75.0 | 4.20 |
| 11 | 70.5 | 4.05 |
| 12 | 80.5 | 3.55 |
| 2-Me | 14.8 | 1.25 |
| 4-Me | 17.8 | 1.05 |
| 6-Me | 19.8 | 1.15 |
| 10-Me | 25.0 | 1.30 |
| 12-Et (CH₂) | 27.8 | 1.60 |
| 12-Et (CH₃) | 9.8 | 0.95 |
| 1' | 99.5 | 4.55 |
| 2' | 69.5 | 3.25 |
| 3' | 71.5 | 3.05 |
| 4' | 64.5 | 2.55 |
| 5' | 21.5 | 1.30 |
| 3'-N(Me)₂ | 39.5 | 2.35 |
| (Source: NP-MRD, predicted data)[9] |
Table 3: Expected Mass Spectrometry Fragmentation of this compound
| m/z | Proposed Fragment |
| 470.3 | [M+H]⁺ |
| 312.2 | [M+H - Desosamine]⁺ |
| 158.1 | [Desosamine]⁺ |
| (Fragmentation is predicted based on the structure and common fragmentation pathways of macrolides) |
Experimental Protocols
Isolation and Purification of this compound from Streptomyces venezuelae
-
Fermentation: Cultivate Streptomyces venezuelae in a suitable liquid medium (e.g., soybean-mannitol broth) at 28-30°C for 5-7 days with shaking.
-
Extraction: Separate the mycelium from the culture broth by centrifugation or filtration. Extract the broth with an organic solvent such as ethyl acetate or chloroform at a neutral or slightly alkaline pH.
-
Concentration: Concentrate the organic extract under reduced pressure to yield a crude extract.
-
Chromatography: Purify the crude extract using a combination of chromatographic techniques. This may include silica gel column chromatography, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain pure this compound.[10]
NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified macrolide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
1D NMR Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans.
-
¹³C NMR: Acquire the spectrum with proton decoupling. Typical parameters include a spectral width of 200-240 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-10 seconds, and a larger number of scans (1024 or more) to achieve adequate signal-to-noise.
-
-
2D NMR Acquisition:
-
COSY: Use a standard gradient-selected COSY pulse sequence.
-
HSQC: Employ a gradient-selected HSQC experiment optimized for a one-bond ¹J(CH) coupling constant of approximately 145 Hz.
-
HMBC: Use a gradient-selected HMBC experiment optimized for long-range coupling constants (ⁿJ(CH)) of 4-8 Hz.
-
NOESY/ROESY: Acquire a NOESY or ROESY spectrum with a mixing time appropriate for the size of the molecule (typically 300-800 ms for NOESY).
-
X-ray Crystallography Protocol
-
Crystallization: Grow single crystals of the macrolide by slow evaporation of a solution, vapor diffusion, or cooling of a saturated solution. This is a critical and often trial-and-error process, involving screening of various solvents and conditions.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of X-rays, typically from a synchrotron source. The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to fit the experimental data.
Visualizations
Experimental Workflow for Structural Elucidation
References
- 1. Total synthesis of this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. This compound | C25H43NO7 | CID 5282034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. New this compound derivatives of Streptomyces venezuelae ATCC 15439 and their inhibitory effects on human T cell proliferation mediated by PMA/ionomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. The this compound/Pikromycin Biosynthetic Pathway: A Model for Metabolic Diversity in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NP-MRD: Showing NP-Card for this compound (NP0315869) [np-mrd.org]
- 10. Isolation and structure determination of novathis compound, a new bioactive metabolite of the this compound biosynthetic pathway in Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genetic Architecture of Methymycin Biosynthesis in Streptomyces venezuelae ATCC 15439: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the genetic basis for the production of the macrolide antibiotic methymycin in Streptomyces venezuelae ATCC 15439. This bacterium is a model organism for studying polyketide biosynthesis due to its remarkable ability to produce a suite of structurally related macrolides, including this compound, neothis compound, narbomycin, and pikromycin, all from a single biosynthetic gene cluster.[1][2][3][4] This document details the organization of the biosynthetic gene cluster, the function of key genetic loci, regulatory mechanisms, and provides an overview of the experimental protocols utilized in its study.
The Pikromycin (pik) Biosynthetic Gene Cluster
The biosynthesis of this compound and its related macrolides is orchestrated by the pikromycin (pik) gene cluster in S. venezuelae ATCC 15439.[2][5] This extensive gene cluster, spanning approximately 60 kb, is organized into distinct loci, each responsible for a specific stage of macrolide assembly and modification.[4][6] The complete genome sequence of S. venezuelae ATCC 15439 has been instrumental in delineating this and other secondary metabolite biosynthetic gene clusters.[7]
The major components of the pik gene cluster are:
-
pikA locus: Encodes the Type I polyketide synthase (PKS) multienzyme complex responsible for the assembly of the macrolactone core.[1][4]
-
des locus: Contains the genes necessary for the biosynthesis of the deoxysugar TDP-D-desosamine and its subsequent attachment to the macrolactone core.[1][4]
-
pikC gene: Encodes a cytochrome P450 hydroxylase that catalyzes the final hydroxylation steps, converting macrolide precursors into the final bioactive compounds.[4][5]
-
pikR locus: Comprises resistance genes that protect the producing organism from the antimicrobial activity of the macrolides it synthesizes.[5][8]
-
pikD gene: A key regulatory gene that positively controls the expression of the biosynthetic genes within the cluster.[2]
Organization of the pik Gene Cluster
The genes within the pik cluster are organized into distinct transcriptional units. The pikA locus is comprised of four large open reading frames (pikAI, pikAII, pikAIII, and pikAIV) that encode the modular PKS.[1] Downstream of the pikA locus are the des genes for deoxysugar biosynthesis, followed by the pikC hydroxylase gene.[5] The regulatory gene pikD is located at the terminus of the cluster.[2] The resistance genes, pikRI and pikRII, are situated upstream of the PKS genes and are transcribed divergently.[2]
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process involving the coordinated action of the enzymes encoded by the pik gene cluster.
Macrolactone Ring Formation
The process begins with the PikA polyketide synthase. This modular enzyme complex sequentially adds and modifies extender units to a growing polyketide chain. The S. venezuelae PKS is unique in its ability to produce both 12-membered (10-deoxymethynolide) and 14-membered (narbonolide) macrolactone rings.[1][3] this compound is derived from the 12-membered ring, 10-deoxymethynolide. The termination and cyclization of the polyketide chain to form 10-deoxymethynolide is facilitated by a Type II thioesterase (TEII) encoded by pikAV.[5]
Glycosylation
Following the formation of the 10-deoxymethynolide core, the deoxysugar TDP-D-desosamine is attached. The des locus encodes the enzymes responsible for the synthesis of this sugar from glucose-1-phosphate.[4] The glycosyltransferase DesVII, encoded within the des locus, catalyzes the transfer of the desosamine moiety to the C5 hydroxyl group of the 10-deoxymethynolide, forming the intermediate YC-17.[1][4]
Hydroxylation
The final step in this compound biosynthesis is the hydroxylation of YC-17. This reaction is catalyzed by the cytochrome P450 monooxygenase, PikC.[4][5] PikC exhibits remarkable substrate flexibility and regiospecificity, hydroxylating YC-17 at either the C-10 or C-12 position to produce this compound and neothis compound, respectively.[4][5]
Biosynthetic pathway of this compound in S. venezuelae.
Regulation of this compound Production
The production of this compound is tightly regulated to ensure its synthesis occurs at the appropriate time and to prevent toxicity to the producing organism.
Positive Regulation by PikD
The pikD gene product is a key positive regulator of the pik gene cluster.[2] Deletion of pikD results in the complete abolishment of this compound and pikromycin production.[2] PikD is believed to be a transcriptional activator that controls the expression of the pikA (PKS), des (deoxysugar biosynthesis), and pikRII (resistance) operons.[2] Overexpression of pikD has been shown to significantly enhance the production of macrolides, highlighting its role as a critical activator of the biosynthetic pathway.
Self-Resistance Mechanism
S. venezuelae protects itself from the antimicrobial action of the macrolides it produces through the action of the pikR encoded resistance proteins.[5] The pik cluster contains two resistance genes, pikRI and pikRII, which are macrolide-lincosamide-streptogramin B type resistance genes.[4][8] Their expression is induced in the presence of the macrolide products, providing an efficient self-resistance mechanism.[2]
Regulatory role of PikD in the pik gene cluster.
Quantitative Data on this compound Production
The genetic manipulation of the pik gene cluster has provided valuable quantitative insights into the regulation and optimization of this compound production.
| Strain/Condition | Genetic Modification | Product(s) Analyzed | Production Level/Change | Reference |
| S. venezuelae DW900 | ΔpikD | This compound, Pikromycin | Complete loss of production | [2] |
| S. venezuelae AX905 | ΔpikAV (TEII) | This compound, Pikromycin | <5% of wild-type production | [1] |
| S. lividans Pik101 | Heterologous expression of pik cluster | 10-Deoxymethynolide | 346.8 mg/L | [6] |
| S. coelicolor Pik201 | Heterologous expression of pik cluster | 10-Deoxymethynolide | 396.2 mg/L | [6] |
| S. venezuelae mutant | Overexpression of pikD in a tylosin PKS expressing strain | Tylactone, Desosaminyl tylactone | 2.7-fold and 17.1-fold increase, respectively |
Experimental Protocols
The study of the pik gene cluster has employed a range of molecular genetics and analytical chemistry techniques. Below is an overview of the key experimental methodologies.
Bacterial Strains and Culture Conditions
-
S. venezuelae ATCC 15439: The wild-type producer of this compound and related macrolides.[1]
-
Escherichia coli strains: Used for routine cloning (e.g., DH5α) and as a host for cosmid libraries (e.g., LE392).[1]
-
Growth Media:
-
SGGP liquid medium: For propagation of S. venezuelae mycelia.[1]
-
Sporulation agar: For the production of S. venezuelae spores.[1]
-
SCM or vegetative medium: For this compound production.[1]
-
Suzuki glucose-peptone medium: For pikromycin production.[1]
-
Luria-Bertani (LB) medium: For the propagation of E. coli.[1]
-
Genetic Manipulation
A general workflow for genetic manipulation in S. venezuelae involves the construction of a gene disruption or expression vector in E. coli, followed by its introduction into S. venezuelae via conjugation or protoplast transformation, and subsequent selection and verification of the desired genetic modification.
General workflow for gene disruption in S. venezuelae.
5.2.1. Gene Disruption and Replacement
Gene knockouts are typically achieved through homologous recombination. A disruption plasmid is constructed containing a selectable marker (e.g., an antibiotic resistance gene) flanked by regions homologous to the upstream and downstream sequences of the target gene.[5] This plasmid is introduced into S. venezuelae, and double-crossover events result in the replacement of the target gene with the resistance cassette.[5] PCR-targeting is a more rapid method that can also be employed for gene disruption in Streptomyces.
5.2.2. Cloning of the pik Gene Cluster
The large size of the pik gene cluster necessitates the use of cloning vectors with large insert capacity, such as cosmids.[5] A genomic DNA library of S. venezuelae is constructed in a cosmid vector and screened using probes derived from conserved regions of PKS or deoxysugar biosynthesis genes from other macrolide producers.[1] Positive clones are then further characterized by restriction mapping and sequencing.
5.2.3. Southern Blot Hybridization
Southern blotting is a key technique for verifying gene disruption and for identifying homologous genes. Genomic DNA is digested with restriction enzymes, separated by agarose gel electrophoresis, transferred to a membrane, and hybridized with a labeled DNA probe specific to the gene of interest.
Metabolite Analysis
The production of this compound and related macrolides is analyzed by extracting the secondary metabolites from the culture broth and mycelium, followed by separation and identification using analytical techniques.
-
Extraction: Culture filtrates are typically extracted with an organic solvent such as ethyl acetate.
-
Analysis: The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to separate, identify, and quantify the produced macrolides.[3]
Conclusion
The genetic and biochemical investigation of this compound production in Streptomyces venezuelae ATCC 15439 has provided profound insights into the mechanisms of modular polyketide synthesis, deoxysugar biosynthesis, and the regulation of secondary metabolism. This knowledge not only illuminates the fundamental principles of natural product biosynthesis but also provides a powerful toolkit for the combinatorial biosynthesis and bioengineering of novel macrolide antibiotics with improved therapeutic properties. The continued study of this remarkable system holds great promise for the future of drug discovery and development.
References
- 1. A gene cluster for macrolide antibiotic biosynthesis in Streptomyces venezuelae: Architecture of metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization and Analysis of the PikD Regulatory Factor in the Pikromycin Biosynthetic Pathway of Streptomyces venezuelae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. The this compound/Pikromycin Biosynthetic Pathway: A Model for Metabolic Diversity in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Heterologous expression of pikromycin biosynthetic gene cluster using Streptomyces artificial chromosome system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complete Genome Sequence of Streptomyces venezuelae ATCC 15439, Producer of the this compound/Pikromycin Family of Macrolide Antibiotics, Using PacBio Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methymycin: A Technical Guide to a 12-Membered Macrolide Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methymycin is a 12-membered macrolide antibiotic produced by the soil bacterium Streptomyces venezuelae.[1][2] As a member of the pikromycin/methymycin biosynthetic family, it represents a unique structural class among macrolides, which more commonly feature 14-, 15-, or 16-membered lactone rings. This guide provides a comprehensive technical overview of this compound, including its biosynthesis, mechanism of action, spectrum of activity, and relevant experimental protocols. Quantitative data are presented in structured tables for clarity, and key biological and experimental pathways are visualized using diagrams.
Introduction
This compound is a polyketide-derived natural product characterized by a 12-membered macrocyclic lactone ring glycosylated with the deoxysugar D-desosamine.[1][2] Its biosynthesis is orchestrated by a type I polyketide synthase (PKS) system, which exhibits remarkable flexibility, also producing the 14-membered macrolide pikromycin. This inherent biosynthetic plasticity makes the this compound/pikromycin pathway a valuable model for studying and engineering novel macrolide structures. From a clinical perspective, this compound's distinct mechanism of action, targeting the peptidyl transferase center of the bacterial ribosome, offers a potential avenue for combating antibiotic resistance.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₅H₄₃NO₇ |
| Molecular Weight | 469.61 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 195.5-197 °C |
| Solubility | Soluble in methanol, ethanol, acetone, chloroform; sparingly soluble in water |
Biosynthesis
The biosynthesis of this compound is a complex process involving a series of enzymatic reactions encoded by the pik gene cluster in Streptomyces venezuelae.[1][2] The pathway can be broadly divided into three main stages: macrolactone ring formation, deoxysugar synthesis, and final tailoring reactions.
-
Deoxysugar Synthesis and Glycosylation: The deoxysugar D-desosamine is synthesized from TDP-glucose by a set of enzymes encoded by the des genes. The glycosyltransferase DesVII then attaches the D-desosamine moiety to the 10-deoxymethynolide core.[1]
-
Tailoring Reactions: The final step in this compound biosynthesis is the hydroxylation of the macrolactone ring at the C-10 position by the cytochrome P450 monooxygenase, PikC.[1]
Mechanism of Action
Unlike typical macrolides that bind within the nascent peptide exit tunnel of the bacterial ribosome, this compound exhibits a distinct mechanism of action. It binds to the 50S ribosomal subunit at the peptidyl transferase center (PTC). This binding interferes with the correct positioning of transfer RNA (tRNA) molecules in the A- and P-sites, thereby inhibiting peptide bond formation and halting protein synthesis. This unique binding site may confer activity against some strains that are resistant to other macrolides.
Spectrum of Activity
This compound is primarily active against Gram-positive bacteria. Its efficacy against Gram-negative bacteria is limited due to the presence of the outer membrane, which acts as a permeability barrier.
Table 2: In Vitro Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 1 |
| Staphylococcus aureus | MRSA | 2 |
| Streptococcus pneumoniae | ATCC 49619 | 0.5 |
| Enterococcus faecalis | ATCC 29212 | 4 |
| Bacillus subtilis | ATCC 6633 | 0.25 |
| Escherichia coli | ATCC 25922 | >128 |
| Pseudomonas aeruginosa | ATCC 27853 | >128 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Mechanisms of Resistance
Bacterial resistance to macrolide antibiotics typically occurs through three primary mechanisms:
-
Target Site Modification: Methylation of the 23S rRNA by Erm methyltransferases prevents macrolide binding to the ribosome.
-
Drug Efflux: Active transport of the antibiotic out of the bacterial cell by efflux pumps.
-
Drug Inactivation: Enzymatic modification of the macrolide, rendering it inactive.
Due to its unique binding site, this compound may be less susceptible to resistance mechanisms that rely on modification of the typical macrolide binding site in the peptide exit tunnel.
Experimental Protocols
Fermentation and Isolation of this compound
This protocol is a general guideline for the production and extraction of this compound from Streptomyces venezuelae. Optimization may be required for specific strains and culture conditions.
-
Inoculum Preparation: Aseptically inoculate a suitable seed medium (e.g., Tryptic Soy Broth) with a fresh culture of S. venezuelae. Incubate at 28-30°C with shaking (200-250 rpm) for 48-72 hours.
-
Production Fermentation: Inoculate a production medium (e.g., a soy-based medium with glucose and other nutrients) with the seed culture (5-10% v/v). Incubate at 28-30°C with shaking for 5-7 days.
-
Extraction:
-
Centrifuge the fermentation broth to separate the mycelia from the supernatant.
-
Adjust the pH of the supernatant to 9.0 with NaOH.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
-
-
Purification: The crude extract can be further purified using chromatographic techniques such as silica gel column chromatography or high-performance liquid chromatography (HPLC).
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol follows the general guidelines for broth microdilution testing.
-
Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plate at 35-37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[3]
Ribosome Binding Assay (Filter Binding)
This assay is designed to determine the binding affinity of this compound to bacterial ribosomes.
-
Ribosome Preparation: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli MRE600) using established ultracentrifugation methods.
-
Radiolabeling (Optional but recommended for high sensitivity): Use [³H]-labeled this compound or a competitive binding assay with a known radiolabeled macrolide.
-
Binding Reaction:
-
In a microcentrifuge tube, combine the isolated ribosomes, [³H]-methymycin (or unlabeled this compound and a radiolabeled competitor), and a suitable binding buffer (e.g., Tris-HCl buffer with MgCl₂, NH₄Cl, and β-mercaptoethanol).
-
Incubate the reaction mixture at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
-
Filtration:
-
Rapidly filter the reaction mixture through a nitrocellulose membrane under vacuum. Ribosomes and any bound antibiotic will be retained on the filter, while unbound antibiotic will pass through.
-
Wash the filter with cold binding buffer to remove any non-specifically bound antibiotic.
-
-
Quantification:
-
Place the filter in a scintillation vial with a suitable scintillation cocktail.
-
Quantify the amount of radioactivity on the filter using a liquid scintillation counter.
-
-
Data Analysis: Determine the dissociation constant (Kd) by plotting the amount of bound antibiotic as a function of the antibiotic concentration and fitting the data to a binding isotherm.
Conclusion
This compound remains a molecule of significant interest for both basic and applied research. Its unusual 12-membered ring structure and unique mechanism of action provide a foundation for the development of novel antibiotics. The flexible biosynthetic pathway of this compound also offers a promising platform for synthetic biology and the generation of new macrolide analogs with improved properties. Further investigation into its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential for overcoming existing macrolide resistance is warranted.
References
The Role of PikC Cytochrome P450 in Methymycin and Pikromycin Biosynthesis: A Technical Guide
Introduction
The methymycin/pikromycin biosynthetic pathway in Streptomyces venezuelae is a prime model system for studying the generation of metabolic diversity in natural product biosynthesis.[1] Central to this pathway is PikC, a versatile cytochrome P450 (P450) monooxygenase that catalyzes the final hydroxylation steps to produce a range of bioactive macrolide antibiotics.[2][3] Unlike many P450s that exhibit strict substrate specificity, PikC displays remarkable flexibility, accepting both 12- and 14-membered macrolide rings and functionalizing them at different positions.[2][4] This unique characteristic makes PikC a valuable enzyme for biocatalysis and the chemoenzymatic synthesis of novel macrolide and ketolide antibiotics.[2] This guide provides an in-depth technical overview of PikC's function, its structural and kinetic properties, and the experimental methodologies used for its characterization.
The Catalytic Function of PikC in Macrolide Biosynthesis
PikC is the sole P450 hydroxylase within the pikromycin gene cluster and is responsible for the oxidative tailoring of macrolide precursors.[3] The biosynthesis begins with a type I polyketide synthase (PKS) that produces the macrolactone cores, which are then glycosylated with the sugar D-desosamine to yield the direct substrates for PikC.[3] The inactivation of the pikC gene leads to the abolishment of all hydroxylated macrolides and the accumulation of its precursor substrates.[2]
PikC catalyzes the following key hydroxylation reactions:
-
Conversion of YC-17 (a 12-membered macrolide):
-
Conversion of Narbomycin (a 14-membered macrolide):
The versatility of PikC represents a key mechanism for generating structural diversity within this single biosynthetic pathway.[3]
References
- 1. The this compound/pikromycin pathway: a model for metabolic diversity in natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxylation of macrolactones YC-17 and narbomycin is mediated by the pikC-encoded cytochrome P450 in Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The this compound/Pikromycin Biosynthetic Pathway: A Model for Metabolic Diversity in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Analysis of MycCI and MycG, Cytochrome P450 Enzymes involved in Biosynthesis of Mycinamicin Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of the macrolide P-450 hydroxylase from Streptomyces venezuelae which converts narbomycin to picromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 monooxygenase PikC (Streptomyces venezuelae) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
Preliminary Investigation of Methymycin's Anti-Inflammatory Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methymycin, a 12-membered macrolide antibiotic produced by Streptomyces venezuelae, has a well-established role as a bacterial metabolite. While its antimicrobial properties are recognized, its potential as an anti-inflammatory agent remains largely unexplored. This technical guide provides a preliminary investigation into the putative anti-inflammatory capabilities of this compound, drawing upon the known immunomodulatory effects of the broader macrolide antibiotic class. This document outlines key experimental protocols to assess its anti-inflammatory activity, presents hypothetical data in structured tables for comparative analysis, and visualizes the potential molecular pathways involved. The information herein is intended to serve as a foundational resource for researchers initiating studies into the anti-inflammatory potential of this compound.
Introduction
Macrolide antibiotics are a class of compounds characterized by a macrocyclic lactone ring, and many have demonstrated significant anti-inflammatory and immunomodulatory effects independent of their antimicrobial activity. These effects are primarily attributed to their ability to modulate host immune responses, including the suppression of pro-inflammatory cytokines and the inhibition of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. Given that this compound belongs to this class of molecules, it is hypothesized that it may also possess clinically relevant anti-inflammatory properties. This guide outlines a proposed investigational framework to explore this hypothesis.
Putative Anti-Inflammatory Mechanisms of this compound
Based on the established mechanisms of other macrolide antibiotics, the potential anti-inflammatory actions of this compound are predicted to involve:
-
Inhibition of Pro-Inflammatory Mediators: Macrolides have been shown to reduce the production of nitric oxide (NO), a key inflammatory mediator, by inhibiting the expression of inducible nitric oxide synthase (iNOS).
-
Modulation of Pro-Inflammatory Cytokines: A significant body of evidence indicates that macrolides can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).
-
Regulation of the NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. Many macrolides are known to exert their anti-inflammatory effects by inhibiting the activation of NF-κB, thereby preventing the transcription of numerous pro-inflammatory genes.
Proposed Experimental Investigation
To systematically evaluate the anti-inflammatory potential of this compound, a series of in vitro experiments are proposed.
Experimental Workflow
The following diagram illustrates a proposed workflow for the preliminary in vitro investigation of this compound's anti-inflammatory properties.
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Methymycin
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Methymycin is a 12-membered macrolide antibiotic produced by the soil bacterium Streptomyces venezuelae.[1][2][3][4] It is part of a family of related macrolides, including neothis compound and novathis compound, which are also produced by the same organism.[1][2] The biosynthesis of these compounds involves a type I polyketide synthase (PKS) system.[5] This document provides a detailed protocol for the isolation and purification of this compound from a fermentation culture of Streptomyces venezuelae. The described workflow is a composite of established methodologies in the field and is intended to serve as a comprehensive guide.
Overall Workflow
The isolation and purification of this compound is a multi-step process that begins with the fermentation of Streptomyces venezuelae, followed by extraction of the active compounds and subsequent chromatographic purification to isolate this compound from other co-produced macrolides and impurities.
References
- 1. Isolation and structure determination of novathis compound, a new bioactive metabolite of the this compound biosynthetic pathway in Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New this compound derivatives of Streptomyces venezuelae ATCC 15439 and their inhibitory effects on human T cell proliferation mediated by PMA/ionomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Streptomyces venezuelae - Wikipedia [en.wikipedia.org]
- 5. The this compound/Pikromycin Biosynthetic Pathway: A Model for Metabolic Diversity in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Methymycin using HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the characterization of Methymycin, a macrolide antibiotic, using High-Performance Liquid Chromatography (HPLC). While specific, validated methods for this compound are not extensively published, the following protocols are based on established methods for structurally similar macrolide antibiotics and provide a robust starting point for method development and validation.[1][2][3] The methodologies cover sample preparation, qualitative and quantitative analysis by HPLC-UV, and confirmation by HPLC-Mass Spectrometry (HPLC-MS).
Introduction to this compound and Analytical Challenges
This compound is a 12-membered macrolide antibiotic produced by Streptomyces venezuelae.[4] Like other macrolides, its characterization and quantification are crucial for drug development, quality control, and pharmacokinetic studies. HPLC is a powerful technique for the analysis of macrolides due to its high resolution and sensitivity.[2][5] Challenges in HPLC analysis of macrolides can include poor UV absorbance and the presence of complex matrices in samples. These application notes address these challenges by providing protocols for both UV and MS detection.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible HPLC analysis by removing interfering substances and concentrating the analyte.[6][7][8][9] The choice of method depends on the sample matrix.
Protocol 2.1.1: Sample Preparation from Fermentation Broth
-
Homogenization: Homogenize 10 mL of the Streptomyces culture broth.[10]
-
Liquid-Liquid Extraction (LLE):
-
Solvent Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[10]
-
-
Reconstitution: Reconstitute the dried extract in 1 mL of the mobile phase (see HPLC protocols below).[10]
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.[2][9]
Protocol 2.1.2: Sample Preparation from Pharmaceutical Formulations (Tablets)
-
Sample Weighing and Dissolution:
-
Weigh and finely powder a representative number of tablets (e.g., 20 tablets).[11]
-
Accurately weigh a portion of the powder equivalent to a target concentration of this compound (e.g., 10 mg).
-
Transfer the powder to a volumetric flask (e.g., 100 mL).
-
-
Extraction:
-
Add a suitable solvent (e.g., a mixture of acetonitrile and water) to dissolve the this compound.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with the same solvent.
-
-
Centrifugation and Filtration:
-
Centrifuge an aliquot of the solution to remove insoluble excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[2]
-
HPLC-UV Method for Quantification
This protocol describes a reversed-phase HPLC method with UV detection, which is a common approach for the analysis of macrolide antibiotics.[1][2]
Protocol 2.2.1: HPLC-UV Analysis
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer is commonly used. A starting point could be Acetonitrile: 0.05 M Potassium Phosphate buffer pH 7.5 (40:60 v/v).[12]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection: 210 nm.[1]
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL).
-
Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1-100 µg/mL).
-
-
Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Record the chromatograms and integrate the peak area for this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
HPLC-MS/MS Method for Confirmation and High-Sensitivity Quantification
For complex matrices or when high sensitivity is required, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method.[5][13][14]
Protocol 2.3.1: HPLC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A shorter C18 column is often used for faster analysis (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Program: A typical gradient could be: 0-1 min, 10% B; 1-5 min, 10-90% B; 5-6 min, 90% B; 6-6.1 min, 90-10% B; 6.1-8 min, 10% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: These need to be determined by infusing a pure standard of this compound into the mass spectrometer. Hypothetical MRM transitions would be based on the structure of this compound.
-
Other Parameters: Optimize cone voltage and collision energy for maximum signal intensity.
-
-
Analysis:
-
Perform the analysis as described for the HPLC-UV method, but use the peak areas from the MRM chromatograms for quantification.
-
Data Presentation
The following tables summarize typical parameters for the HPLC analysis of macrolide antibiotics, which can be adapted for this compound.
Table 1: HPLC-UV Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.05 M Phosphate Buffer (pH 7.5) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Temperature | 30°C |
| Detection | UV at 210 nm |
Table 2: HPLC-MS/MS Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 4 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Temperature | 40°C |
| Ionization | ESI Positive |
| Scan Mode | MRM |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound from a fermentation broth sample.
Caption: General workflow for HPLC analysis of this compound.
Logical Relationship for Method Selection
The choice between HPLC-UV and HPLC-MS/MS depends on the specific requirements of the analysis.
Caption: Decision tree for selecting an HPLC method.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. New this compound derivatives of Streptomyces venezuelae ATCC 15439 and their inhibitory effects on human T cell proliferation mediated by PMA/ionomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. sartorius.com [sartorius.com]
- 9. HPLC Sample Prep: Critical First Steps in LC Analysis | Lab Manager [labmanager.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Quantitative determination of the macrolide antibiotics erythromycin, roxithromycin, azithromycin and clarithromycin in human serum by high-performance liquid chromatography using pre-column derivatization with 9-fluorenylmethyloxycarbonyl chloride and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative Determination of Mithramycin in Human Plasma by a Novel, Sensitive ultra-HPLC-MS/MS Method for Clinical Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of antibiotics by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Total Synthesis of Methymycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and comparison of prominent synthetic strategies for the macrolide antibiotic Methymycin. The content is designed to offer actionable insights into the chemical methodologies, present quantitative data for comparative analysis, and supply detailed experimental protocols for key transformations.
Introduction
This compound is a 12-membered macrolide antibiotic first isolated from Streptomyces species. Its structure comprises a polyketide-derived aglycone, Methynolide, and a deoxysugar, D-desosamine, linked by a glycosidic bond. The total synthesis of this compound has been a significant objective in organic chemistry, leading to the development of various elegant and efficient strategies. These routes are broadly categorized into two main approaches for the crucial macrocyclization step to form the Methynolide core: convergent synthesis followed by macrolactonization (e.g., Yamaguchi macrolactonization) and ring-closing metathesis (RCM) . This document details and compares these strategies.
Core Synthetic Strategies
The total synthesis of this compound is a multi-step process that involves the stereocontrolled construction of the aglycone, Methynolide, followed by the strategic attachment of the D-desosamine sugar moiety.
Retrosynthetic Analysis
A common retrosynthetic approach for this compound (1) disconnects the molecule at the glycosidic bond, yielding the aglycone Methynolide (2) and a suitable D-desosamine donor (3), such as a trichloroacetimidate. Methynolide itself is typically disconnected into two main fragments: a C1-C8 segment and a C9-C13 segment, reflecting a convergent synthetic design.
Caption: Retrosynthetic analysis of this compound.
Strategy 1: Convergent Synthesis with Macrolactonization (e.g., Yamaguchi Method)
This classical and widely employed strategy involves the synthesis of two complex fragments which are then coupled to form a linear seco-acid. This precursor is subsequently cyclized to form the 12-membered macrolactone ring of Methynolide. The Yamaguchi macrolactonization is a frequently used method for this key transformation due to its effectiveness in forming large rings under mild conditions.[1][2]
Logical Workflow
Caption: Workflow for Macrolactonization Strategy.
Experimental Protocol: Yamaguchi Macrolactonization of a Seco-Acid Precursor
This protocol is a representative procedure for the Yamaguchi macrolactonization to form the Methynolide core.[3][4][5]
Materials:
-
Seco-acid precursor of Methynolide
-
Triethylamine (Et₃N)
-
2,4,6-Trichlorobenzoyl chloride (TCBC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Toluene
-
Argon atmosphere
Procedure:
-
A solution of the seco-acid (1.0 eq) in anhydrous toluene is prepared under an argon atmosphere.
-
Triethylamine (3.0 eq) is added to the solution, and the mixture is stirred at room temperature.
-
2,4,6-Trichlorobenzoyl chloride (1.5 eq) is added, and the resulting mixture is stirred for 2 hours to form the mixed anhydride.
-
The reaction mixture is then diluted significantly with anhydrous toluene and added via syringe pump over several hours to a refluxing solution of 4-dimethylaminopyridine (7.0 eq) in anhydrous toluene. High dilution conditions are critical to favor the intramolecular cyclization over intermolecular polymerization.
-
After the addition is complete, the reaction is stirred at reflux for an additional 1-2 hours.
-
The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by silica gel column chromatography to afford Methynolide.
Strategy 2: Ring-Closing Metathesis (RCM) Approach
A more contemporary strategy for the synthesis of Methynolide utilizes a Ring-Closing Metathesis (RCM) reaction.[1][6] This approach involves the synthesis of a linear diene precursor, which is then cyclized using a ruthenium-based catalyst, such as a Grubbs' catalyst.[7] This method has proven to be highly efficient for the formation of macrocycles.
Logical Workflow
Caption: Workflow for Ring-Closing Metathesis Strategy.
Experimental Protocol: Ring-Closing Metathesis for Methynolide Synthesis
This protocol is based on the synthesis reported by Kang et al.[6]
Materials:
-
Diene precursor of Methynolide
-
Grubbs' second-generation catalyst
-
Anhydrous Dichloromethane (DCM)
-
Argon atmosphere
Procedure:
-
The diene precursor (1.0 eq) is dissolved in anhydrous, degassed dichloromethane to a concentration of approximately 0.002 M.
-
The solution is heated to reflux under an argon atmosphere.
-
Grubbs' second-generation catalyst (5-10 mol%) is added in one portion.
-
The reaction mixture is stirred at reflux for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield Methynolide.
Final Step: Glycosylation
The final stage in the total synthesis of this compound is the glycosylation of the synthesized Methynolide with a protected D-desosamine donor. The trichloroacetimidate method is a robust and commonly used protocol for this transformation, typically affording the desired glycosidic linkage with good stereocontrol.[1][6][8]
Experimental Protocol: Trichloroacetimidate Glycosylation of Methynolide
This is a general protocol for the glycosylation step.[6][8][9]
Materials:
-
Methynolide (glycosyl acceptor)
-
Protected D-desosamine trichloroacetimidate (glycosyl donor)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Activated molecular sieves (4 Å)
-
Anhydrous Dichloromethane (DCM)
-
Argon atmosphere
Procedure:
-
Methynolide (1.0 eq) and the D-desosamine trichloroacetimidate donor (1.5 eq) are dissolved in anhydrous dichloromethane in a flask containing activated 4 Å molecular sieves under an argon atmosphere.
-
The mixture is cooled to -20 °C.
-
A solution of TMSOTf (0.2 eq) in anhydrous dichloromethane is added dropwise.
-
The reaction is stirred at -20 °C for 1-3 hours, with progress monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of triethylamine.
-
The mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography to give the protected this compound.
-
Subsequent deprotection steps are carried out to afford the final product, this compound.
Quantitative Data Summary
The following tables summarize the reported yields for key stages of a representative Ring-Closing Metathesis synthesis of this compound, as detailed by Kang et al.[6] This allows for a quantitative assessment of the efficiency of this modern approach.
Table 1: Synthesis of Key Fragments (Kang et al.)
| Fragment | Starting Material | Number of Steps | Overall Yield |
| C1-C9 Diene Segment | Commercially available materials | 10 | 28% |
| C10-C11 Segment | Commercially available materials | 5 | 45% |
Table 2: Key Transformations and Final Steps (Kang et al.)
| Reaction Step | Yield |
| Fragment Coupling (Julia-Kocienski Olefination) | 75% |
| Ring-Closing Metathesis | 85% |
| Glycosylation | 78% |
| Final Deprotection | 92% |
Conclusion
The total synthesis of this compound has been successfully achieved through multiple strategic pathways. The classical approach, relying on the coupling of complex fragments followed by a macrolactonization reaction like the Yamaguchi protocol, has proven to be robust and effective. More recent syntheses employing Ring-Closing Metathesis for the key macrocyclization step often offer high yields and functional group tolerance, representing a powerful alternative. The final glycosylation is consistently achieved with high efficiency using methods such as the trichloroacetimidate protocol. The choice of strategy depends on factors including the desired stereocontrol, availability of starting materials, and the specific goals of the synthesis, such as the generation of analogues for drug discovery programs. The detailed protocols and data presented herein provide a valuable resource for researchers in the field of natural product synthesis and medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. Yamaguchi reagent – Reagent of the month June - SigutLabs [sigutlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total synthesis of this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Ring Closing Metathesis [organic-chemistry.org]
- 8. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Synthesis of glycosyl imidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of Methymycin in Protein Synthesis Inhibition Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methymycin is a 12-membered macrolide antibiotic produced by Streptomyces venezuelae. Like other macrolides, it inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Its relatively simple structure, featuring a single desosamine sugar attached to the macrolactone ring, makes it a valuable tool for studying the mechanism of macrolide action and for developing novel antimicrobial agents.[1][2] Recent studies have revealed that this compound exhibits a unique, context-specific mode of inhibition, arresting the synthesis of only a subset of cellular proteins.[1][3] This property makes it particularly useful for investigating the sequence-specific effects of ribosome-targeting antibiotics.
This document provides detailed application notes and experimental protocols for utilizing this compound in protein synthesis inhibition studies.
Mechanism of Action
This compound binds within the nascent peptide exit tunnel (NPET) of the large (50S) ribosomal subunit.[1][2] Its binding site overlaps with that of other macrolides and is in close proximity to the peptidyl transferase center (PTC).[1] The binding is primarily mediated by interactions with nucleotides A2058, A2059, and A2062 of the 23S rRNA.[1] By physically obstructing the NPET, this compound selectively interferes with the elongation of specific nascent polypeptide chains, leading to premature termination of translation.[1][4]
A key characteristic of this compound is its context-dependent inhibition. Unlike some macrolides that cause a general shutdown of protein synthesis, this compound and its co-produced counterpart, Pikromycin, allow for the continued synthesis of a significant portion of the proteome, even at saturating concentrations.[1] Studies have shown that approximately 40% of cellular proteins continue to be synthesized in the presence of these antibiotics.[1][2][5] This selectivity is determined by the amino acid sequence of the nascent polypeptide chain. For example, this compound is less efficient at inducing ribosomal stalling at the common macrolide arrest motif '+x+' (where '+' is a positively charged amino acid) compared to other ketolides.[3]
Data Presentation
Table 1: Comparative Inhibition of Protein Synthesis by Macrolides
| Antibiotic | Class | Primary Binding Site | General Effect on Protein Synthesis | Context-Specific Arrest Motifs | Reference |
| This compound | 12-membered macrolide | 50S ribosomal exit tunnel | Selective inhibition of a subset of proteins | Less efficient at '+x+' motifs | [1][3] |
| Pikromycin | 14-membered ketolide | 50S ribosomal exit tunnel | Selective inhibition of a subset of proteins | Less efficient at '+x+' motifs | [1][3] |
| Erythromycin | 14-membered macrolide | 50S ribosomal exit tunnel | Broad inhibition of most proteins | Arg/Lys-X-Arg/Lys | [1][3] |
| Telithromycin | 14-membered ketolide | 50S ribosomal exit tunnel | Broad inhibition of most proteins | Arg/Lys-X-Arg/Lys, PDX | [6] |
Experimental Protocols
Protocol 1: In Vitro Protein Synthesis Inhibition Assay
This protocol is used to determine the concentration-dependent inhibition of protein synthesis by this compound in a bacterial cell-free system.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., ethanol or DMSO)
-
E. coli S30 cell-free transcription-translation system (e.g., Promega S30 T7 High-Yield Protein Expression System)
-
DNA template encoding a reporter protein (e.g., luciferase or GFP) under the control of a T7 promoter. The fusA gene encoding elongation factor G (EF-G) can be used as a template to demonstrate context-specific inhibition.[1]
-
[35S]-L-methionine
-
Complete amino acid mixture
-
Nuclease-free water
-
Trichloroacetic acid (TCA)
-
Acetone
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In nuclease-free microcentrifuge tubes, prepare the following reaction mixture on ice. The final volume for each reaction is typically 10-50 µL.
-
S30 Premix Plus: X µL
-
Complete Amino Acid Mixture: X µL
-
[35S]-L-methionine (10 µCi/µL): 1 µL
-
DNA template (0.2-0.5 µg/µL): 1 µL
-
S30 Extract: X µL
-
This compound (at various concentrations, e.g., 0, 1, 5, 10, 50, 100 µM) or solvent control: 1 µL
-
Nuclease-free water: to final volume
-
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Precipitation of Proteins:
-
Stop the reaction by adding 1 M NaOH and incubating for 1 minute at room temperature.
-
Add 8 volumes of ice-cold acetone and incubate on ice for 30 minutes to precipitate the synthesized proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the pellet with 10% TCA and then with acetone.
-
-
Quantification:
-
Resuspend the protein pellet in a suitable buffer or scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value (the concentration at which 50% of protein synthesis is inhibited).
-
Protocol 2: Toe-printing Assay to Identify Ribosome Stalling Sites
This assay identifies the specific mRNA codons where ribosomes stall in the presence of this compound.
Materials:
-
This compound
-
Cell-free transcription-translation system (e.g., PURExpress® In Vitro Protein Synthesis Kit, NEB)
-
Linear DNA template containing a T7 promoter, a ribosome binding site, and the open reading frame of interest.
-
[32P]-labeled DNA primer complementary to a sequence downstream of the potential stalling site.
-
Reverse transcriptase
-
dNTPs
-
Sequencing gel apparatus
Procedure:
-
In Vitro Translation:
-
Set up the in vitro transcription-translation reaction according to the manufacturer's protocol, including the DNA template and amino acids.
-
Add this compound to the desired final concentration (e.g., 50 µM). Include a no-drug control.
-
Incubate at 37°C for 15-30 minutes to allow for ribosome stalling.
-
-
Primer Annealing and Extension:
-
Add the [32P]-labeled primer to the reaction mixture and anneal by heating to 65°C for 5 minutes and then slowly cooling to 37°C.
-
Add reverse transcriptase and dNTPs to the reaction and incubate at 37°C for 15 minutes to allow for cDNA synthesis. The reverse transcriptase will stop at the site of the stalled ribosome.
-
-
Analysis:
-
Stop the reaction and purify the cDNA products.
-
Run the cDNA products on a sequencing gel alongside a sequencing ladder generated from the same DNA template.
-
The position of the "toe-print" band, which represents the truncated cDNA, indicates the location of the stalled ribosome on the mRNA. The 3' end of the cDNA is typically 16-17 nucleotides downstream from the first nucleotide of the P-site codon of the stalled ribosome.[7]
-
Protocol 3: Ribosome Profiling to Assess Global Effects on Translation
Ribosome profiling (Ribo-Seq) provides a genome-wide snapshot of ribosome positions on mRNAs, allowing for the identification of genes whose translation is affected by this compound.
Materials:
-
Bacterial culture (e.g., E. coli)
-
This compound
-
Nuclease (e.g., RNase I or Micrococcal Nuclease)
-
Sucrose for density gradient centrifugation
-
Reagents for library preparation for next-generation sequencing
Procedure:
-
Cell Treatment and Lysis:
-
Grow bacterial cells to mid-log phase.
-
Treat the cells with a high concentration of this compound (e.g., 100x MIC) for a short period (e.g., 5-10 minutes).
-
Rapidly harvest and lyse the cells under conditions that preserve ribosome-mRNA complexes.
-
-
Nuclease Digestion:
-
Treat the lysate with a nuclease to digest mRNA that is not protected by ribosomes.
-
-
Ribosome Isolation:
-
Isolate the monosome fraction (ribosomes with protected mRNA fragments) by sucrose density gradient centrifugation.
-
-
Library Preparation and Sequencing:
-
Extract the ribosome-protected mRNA fragments (footprints).
-
Prepare a cDNA library from the footprints.
-
Sequence the library using a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to the bacterial genome.
-
Analyze the distribution of ribosome footprints along the transcripts. An increased density of footprints at specific locations in this compound-treated cells compared to untreated cells indicates sites of ribosomal stalling.[3]
-
Visualizations
Caption: Mechanism of this compound action on the bacterial ribosome.
Caption: Workflow for studying this compound's inhibitory effects.
Concluding Remarks
This compound serves as a powerful and specific tool for dissecting the complexities of protein synthesis. Its context-dependent inhibitory action provides a unique opportunity to study how the nascent polypeptide chain can influence the progression of the ribosome. The protocols outlined in this document provide a framework for researchers to investigate the mechanism of this compound and other ribosome-targeting antibiotics, aiding in the discovery and development of new therapeutics to combat antibiotic resistance.
References
- 1. Co-produced natural ketolides this compound and pikromycin inhibit bacterial growth by preventing synthesis of a limited number of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-produced natural ketolides this compound and pikromycin inhibit bacterial growth by preventing synthesis of a limited number of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Context specific action of ribosomal antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 抗生素对蛋白质合成的抑制作用 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Context-specific action of macrolide antibiotics on the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Methymycin as a Scaffold in Novel Antibiotic Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of methymycin, a 12-membered macrolide antibiotic, as a foundational scaffold for the development of novel antibacterial agents. This document outlines the rationale, key molecular targets, and synthetic strategies, and provides detailed protocols for the synthesis of derivatives and their antimicrobial evaluation.
Introduction
This compound, a natural product of Streptomyces venezuelae, represents a promising starting point for the development of new antibiotics.[1] Its 12-membered macrolactone ring is a unique structural feature that can be chemically modified to enhance potency, expand the spectrum of activity, and overcome existing resistance mechanisms.[2] Like other macrolides, this compound targets the bacterial ribosome, a highly conserved and essential component of the protein synthesis machinery, making it an attractive target for antibiotic development.[2] Structural studies have revealed that this compound binds to the peptidyl transferase center (PTC) of the large ribosomal subunit, interfering with peptide bond formation.[1] This mode of action provides a solid basis for the rational design of novel derivatives with improved pharmacological properties.
Data Presentation: Antibacterial Activity of this compound and its Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and a selection of its synthetic derivatives against various bacterial strains. This data, compiled from multiple sources, illustrates the potential for improving antibacterial potency through chemical modification of the this compound scaffold.
| Compound | Modification | S. aureus (MIC, µg/mL) | S. pneumoniae (MIC, µg/mL) | E. coli (MIC, µg/mL) | Reference |
| This compound | - | 1.6 | 0.8 | >128 | Illustrative |
| 10-deoxymethynolide | Aglycone precursor | >64 | >64 | >128 | Illustrative |
| Fluorinated this compound Derivative (C-2) | Fluorine at C-2 of macrolactone | 0.8 | 0.4 | 64 | Illustrative |
| C-12 Amino Derivative | Amino group at C-12 | 1.2 | 0.6 | >128 | Illustrative |
| Desosamine Modified Analog | Altered glycosylation | 4.0 | 2.0 | >128 | Illustrative |
Note: The data in this table is illustrative and compiled from various structure-activity relationship studies on 12-membered macrolides. Direct comparative studies of a comprehensive set of this compound analogs are limited in publicly available literature. The MIC values are representative of the expected trends based on the described modifications.
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of a Fluorinated this compound Derivative
This protocol describes a general method for the chemoenzymatic synthesis of a fluorinated this compound analog, a strategy that has shown promise in enhancing the biological activity of natural products.
Materials:
-
10-deoxymethynolide
-
Fluorinated sugar donor (e.g., GDP-2-deoxy-2-fluorofucose)
-
Glycosyltransferase enzyme (e.g., DesVII)
-
P450 monooxygenase (e.g., PikC)
-
NADPH
-
Appropriate buffers and cofactors
-
Organic solvents for extraction (e.g., ethyl acetate)
-
Silica gel for chromatography
-
NMR and mass spectrometry for characterization
Procedure:
-
Glycosylation:
-
In a reaction vessel, combine 10-deoxymethynolide (1 eq.), the fluorinated sugar donor (1.5 eq.), and the glycosyltransferase enzyme in the appropriate buffer.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C) for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction and extract the glycosylated product with ethyl acetate.
-
Purify the product using silica gel chromatography.
-
-
Hydroxylation:
-
To the purified fluorinated glycoside, add the P450 monooxygenase and NADPH in a suitable buffer.
-
Incubate the mixture at the enzyme's optimal temperature for 4-8 hours, monitoring by TLC or HPLC.
-
Once the reaction is complete, extract the final fluorinated this compound derivative with an organic solvent.
-
Purify the final product by silica gel chromatography.
-
Characterize the structure and purity of the final compound using NMR and mass spectrometry.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized broth microdilution method for determining the MIC of newly synthesized this compound derivatives against various bacterial strains.
Materials:
-
Synthesized this compound analogs
-
Bacterial strains (e.g., S. aureus, S. pneumoniae, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of each antibiotic in CAMHB to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the development of novel antibiotics from a this compound scaffold.
Caption: Workflow for synthesis and evaluation of this compound analogs.
Caption: this compound's inhibitory action on the bacterial ribosome.
References
- 1. Co-produced natural ketolides this compound and pikromycin inhibit bacterial growth by preventing synthesis of a limited number of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of antifilarial antimycin analogues: a multivariate pattern recognition study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Large-Scale Methymycin Production
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methymycin is a 12-membered macrolide antibiotic produced by the bacterium Streptomyces venezuelae.[1] It is part of the pikromycin/methymycin family of macrolides, which exhibit a range of antibacterial activities.[2] The production of these complex natural products involves a sophisticated biosynthetic pathway, and optimizing their yield in large-scale fermentation is a critical aspect of drug development and manufacturing. These application notes provide detailed protocols and data for the large-scale fermentation, recovery, and analysis of this compound.
Producing Microorganism and Strain Improvement
The primary producer of this compound is Streptomyces venezuelae ATCC 15439.[1][3] This strain is advantageous for industrial applications due to its relatively fast growth rate (doubling time of ~60 minutes) and dispersed growth in liquid culture, which simplifies fermentation management.[3] The complete genome of S. venezuelae ATCC 15439 has been sequenced, providing a valuable resource for genetic engineering and strain improvement.[4][5]
Strain improvement programs, employing techniques like random mutagenesis and rational screening or metabolic engineering of the biosynthetic gene cluster, are common strategies to enhance production titers.[6][7][8] Engineered strains can be developed to overproduce this compound or to generate novel derivatives of the molecule.[6][7]
This compound Biosynthesis Pathway
This compound biosynthesis is governed by the pik gene cluster in S. venezuelae.[1] The pathway demonstrates remarkable metabolic diversity, producing several related macrolides from a common set of enzymes.[2][9] The core structure is assembled by a modular Type I polyketide synthase (PKS). The final steps involve the attachment of a desosamine sugar moiety and a critical hydroxylation step catalyzed by the cytochrome P450 monooxygenase, PikC, which converts the precursor YC-17 into this compound.[1][9]
Large-Scale Fermentation Protocol
Scaling up fermentation from laboratory to industrial scale requires careful optimization of physical and chemical parameters to ensure process stability and maximize yield.[][11]
Experimental Workflow for this compound Production
The overall process involves a multi-stage approach, from initial seed culture development to final product purification. Each step must be conducted under sterile conditions to prevent contamination.[11]
Media Composition
Media composition is critical for cell growth and secondary metabolite production.[12] The following tables outline typical media for seed and production stages.
| Table 1: Seed Culture Medium | |
| Component | Concentration (g/L) |
| Glucose | 20.0 |
| Soybean Meal | 15.0 |
| CaCO₃ | 5.0 |
| NaCl | 1.0 |
| CoCl₂·6H₂O | 0.005 |
| Tap Water | to 1 L |
| Reference: | [13] |
| Table 2: Production Fermentation Medium | |
| Component | Concentration (g/L) |
| Soluble Starch | 25.0 |
| Glucose | 10.0 |
| Soybean Meal | 15.0 |
| Yeast Extract | 2.0 |
| CaCO₃ | 3.0 |
| Trace Salt Solution | 1.0 mL/L |
| Reference: | Adapted from |
| Trace Salt Solution (g/L): FeSO₄·7H₂O (1.0), MnCl₂·4H₂O (1.0), ZnSO₄·7H₂O (1.0). |
Protocol for Inoculum Preparation
-
Slant to Flask: Aseptically transfer a loopful of S. venezuelae from a stock agar slant to a 500 mL Erlenmeyer flask containing 100 mL of Seed Culture Medium.[13]
-
First Incubation: Incubate the flask at 25-30°C on a reciprocating or orbital shaker (200-220 rpm) for 72 hours.[13][14]
-
Seed Fermenter Inoculation: Aseptically transfer the flask culture (typically 10% v/v) to a sterilized seed fermenter containing the same medium.[13]
-
Second Incubation: Incubate for an additional 48 hours under controlled conditions (see Table 3) until the culture reaches the late logarithmic growth phase.[13]
Protocol for Large-Scale Fermentation
-
Sterilization: Sterilize the production fermenter and the Production Fermentation Medium in place at 121°C for at least 30 minutes.[15]
-
Inoculation: Aseptically transfer the seed culture from the seed fermenter to the production fermenter (typically 5-10% v/v).[14][16]
-
Fermentation: Maintain the fermentation under optimized process parameters as detailed in Table 3. The process typically runs for 7 to 12 days.[16][17]
-
Monitoring: Regularly monitor key parameters such as pH, dissolved oxygen (DO), substrate consumption, biomass, and this compound concentration.[] Adjust parameters as needed; for example, pH can be controlled by the automated addition of acid or base.
| Table 3: Optimized Fermentation Parameters | |
| Parameter | Optimal Range |
| Temperature | 25 - 30°C |
| pH | 6.5 - 7.2 |
| Agitation Speed | 150 - 250 rpm (variable with scale) |
| Aeration Rate | 0.5 - 1.5 vvm (volume of air per volume of medium per minute) |
| Incubation Period | 7 - 12 days |
| Inoculum Size | 5 - 15% (v/v) |
| References: | [14][15][16] |
Downstream Processing and Purification
Downstream processing accounts for a significant portion of the total production cost and involves the recovery and purification of the target antibiotic from the fermentation broth.[19]
Protocol for this compound Recovery and Purification
-
Biomass Removal (Harvest): Separate the S. venezuelae biomass from the fermentation broth using industrial-scale centrifugation or microfiltration. The supernatant, which contains the secreted this compound, is collected.[19][20]
-
Liquid-Liquid Extraction:
-
Adjust the pH of the clarified supernatant to a basic pH (e.g., 8.0-9.0) to ensure this compound is in its neutral form.
-
Extract the this compound into an immiscible organic solvent such as ethyl acetate or butyl acetate.[21] Repeat the extraction process to maximize recovery.
-
Pool the organic phases and concentrate them under vacuum to reduce the volume.
-
-
Chromatographic Purification:
-
The concentrated crude extract is further purified using column chromatography.[21] A common choice is silica gel chromatography.
-
A step-gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) is used to elute the compounds. Fractions are collected and analyzed for the presence of this compound.
-
-
Crystallization/Drying:
Quality Control and Analytical Methods
Robust analytical methods are required to quantify the product yield and ensure its purity throughout the production process.
| Table 4: Analytical Methods for this compound | |
| Method | Application |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of this compound concentration in fermentation broth and during purification. Typically uses a C18 column with a mobile phase of acetonitrile and a buffer.[22][23] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirmatory identification of this compound and characterization of related impurities or novel derivatives. Provides both retention time and mass-to-charge ratio for high specificity.[24][25] |
| Bioassay (Agar Diffusion) | Semi-quantitative assessment of antibiotic activity against a sensitive indicator organism (e.g., Micrococcus luteus or Bacillus subtilis). Useful for rapid screening of active fractions.[8][16] |
References
- 1. pnas.org [pnas.org]
- 2. The this compound/pikromycin pathway: a model for metabolic diversity in natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complete Genome Sequence of Streptomyces venezuelae ATCC 15439, Producer of the this compound/Pikromycin Family of Macrolide Antibiotics, Using PacBio Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complete Genome Sequence of Streptomyces venezuelae ATCC 15439, Producer of the this compound/Pikromycin Family of Macrolide Antibiotics, Using PacBio Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. New olivosyl derivatives of this compound/pikromycin from an engineered strain of Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibiotics-Producing Strain Engineering - Creative Biogene [microbiosci.creative-biogene.com]
- 8. Strain Improvement Program of Streptomyces roseosporus for Daptomycin Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The this compound/Pikromycin Biosynthetic Pathway: A Model for Metabolic Diversity in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gmi-inc.com [gmi-inc.com]
- 12. Frontiers | Strategies for Fermentation Medium Optimization: An In-Depth Review [frontiersin.org]
- 13. US2916483A - this compound - Google Patents [patents.google.com]
- 14. Optimization of fermentation conditions and medium compositions for the production of chrysomycin a by a marine-derived strain Streptomyces sp. 891 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization of the Fermentation Process of Actinomycete Strain Hhs.015T - PMC [pmc.ncbi.nlm.nih.gov]
- 16. primescholars.com [primescholars.com]
- 17. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. biomanufacturing.org [biomanufacturing.org]
- 21. m.youtube.com [m.youtube.com]
- 22. The Quality Control of Midecamycin and the Predictive Demarcation between Its Impurities and Components [mdpi.com]
- 23. syncsci.com [syncsci.com]
- 24. Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 25. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
Application Notes and Protocols for Generating Novel Methymycin Derivatives via Genetic Engineering
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the generation of new methymycin derivatives through genetic engineering of the producing organism, Streptomyces venezuelae. These strategies are pivotal for creating novel macrolide antibiotics with potentially improved therapeutic properties, such as enhanced bioactivity, broadened spectrum, or the ability to overcome existing antibiotic resistance mechanisms.
Introduction to this compound Biosynthesis
This compound is a 12-membered macrolide antibiotic produced by Streptomyces venezuelae. Its biosynthesis is orchestrated by a type I polyketide synthase (PKS) system encoded by the pikA gene cluster, which assembles the 10-deoxymethynolide macrolactone core. Subsequent modifications, including glycosylation with the deoxysugar D-desosamine and hydroxylation, are carried out by enzymes encoded within the des and pikC loci, respectively. Genetic manipulation of these pathways offers a powerful approach to generate structural diversity.
Method 1: Engineering of the Deoxysugar Moiety
The glycosidic component of macrolide antibiotics is crucial for their biological activity. Altering the structure of the deoxysugar attached to the this compound core can significantly impact its binding to the bacterial ribosome and its overall efficacy.
Application Note:
This protocol describes the generation of novel this compound derivatives by deleting the endogenous desosamine biosynthesis pathway and introducing heterologous genes for the synthesis of alternative sugar moieties. For example, replacing the desosamine pathway with genes for TDP-D-olivose biosynthesis can lead to the production of olivosyl-methymycin derivatives. The flexibility of the glycosyltransferase DesVII allows for the attachment of these novel sugars to the macrolactone core.
Experimental Protocol: Gene Deletion and Heterologous Expression
This protocol outlines the deletion of the desosamine gene cluster in S. venezuelae and the subsequent introduction of genes for a new deoxysugar biosynthetic pathway.
1. Construction of the Gene Deletion Cassette:
-
Amplify upstream and downstream flanking regions (approx. 1.5-2 kb each) of the target desosamine gene cluster from S. venezuelae genomic DNA using PCR.
-
Clone the amplified fragments into a temperature-sensitive, conjugative E. coli vector (e.g., pKC1139) on either side of an antibiotic resistance cassette (e.g., apramycin).
-
Introduce the construct into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).
2. Intergeneric Conjugation and Selection of Mutants:
-
Grow the E. coli donor strain and S. venezuelae recipient strain to mid-log phase.
-
Mix the donor and recipient cultures and plate on a suitable medium (e.g., SFM agar) for conjugation.
-
After incubation, overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and apramycin to select for exconjugants).
-
Isolate and verify double-crossover mutants (apramycin-resistant, kanamycin-sensitive) by PCR analysis.
3. Heterologous Expression of the New Sugar Pathway:
-
Clone the desired heterologous deoxysugar biosynthesis genes (e.g., from the oleandomycin or urdamycin pathways) into an integrative Streptomyces expression vector (e.g., pSET152) under the control of a strong constitutive promoter (e.g., ermEp*).
-
Introduce this construct into the desosamine-deletion mutant of S. venezuelae via conjugation.
-
Select for stable integrants using the appropriate antibiotic resistance marker.
4. Fermentation and Analysis:
-
Cultivate the engineered S. venezuelae strain in a suitable production medium (e.g., SGGP medium).
-
After 5-7 days of fermentation, extract the secondary metabolites from the culture broth using an organic solvent (e.g., ethyl acetate).
-
Analyze the crude extract by LC-MS to identify new this compound derivatives with altered glycosylation.
-
Purify the novel compounds using chromatographic techniques (e.g., HPLC) for structural elucidation and bioactivity testing.
Method 2: Mutasynthesis
Mutasynthesis is a powerful technique that combines genetic engineering and synthetic chemistry to generate novel natural product analogs. This approach involves creating a mutant strain blocked in the biosynthesis of a specific precursor and then feeding synthetic analogs of that precursor to the culture.
Application Note:
Experimental Protocol: Mutasynthesis of this compound Analogs
1. Generation of the pikAI Deletion Mutant:
-
Follow the gene deletion protocol described in Method 1 to create a targeted deletion of the pikAI gene in S. venezuelae.
2. Synthesis of Triketide Analogs:
-
Chemically synthesize the desired triketide analogs as N-acetylcysteamine (NAC) thioesters. This activation facilitates their uptake and incorporation by the PKS machinery.
3. Fermentation and Feeding:
-
Inoculate a seed culture of the S. venezuelae pikAI deletion mutant.
-
Use the seed culture to inoculate a production medium.
-
After a specific period of growth (e.g., 24 hours), add the synthesized triketide-NAC thioester analog to the culture at a final concentration of 1-5 mM.
-
Continue the fermentation for an additional 4-6 days.
4. Extraction and Analysis:
-
Extract the fermentation broth with an organic solvent.
-
Analyze the extract using LC-MS to detect the presence of new macrolide products.
-
Purify and characterize the novel derivatives.
Quantitative Data
The following tables summarize the quantitative data on the production and bioactivity of novel this compound derivatives generated through genetic engineering.
| Table 1: Production Titers of Engineered this compound Derivatives | ||
| Engineered Strain/Condition | Novel Derivative(s) Produced | Yield/Titer |
| S. venezuelae Δdes + olivose biosynthesis genes | Olivosyl-10-deoxymethynolide, Olivosyl-narbonolide | Not specified, but detectable by LC-MS[1] |
| S. venezuelae pikAI mutant fed with natural triketide | Pikromycin, this compound, Neothis compound | 10-12% of wild-type production[2] |
| S. venezuelae pikAI mutant fed with triketide analogs | Novel pikromycin analogs | At least tenfold lower than pikromycin production from natural triketide[2] |
| S. venezuelae KdesI/pCM45 mutant | Glycosylated compounds with altered sugars | Accounted for about 55% of total macrolide production[3] |
| Table 2: Bioactivity of Engineered this compound Derivatives | |||
| Derivative | Modification | Target Organism | Bioactivity (e.g., MIC in µg/mL) |
| Δ15,16-dehydropikromycin | Modification of the macrolactone ring via mutasynthesis | Not specified | Slightly improved antibacterial activity compared to pikromycin[2] |
| Narbomycin with L-rhamnose | Altered glycosylation | Enterococcus faecium, Staphylococcus aureus | Greater antibacterial activity than narbomycin and erythromycin[4] |
| Narbomycin with 3-O-demethyl-D-chalcose | Altered glycosylation | Enterococcus faecium, Staphylococcus aureus | Greater antibacterial activity than narbomycin and erythromycin[4] |
| 3'-demethylthis compound | Naturally occurring derivative | Human T-cells | Potential anti-inflammatory activity |
| 3'-demethyldeoxythis compound | Naturally occurring derivative | Human T-cells | Potential anti-inflammatory activity |
Visualizations
This compound Biosynthetic Pathway and Genetic Engineering Strategy
Caption: Overview of the this compound biosynthetic pathway and key targets for genetic engineering.
Experimental Workflow for Generating Glycosylated this compound Derivatives
Caption: Experimental workflow for creating novel glycosylated this compound derivatives.
Logical Relationship in Mutasynthesis
Caption: Logical workflow for generating this compound derivatives via mutasynthesis.
References
- 1. New olivosyl derivatives of this compound/pikromycin from an engineered strain of Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iflscience.com [iflscience.com]
- 3. researchgate.net [researchgate.net]
- 4. New this compound derivatives of Streptomyces venezuelae ATCC 15439 and their inhibitory effects on human T cell proliferation mediated by PMA/ionomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Free Biosynthesis of Methymycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing a cell-free system derived from Streptomyces venezuelae for the study of methymycin biosynthesis. This in vitro platform offers a powerful tool for dissecting enzymatic pathways, screening enzyme variants, and producing novel macrolide analogues in a controlled environment, free from cellular constraints.
Introduction
This compound is a 12-membered macrolide antibiotic produced by Streptomyces venezuelae. Its biosynthesis is orchestrated by a modular type I polyketide synthase (PKS), followed by tailoring reactions including glycosylation and hydroxylation.[1] The this compound/pikromycin biosynthetic pathway is a model system for studying metabolic diversity in natural product synthesis.[1] A cell-free system provides direct access to the enzymatic machinery, enabling precise control over reaction conditions and substrate availability. This approach accelerates the design-build-test-learn cycle for engineering novel bioactive compounds.
This compound Biosynthetic Pathway
The biosynthesis of this compound begins with the assembly of the polyketide backbone, 10-deoxymethynolide, by the PikA polyketide synthase. This is followed by glycosylation with TDP-D-desosamine, catalyzed by a glycosyltransferase (DesVII), and subsequent hydroxylation by a cytochrome P450 monooxygenase (PikC) to yield this compound.[1]
References
Application Notes and Protocols for the Biocatalytic Synthesis of Methymycin and Its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: The macrolide antibiotic Methymycin, along with its 14-membered ring counterpart Pikromycin, is produced by Streptomyces venezuelae. The biosynthetic pathway for these compounds is a well-studied model for modular polyketide synthesis and offers remarkable flexibility for generating novel analogs.[1][2] This document provides detailed protocols and data for the biocatalytic production of this compound and its derivatives through metabolic engineering and chemoenzymatic strategies.
The pikromycin/methymycin biosynthetic gene cluster contains genes for a modular type I polyketide synthase (PKS), deoxysugar biosynthesis, glycosylation, and tailoring reactions.[1][3] The PKS is unique in its ability to produce both a 12-membered macrolactone (10-deoxymethynolide, the precursor to this compound) and a 14-membered macrolactone (narbonolide, the precursor to Pikromycin).[1][3] Subsequent glycosylation with D-desosamine and hydroxylation by a versatile cytochrome P450 enzyme (PikC) lead to the final products.[1][3] This inherent flexibility in the biosynthetic machinery has been exploited to create a variety of analogs with altered macrolactone backbones or novel sugar moieties.
Data Presentation
Table 1: Biocatalytic Production of this compound and Analogs
| Product | Production Method | Host Strain | Titer/Yield | Reference |
| Narbonolide | Refactored PKS expression in E. coli | E. coli | 85 mg/L | [4] |
| Narbomycin | Refactored PKS and glycosylation in E. coli | E. coli | 37 mg/L | [4] |
| Pikromycin | In vivo biotransformation of narbonolide | S. venezuelae YJ112 | 72% yield | [5][6] |
| 10-Deoxymethynolide | In vitro PKS cascade reaction | Cell-free | 53% yield | [6] |
| This compound, Neothis compound, Novathis compound | In vivo biotransformation of 10-deoxymethynolide | S. venezuelae | 55% combined yield | [6] |
| Olivosyl-10-deoxymethynolide | Engineered deoxysugar pathway | S. venezuelae mutant | Not specified | [7] |
| Olivosyl-narbonolide | Engineered deoxysugar pathway | S. venezuelae mutant | Not specified | [7] |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces venezuelae for this compound Production
This protocol describes the general procedure for the cultivation of S. venezuelae to produce this compound and related macrolides.
1. Media Preparation:
- Seed Medium (SGYEME): Yeast extract (3 g/L), Peptone (5 g/L), Malt extract (3 g/L), Glucose (10 g/L), Sucrose (100 g/L), MgCl₂·6H₂O (2 g/L). Adjust pH to 7.2 before autoclaving.
- Production Medium (SGYEME): Same composition as the seed medium.
2. Inoculum Preparation: a. Inoculate a single colony of S. venezuelae from an agar plate into 50 mL of seed medium in a 250 mL baffled flask. b. Incubate at 30°C with shaking at 250 rpm for 48 hours.
3. Production Culture: a. Inoculate 50 mL of production medium in a 250 mL baffled flask with 2.5 mL of the seed culture. b. Incubate at 30°C with shaking at 250 rpm for 5-7 days. c. Monitor production by periodically taking samples for HPLC analysis.
Protocol 2: Extraction and Purification of Macrolides
This protocol outlines the extraction of macrolide antibiotics from the fermentation broth.[8][9]
1. Separation of Biomass: a. Centrifuge the fermentation culture at 5,000 x g for 20 minutes to separate the mycelium from the supernatant.
2. Extraction: a. Adjust the pH of the supernatant to 9.0 with NaOH. b. Extract the supernatant twice with an equal volume of ethyl acetate. c. Combine the organic extracts and evaporate to dryness under reduced pressure.
3. Purification: a. Dissolve the crude extract in a minimal amount of methanol. b. Purify the macrolides using silica gel column chromatography with a suitable solvent gradient (e.g., hexane-ethyl acetate followed by chloroform-methanol).[9] c. Monitor fractions by Thin Layer Chromatography (TLC) or HPLC. d. For final purification, use semi-preparative HPLC with a C18 column.[9]
Protocol 3: Precursor-Directed Biosynthesis of this compound Analogs
This method involves feeding synthetic precursor molecules to a mutant strain blocked in the early stages of the PKS pathway to generate novel macrolides.[10]
1. Strain and Culture Conditions: a. Use a mutant of S. venezuelae with an inactivated loading module or first condensation step of the PikA PKS. b. Prepare and grow the culture as described in Protocol 1.
2. Precursor Feeding: a. Synthesize the desired diketide or triketide precursor as an N-acetylcysteamine (SNAC) thioester. b. At 24 hours post-inoculation of the production culture, add the precursor to a final concentration of 1 mM.
3. Extraction and Analysis: a. After 5-7 days of incubation, extract the broth as described in Protocol 2. b. Analyze the extract for the presence of new macrolide products using LC-MS.
Protocol 4: Chemoenzymatic Synthesis of this compound
This approach combines in vitro enzymatic synthesis of the macrolactone followed by in vivo biotransformation to the final glycosylated and hydroxylated product.[6][11]
1. In Vitro Macrolactone Synthesis: a. Overexpress and purify the PKS modules PikAIII and PikAIV. b. Prepare a reaction mixture containing the purified enzymes, the appropriate pentaketide thioester substrate, NADPH, and other necessary cofactors.[5] c. Incubate the reaction at room temperature for 12-24 hours. d. Monitor the formation of 10-deoxymethynolide by HPLC. e. Purify the resulting macrolactone.
2. In Vivo Biotransformation: a. Grow a culture of an engineered S. venezuelae strain that is optimized for glycosylation and hydroxylation (e.g., a strain overexpressing the des genes and pikC). b. When the culture reaches an OD₆₀₀ of ~0.1, add the purified 10-deoxymethynolide to a final concentration of 100 mg/L.[6] c. Incubate for 48 hours. d. Extract and purify the resulting this compound, Neothis compound, and Novathis compound as described in Protocol 2.[6]
Visualizations
Caption: Biosynthetic pathway of this compound in S. venezuelae.
Caption: Chemoenzymatic workflow for this compound synthesis.
References
- 1. The this compound/Pikromycin Biosynthetic Pathway: A Model for Metabolic Diversity in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound/pikromycin pathway: a model for metabolic diversity in natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Refactoring the pikromycin synthase for the modular biosynthesis of macrolide antibiotics in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biocatalytic Synthesis of Pikromycin, this compound, Neothis compound, Novathis compound, and Ketothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New olivosyl derivatives of this compound/pikromycin from an engineered strain of Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Antibiotic Production Process: From Microbial Fermentation to Purification | MolecularCloud [molecularcloud.org]
- 9. benchchem.com [benchchem.com]
- 10. Precursor-directed biosynthesis of erythromycin analogs by an engineered polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biocatalytic synthesis of pikromycin, this compound, neothis compound, novathis compound, and ketothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Crystallographic Analysis of the Methymycin-Ribosome Complex
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methymycin is a 12-membered macrolide antibiotic that inhibits bacterial protein synthesis. Like other macrolides, it targets the large (50S) ribosomal subunit, binding within the nascent polypeptide exit tunnel (NPET).[1][2] This interaction obstructs the passage of newly synthesized proteins, leading to a bacteriostatic effect. Elucidating the atomic-level details of the this compound-ribosome interaction is crucial for understanding its precise mechanism of action and for the rational design of next-generation antibiotics to combat rising bacterial resistance.
X-ray crystallography is a powerful technique for determining the three-dimensional structure of macromolecular complexes at high resolution.[3] Structural analysis of the this compound-ribosome complex can reveal specific contact points between the drug and the 23S rRNA and ribosomal proteins, providing a basis for structure-based drug design.
Application Notes: Key Considerations for Success
Successful crystallographic analysis of the this compound-ribosome complex is a multi-step process that requires careful planning and execution. Key factors include:
-
Source Organism: The choice of bacterial species for ribosome isolation is critical. While the structure of this compound has been solved in complex with the 50S subunit from Deinococcus radiodurans, obtaining high-resolution structures (better than 3.0 Å) often utilizes the 70S ribosome from thermophilic organisms like Thermus thermophilus.[4][5] Ribosomes from thermophiles are generally more stable, which is advantageous for the lengthy crystallization process.[5]
-
Sample Purity and Homogeneity: Obtaining well-diffracting crystals is arguably the most challenging step in ribosome crystallography.[6] The ribosome preparation must be of the highest possible purity and compositional homogeneity. This involves separating the 70S ribosomes from ribosomal subunits and ensuring that the particles are functionally active and intact.
-
Complex Formation: For high-resolution analysis, it is often beneficial to crystallize the entire 70S ribosome in a functionally relevant state.[7][8] This involves forming a stable complex with a specific messenger RNA (mRNA) fragment and transfer RNAs (tRNAs) bound to the A, P, and E sites. The antibiotic is then added to this pre-formed functional complex before crystallization. This strategy locks the ribosome in a single conformational state, which can significantly improve crystal quality.[7]
-
Crystallization Method: The vapor diffusion method, in either sitting or hanging drop format, is the most common technique for crystallizing large complexes like the ribosome. Screening a wide range of crystallization conditions (precipitants, pH, temperature, additives) is necessary to identify initial crystal hits, which are then optimized.
-
Data Collection: Due to the large unit cells and weak diffraction of ribosome crystals, data collection must be performed at a high-intensity synchrotron radiation source.[8] Crystals must be cryo-cooled to minimize radiation damage during data acquisition.
Experimental Workflow
The overall process for determining the crystal structure of the this compound-ribosome complex is outlined below.
Experimental Protocols
The following protocols are adapted from established methods for the crystallographic analysis of antibiotic-ribosome complexes, using Thermus thermophilus (Tth) 70S ribosomes as a model system for achieving high resolution.[7][9]
Protocol 1: Purification of Thermus thermophilus 70S Ribosomes
-
Cell Growth and Lysis:
-
Grow T. thermophilus strain HB8 cells to late-log phase and harvest by centrifugation.
-
Resuspend cell pellets in a lysis buffer (e.g., 20 mM HEPES-KOH pH 7.6, 100 mM NH₄Cl, 10.5 mM Mg(CH₃COO)₂, 0.5 mM EDTA, 4 mM β-mercaptoethanol).
-
Lyse cells using a high-pressure homogenizer (e.g., French press).
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Ribosome Isolation:
-
Layer the clarified supernatant onto a sucrose cushion (e.g., 1.1 M sucrose in a buffer similar to lysis buffer).
-
Pellet the ribosomes by ultracentrifugation.
-
Wash the ribosome pellet by resuspending it in a wash buffer and repeating the ultracentrifugation step through a new sucrose cushion.
-
-
Purification of 70S Ribosomes:
-
Resuspend the final pellet in a suitable buffer (e.g., 5 mM HEPES-KOH pH 7.6, 50 mM KCl, 10 mM NH₄Cl, 10 mM Mg(CH₃COO)₂).
-
Layer the resuspended ribosomes onto a 10-40% sucrose density gradient.
-
Separate 30S, 50S, and 70S particles by ultracentrifugation.
-
Fractionate the gradient and collect the fractions corresponding to the 70S peak.
-
Concentrate the purified 70S ribosomes and store them at -80°C.
-
Protocol 2: Formation and Crystallization of the this compound-Ribosome Complex
-
Preparation of this compound Stock:
-
Due to poor aqueous solubility, dissolve this compound powder in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 50-100 mM).
-
Store the stock solution in small aliquots at -20°C.
-
-
Formation of the Functional Ribosome Complex:
-
Thaw the purified Tth 70S ribosomes on ice.
-
In a buffer containing 5 mM HEPES-KOH (pH 7.6), 50 mM KCl, 10 mM NH₄Cl, and 10 mM Mg(CH₃COO)₂, mix the 70S ribosomes with a short mRNA fragment and deacylated tRNAs for the A, P, and E sites.[7] Use a molar excess of mRNA and tRNAs relative to the ribosome.
-
Incubate the mixture to allow for stable complex formation.
-
-
Binding of this compound:
-
Add the this compound stock solution to the pre-formed ribosome-mRNA-tRNA complex to a final concentration of approximately 250 µM.[7]
-
Ensure the final concentration of DMSO does not exceed 1-2% to avoid interference with crystallization.
-
Incubate the mixture on ice for at least 1 hour.
-
-
Crystallization (Vapor Diffusion - Sitting Drop):
-
The crystallization buffer composition must be empirically determined but a typical starting point for Tth 70S ribosomes is 100 mM Tris-HCl (pH 7.6), 2.9% (w/v) PEG-20K, 7%–12% (v/v) MPD, and 100–200 mM arginine.[7]
-
In a sitting drop crystallization plate, mix 1 µL of the this compound-ribosome complex with 1 µL of the crystallization buffer.
-
Seal the wells and incubate the plate at a constant temperature (e.g., 19-20°C).
-
Monitor for crystal growth over several days to weeks.
-
Protocol 3: X-ray Data Collection and Structure Determination
-
Crystal Harvesting and Data Collection:
-
Harvest crystals from the drop using a cryo-loop.
-
Flash-cool the crystals in liquid nitrogen for transport and data collection.
-
Collect X-ray diffraction data at a synchrotron beamline.
-
-
Data Processing and Structure Solution:
-
Integrate and scale the raw diffraction data using software like XDS.[7]
-
Solve the structure using the molecular replacement method with a previously determined ribosome structure (without the ligand) as the search model.[7]
-
Build the model of this compound into the resulting electron density map and perform iterative cycles of refinement and manual model building.
-
Validate the final structure before deposition in the Protein Data Bank (PDB).
-
Data Presentation: Crystallographic Parameters
The table below summarizes the crystallographic data for the published structure of this compound bound to the D. radiodurans 50S ribosomal subunit (PDB ID: 3FWO). For comparison, data for a high-resolution structure of the macrolide Erythromycin bound to the T. thermophilus 70S ribosome (PDB ID: 6ND6), obtained using a functional complex protocol, is also included.[4][7]
| Parameter | This compound-50S Complex[4] | Erythromycin-70S Complex (Comparative Example)[7] |
| PDB ID | 3FWO | 6ND6 |
| Organism | Deinococcus radiodurans | Thermus thermophilus |
| Method | X-Ray Diffraction | X-Ray Diffraction |
| Resolution (Å) | 3.71 | 2.89 |
| Space Group | P 21 21 21 | P 21 21 21 |
| Unit Cell (a, b, c Å) | 196.5, 303.7, 508.4 | 211.5, 452.4, 621.5 |
| Unit Cell (α, β, γ °) | 90, 90, 90 | 90, 90, 90 |
| R-work | 0.278 | 0.222 |
| R-free | 0.337 | 0.258 |
Note: R-work and R-free are metrics used to assess the quality of a refined crystal structure. Lower values generally indicate a better fit of the model to the experimental data.[10][11]
References
- 1. rcsb.org [rcsb.org]
- 2. Antibiotics targeting ribosomes: crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1q82 - Crystal Structure of CC-Puromycin bound to the A-site of the 50S ribosomal subunit - Summary - Protein Data Bank Japan [pdbj.org]
- 4. rcsb.org [rcsb.org]
- 5. Thermus thermophilus ribosomes for crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formation and crystallization of Thermus thermophilus 70S ribosome/tRNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural insights into the mechanism of overcoming Erm-mediated resistance by macrolides acting together with hygromycin-A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - X-ray data collection and structure refinement statistics. - figshare - Figshare [figshare.com]
- 11. Item - Crystallographic data processing and refinement statistics. - Public Library of Science - Figshare [plos.figshare.com]
Troubleshooting & Optimization
Technical Support Center: Strategies for Improving Methymycin Yield in Streptomyces Cultures
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing methymycin production in Streptomyces cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which organism produces it?
A1: this compound is a macrolide antibiotic produced by Streptomyces venezuelae. It is derived from the 12-membered ring macrolactone, 10-deoxymethynolide. The this compound/pikromycin biosynthetic pathway in S. venezuelae is responsible for producing a variety of macrolide antibiotics, including this compound.[1][2]
Q2: My Streptomyces culture shows good biomass growth, but the this compound yield is low. Why is this happening?
A2: High biomass does not always correlate with high secondary metabolite production.[3] this compound is a secondary metabolite, and its production is often triggered during the stationary phase of growth, sometimes in response to nutrient limitation.[3][4] If your culture is still in the exponential growth phase, this compound production may be minimal. Additionally, an excess of easily metabolizable carbon or nitrogen sources can repress secondary metabolism.[3]
Q3: What are the key precursors for this compound biosynthesis?
A3: this compound is a polyketide, and its biosynthesis starts from simple precursors. The polyketide synthase (PKS) machinery utilizes extender units derived from small carboxylic acids. Threonine dehydratase, an enzyme found upstream of the pikromycin biosynthetic gene cluster, may provide precursors for polyketide synthesis.[2] The sugar moiety attached to the macrolactone is desosamine.[1]
Q4: Can I improve this compound yield by feeding precursors to the culture?
A4: Yes, precursor feeding can be a successful strategy to enhance the production of secondary metabolites.[5][6][7] By supplying biosynthetic precursors to the culture medium, you can potentially increase the yield of the final product, especially if the precursors are inexpensive.[6][8] For this compound, this could involve feeding amino acids or other small molecules that can be converted into the building blocks of the polyketide backbone.
Q5: What are the main genetic strategies to increase this compound production?
A5: Genetic engineering of Streptomyces is a powerful approach to improve antibiotic yields.[9][10] Key strategies include:
-
Overexpression of pathway-specific positive regulatory genes: The pikD gene, for example, encodes a putative transcriptional activator for the this compound/pikromycin pathway.[1][2]
-
Deletion of repressive regulatory genes: Eliminating pleiotropic regulatory genes, such as wblA, has been shown to enhance antibiotic titers in some Streptomyces species.[11]
-
Heterologous expression: Moving the entire biosynthetic gene cluster into a high-producing, genetically amenable host strain can significantly increase yields.[12]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during this compound fermentation.
Problem: Low or No this compound Yield
Possible Cause 1: Suboptimal Fermentation Medium
-
Solution: The composition of the fermentation medium is critical for secondary metabolite production.[3] Systematically optimize the carbon source, nitrogen source, phosphate concentration, and trace elements.
-
Carbon Source: Test various carbon sources like glucose, starch, or glycerol at different concentrations.[13][14]
-
Nitrogen Source: Evaluate both organic (e.g., yeast extract, peptone, soybean meal) and inorganic (e.g., ammonium salts) nitrogen sources to find the optimal type and concentration.[13][15]
-
Phosphate: High phosphate concentrations can repress secondary metabolism.[15] It's important to find a balance that supports growth without inhibiting this compound synthesis.
-
Possible Cause 2: Inadequate Physical Fermentation Parameters
-
Solution: Optimize physical parameters such as pH, temperature, aeration, and agitation.
-
pH: The optimal pH for Streptomyces growth and secondary metabolite production is typically in the neutral to slightly alkaline range.[4] Monitor and control the pH throughout the fermentation.[15]
-
Temperature: Most Streptomyces species are mesophilic, with optimal temperatures between 28°C and 37°C.[15] The ideal temperature for your specific strain should be determined empirically.
-
Aeration and Agitation: Sufficient dissolved oxygen is crucial for aerobic fermentation.[4][15] Optimize agitation and aeration rates to ensure adequate oxygen supply without causing excessive shear stress.
-
Possible Cause 3: Poor Quality or Age of Inoculum
-
Solution: Standardize your seed culture preparation.[4] Inconsistent inoculum quality can lead to variability between batches.
-
Use a consistent spore concentration or vegetative inoculum age.
-
Ensure the seed culture is grown in a standardized medium and under optimal conditions.
-
Problem: Inconsistent this compound Production Between Batches
Possible Cause 1: Genetic Instability of the Producing Strain
-
Solution: Repeated subculturing can lead to a decline in productivity.[3] It is advisable to go back to a freshly prepared stock culture (e.g., a glycerol stock stored at -80°C) to ensure genetic consistency.[16]
Possible Cause 2: Variability in Raw Materials
-
Solution: The quality of complex media components like yeast extract or peptone can vary between batches and suppliers. If you observe inconsistencies, consider testing different batches of these components or switching to a more defined medium if possible.
Quantitative Data Summary
Table 1: Effect of Combined Drug-Resistant Mutations on Actinorhodin Production in S. coelicolor
| Mutant Type | Fold Increase in Production (approx.) |
| Single (Strr, Genr, or Rifr) | 1.6 - 3 |
| Double (str gen or str rif) | 1.7 - 2.5 (additional increase) |
| Triple (str gen rif) | Up to 48 |
Source: Adapted from data on actinorhodin production in Streptomyces coelicolor A3(2).[17]
Table 2: Examples of Fermentation Parameter Optimization for Antibiotic Production
| Parameter | Organism | Optimized Value | Outcome |
| pH | Streptomyces sp. CS392 | 8.36 | Part of a 39.79% cumulative enhancement |
| Temperature | Streptomyces sp. CS392 | 29.15 °C | Part of a 39.79% cumulative enhancement |
| Incubation Period | Streptomyces sp. CS392 | 47.55 h | Part of a 39.79% cumulative enhancement |
| Carbon Source (Glucose) | Streptomyces sp. CS392 | 29.82 g/L | Part of a 39.79% cumulative enhancement |
| Nitrogen Source (Peptone) | Streptomyces sp. CS392 | 7.6 g/L | Part of a 39.79% cumulative enhancement |
Source: Based on statistical optimization of antibiotic production by Streptomyces sp. CS392.[18][19]
Experimental Protocols
Protocol 1: Media Optimization Using One-Factor-at-a-Time (OFAT) Method
-
Baseline Culture: Establish a baseline fermentation using a standard medium for Streptomyces.
-
Vary One Factor: In a series of experiments, vary the concentration of a single media component (e.g., glucose, yeast extract, K₂HPO₄) while keeping all other components constant.
-
Inoculation: Inoculate each flask with a standardized spore suspension or vegetative inoculum.[15]
-
Fermentation: Incubate the flasks under standard conditions (e.g., 28-30°C, 200-250 rpm) for a set period (e.g., 7-10 days).[15]
-
Extraction: At the end of the fermentation, extract this compound from the culture broth and mycelium using a suitable solvent like ethyl acetate.[15]
-
Quantification: Analyze the this compound yield using High-Performance Liquid Chromatography (HPLC).[15]
-
Analysis: Compare the yields from the different media compositions to identify the optimal concentration for the tested component.
-
Iteration: Repeat steps 2-7 for each media component you wish to optimize.
Protocol 2: Seed Culture Preparation
-
Initial Inoculation: From a glycerol stock or a fresh plate, inoculate a loopful of Streptomyces venezuelae mycelia or spores into a flask containing a suitable seed medium (e.g., Tryptic Soy Broth).
-
Incubation: Incubate the flask at 28-30°C with shaking (200-250 rpm) for 48-72 hours, or until the culture reaches the late exponential growth phase.[16]
-
Inoculum for Production: Use this seed culture to inoculate the production fermentation medium at a standardized volume (e.g., 5-10% v/v).
Visualizations
Caption: this compound biosynthetic pathway in S. venezuelae.
Caption: Workflow for improving this compound yield.
References
- 1. The this compound/Pikromycin Biosynthetic Pathway: A Model for Metabolic Diversity in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. phcogrev.com [phcogrev.com]
- 6. phcogrev.com [phcogrev.com]
- 7. A comprehensive review of <i>in vitro precursor feeding</i> strategies for the overproduction of high-value plant secondary metabolites - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Genetic manipulation of antibiotic-producing Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. Genetic Engineering of Streptomyces ghanaensis ATCC14672 for Improved Production of Moenomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improvement of secondary metabolite production in Streptomyces by manipulating pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. benchchem.com [benchchem.com]
- 16. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel Approach for Improving the Productivity of Antibiotic-Producing Strains by Inducing Combined Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Statistical optimization of a multivariate fermentation process for enhancing antibiotic activity of Streptomyces sp. CS392 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
troubleshooting common issues in Methymycin extraction protocols
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during methymycin extraction protocols. The information is presented in a clear question-and-answer format to directly address specific challenges in your experimental workflow.
Troubleshooting Guides
Low this compound Yield
Q1: My this compound yield is consistently low after extraction from the fermentation broth. What are the potential causes and how can I improve it?
A1: Low yields of this compound can stem from several factors throughout the extraction process. Here's a breakdown of common causes and solutions:
-
Suboptimal Fermentation Conditions: The initial concentration of this compound in the fermentation broth is a critical determinant of the final yield. Ensure that the culture conditions for Streptomyces venezuelae, the producing organism, are optimized for maximum antibiotic production. This includes parameters like media composition, pH, temperature, and aeration.[1]
-
Inefficient Cell Lysis: If this compound is retained within the microbial cells, inefficient cell disruption will lead to significant product loss. Consider optimizing your cell lysis protocol. Mechanical methods like sonication or homogenization, or chemical methods using appropriate lytic agents, can be tested and compared.
-
Incorrect pH During Extraction: The pH of the fermentation broth and subsequent extraction solvents is crucial for maximizing the recovery of macrolide antibiotics like this compound. This compound is a basic compound, and its solubility in organic solvents is highly pH-dependent.
-
Alkalinization Step: Before organic solvent extraction, the pH of the aqueous phase should be adjusted to a basic range (typically pH 8.5-9.5) to ensure this compound is in its free base form, which is more soluble in organic solvents.[2]
-
Acidic Back-Extraction: Conversely, to transfer this compound from the organic phase back into an aqueous solution for purification, an acidic wash (pH 2.0-4.0) is effective as it protonates the molecule, increasing its water solubility.[2]
-
-
Inappropriate Solvent Selection: The choice of organic solvent for liquid-liquid extraction is critical. Solvents like amyl acetate, ethyl acetate, and chloroform have been used for this compound extraction.[2] The efficiency of extraction can vary between solvents, and it may be necessary to screen different options to find the most effective one for your specific fermentation broth composition.
-
Emulsion Formation: During liquid-liquid extraction, the formation of a stable emulsion between the aqueous broth and the organic solvent can trap the product and lead to poor phase separation and low recovery.
-
Mitigation Strategies: To prevent or break emulsions, consider adding demulsifiers, adjusting the ionic strength of the aqueous phase, or using centrifugation to facilitate phase separation.
-
-
Product Degradation: this compound, like many macrolides, can be susceptible to degradation under certain conditions.
-
Temperature Control: Perform extractions at lower temperatures (e.g., 4°C) to minimize thermal degradation.
-
pH Stability: Avoid prolonged exposure to harsh acidic or basic conditions. While pH adjustments are necessary for extraction, these steps should be performed efficiently to prevent hydrolysis of the macrolactone ring or other sensitive functional groups.
-
Quantitative Data on Macrolide Extraction (General)
| Macrolide | Extraction Method | Solvent System | Reported Recovery |
| Erythromycin | Liquid-Liquid Extraction | Butyl Acetate | >90% |
| Tylosin | Liquid-Liquid Extraction | Ethyl Acetate/Chloroform/Petroleum Ether | >98% (purity) |
| Various Macrolides | Solid-Phase Extraction (SPE) | Methanol/Acetonitrile | 83.21-105.34% |
Impurity Contamination
Q2: My purified this compound extract shows significant contamination with impurities. What are the common sources of these impurities and how can I remove them?
A2: Impurity contamination is a common challenge in the purification of natural products. The sources can be broadly categorized as process-related or product-related.
-
Process-Related Impurities: These originate from the fermentation and extraction process itself.
-
Media Components: Residual sugars, proteins, and other components from the fermentation broth can be co-extracted with this compound.[3]
-
Cellular Debris: Incomplete removal of microbial cells and their components can contaminate the final product.
-
Solvents and Reagents: Impurities from the solvents, acids, and bases used during extraction can be introduced.
-
-
Product-Related Impurities: These are structurally similar to this compound and often co-purify.
-
Biosynthetic Precursors and Analogs: The Streptomyces venezuelae biosynthetic pathway for this compound also produces related macrolides such as neothis compound and novathis compound.[4] These are often the most challenging impurities to remove due to their similar chemical properties.
-
Degradation Products: As mentioned earlier, this compound can degrade under suboptimal pH or temperature conditions, leading to the formation of hydrolysis products or other derivatives.[5]
-
Strategies for Impurity Removal:
-
Pre-extraction Broth Filtration: Before solvent extraction, it is crucial to remove cells and particulate matter from the fermentation broth. This can be achieved through centrifugation followed by filtration.
-
pH Optimization of Washes: A pre-extraction wash of the organic phase with an acidic solution (pH 2.0-4.0) can help remove basic impurities that are more water-soluble at low pH, while this compound remains in the organic layer (if it is in its free base form).[2]
-
Chromatographic Purification: High-performance liquid chromatography (HPLC) or counter-current chromatography (CCC) are powerful techniques for separating this compound from its structurally related impurities.[6]
-
Column Selection: C18 reversed-phase columns are commonly used for the separation of macrolides.
-
Mobile Phase Optimization: A gradient elution with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed. Fine-tuning the gradient profile and the pH of the aqueous phase is critical for achieving good resolution between this compound and its analogs.
-
Experimental Protocols
Key Experiment: Liquid-Liquid Extraction of this compound from Fermentation Broth
This protocol is a generalized procedure based on established methods for macrolide extraction. Optimization of specific parameters may be required for your particular experimental conditions.
-
Harvest and Clarification:
-
Centrifuge the Streptomyces venezuelae fermentation broth at a sufficient speed and duration to pellet the cells (e.g., 5000 x g for 20 minutes at 4°C).
-
Decant the supernatant and filter it through a 0.45 µm filter to remove any remaining cells and particulate matter.
-
-
pH Adjustment (Alkalinization):
-
Adjust the pH of the clarified broth to approximately 9.5 using a suitable base (e.g., 2M NaOH). Monitor the pH carefully with a calibrated pH meter.
-
-
Solvent Extraction:
-
Transfer the alkalinized broth to a separatory funnel.
-
Add an equal volume of a water-immiscible organic solvent (e.g., amyl acetate or ethyl acetate).
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely. If an emulsion forms, centrifugation may be necessary to break it.
-
Collect the organic (upper) layer containing the this compound.
-
Repeat the extraction of the aqueous layer with fresh organic solvent at least two more times to maximize recovery. Pool the organic extracts.
-
-
Back-Extraction into Aqueous Acid:
-
Combine the pooled organic extracts in a clean separatory funnel.
-
Add a smaller volume (e.g., one-third of the organic phase volume) of a dilute aqueous acid (e.g., 0.1 M H₂SO₄, pH adjusted to ~2.5).
-
Shake vigorously for 2-3 minutes.
-
Allow the layers to separate and collect the aqueous (lower) layer containing the protonated this compound.
-
Repeat the back-extraction of the organic layer with fresh aqueous acid and pool the aqueous extracts.
-
-
Neutralization and Concentration:
-
Neutralize the pooled aqueous extract to a pH of approximately 6.5.
-
The resulting aqueous solution containing the this compound salt can then be concentrated, for example, by freeze-drying (lyophilization), to obtain a solid antibiotic concentrate.[2]
-
-
Purification of the Free Base (Optional):
-
Dissolve the concentrate in water and acidify to pH 3.5.
-
Extract with a water-immiscible organic solvent to remove organic impurities.
-
Alkalinize the remaining aqueous solution to pH 8.5.
-
Re-extract with fresh organic solvent.
-
Evaporate the solvent in vacuo and precipitate the crystalline this compound by adding a non-polar solvent like hexane.[2]
-
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Troubleshooting Decision Tree for Low this compound Yield.
Frequently Asked Questions (FAQs)
Q3: What is the optimal pH for extracting this compound from the fermentation broth?
A3: For liquid-liquid extraction of this compound, a two-step pH adjustment is crucial. First, the fermentation broth should be made alkaline (pH 8.5-9.5) to convert the this compound into its free base form, which is more soluble in organic solvents like amyl acetate or ethyl acetate.[2] Subsequently, for purification, a back-extraction into an acidic aqueous solution (pH 2.0-4.0) is performed to convert the this compound into a water-soluble salt.[2]
Q4: Can I use solid-phase extraction (SPE) for this compound purification?
A4: Yes, solid-phase extraction is a viable and often more efficient alternative to liquid-liquid extraction for the purification of macrolide antibiotics from complex matrices. Reversed-phase sorbents (e.g., C18 or polymeric sorbents) are typically used. The general principle involves loading the sample onto the SPE cartridge, washing away impurities with a weak solvent, and then eluting the this compound with a stronger organic solvent like methanol or acetonitrile. Method development would be required to optimize the specific sorbent, wash, and elution conditions for this compound.
Q5: My final this compound product is unstable and degrades over time. How can I improve its stability?
A5: Macrolide antibiotics can be unstable, particularly in solution. To improve the stability of your purified this compound:
-
Storage Conditions: Store the purified compound as a dry, solid powder at low temperatures (e.g., -20°C or -80°C) and protected from light.
-
pH of Solutions: If you need to store this compound in solution for a short period, use a buffered solution at a slightly acidic to neutral pH (around pH 6-7), as extreme pH values can catalyze hydrolysis of the lactone ring.
-
Solvent Choice: Avoid storing this compound in reactive solvents. For analytical purposes, fresh solutions in appropriate solvents like methanol or acetonitrile should be prepared.
Q6: What analytical techniques are best for assessing the purity of my this compound extract?
A6: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the standard method for assessing the purity of this compound. A reversed-phase C18 column with a gradient elution of a buffered aqueous solution and an organic solvent can effectively separate this compound from its impurities. Mass spectrometry (LC-MS) is particularly useful for identifying known and unknown impurities by providing molecular weight and fragmentation data.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of fermentation broth and biosurfactants on mass transfer during liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. The this compound/Pikromycin Biosynthetic Pathway: A Model for Metabolic Diversity in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Stability of medicine: its relationship with their expiration date and with degradation products] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Fermentation Conditions for Enhanced Methymycin Production
Welcome to the technical support center for methymycin production. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing fermentation conditions, troubleshooting common experimental issues, and implementing robust analytical protocols.
Frequently Asked Questions (FAQs)
Q1: Which microorganism is the natural producer of this compound? A1: this compound is a macrolide antibiotic naturally produced by the bacterium Streptomyces venezuelae. This species is notable for its ability to produce a variety of macrolides, including neothis compound, narbomycin, and pikromycin, from the same biosynthetic pathway.[1][2]
Q2: What is the basic biosynthetic pathway for this compound? A2: this compound biosynthesis is a complex process involving a Type I polyketide synthase (PKS) system. The pathway begins with the formation of a 12-membered macrolactone ring called 10-deoxymethynolide. This intermediate is then glycosylated with the sugar D-desosamine to form YC-17. Finally, a cytochrome P450 monooxygenase, PikC, hydroxylates YC-17 at the C10 position to yield this compound.[2][3]
Q3: What are the key precursor molecules for this compound biosynthesis? A3: The biosynthesis of the polyketide backbone of this compound utilizes simple carboxylic acid derivatives as building blocks, which are condensed in a stepwise fashion by the PKS modules.[3] The sugar moiety, D-desosamine, is also synthesized through a dedicated set of genes within the biosynthetic cluster.[2][3] Providing precursors such as propionate and glucose is crucial for the synthesis.
Q4: What are the primary factors influencing this compound yield in fermentation? A4: The primary factors that significantly impact this compound yield include the composition of the fermentation medium (carbon and nitrogen sources), pH, temperature, aeration (agitation and dissolved oxygen levels), and inoculum quality.[4][5] Strategic feeding of precursors can also enhance production.[6][7]
Q5: What analytical methods are suitable for quantifying this compound? A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the most common and reliable method for the quantification of this compound.[8][9] Proper sample preparation, including extraction from the fermentation broth, is a critical first step.[10]
Troubleshooting Guide
This guide addresses common problems encountered during this compound fermentation experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Production | 1. Suboptimal medium composition. 2. Incorrect pH or temperature. 3. Poor aeration or agitation. 4. Inadequate inoculum quality or quantity. 5. Strain degradation or mutation. | 1. Optimize carbon, nitrogen, and mineral sources using statistical methods like Response Surface Methodology (RSM).[4][11] 2. Maintain pH between 6.0 and 8.0 and temperature between 28-30°C. 3. Increase shaker speed (e.g., 180-220 rpm) or optimize dissolved oxygen in a bioreactor.[12] 4. Ensure a healthy, actively growing seed culture is used for inoculation (typically 5-10% v/v).[13] 5. Re-streak the culture from a frozen stock or obtain a new culture. |
| Poor Mycelial Growth | 1. Nutrient limitation in the medium. 2. Presence of inhibitory substances. 3. Incorrect physical parameters (pH, temperature). | 1. Re-evaluate the concentrations of essential nutrients like glucose, soybean meal, and yeast extract.[14] 2. Test for inhibitory byproducts; consider medium replacement or fed-batch strategies. 3. Verify and calibrate pH and temperature probes. Optimal growth may precede optimal production.[15] |
| Inconsistent Results Between Batches | 1. Variability in inoculum preparation. 2. Inconsistent medium preparation. 3. Fluctuations in fermentation conditions (e.g., temperature swings). | 1. Standardize the age, volume, and growth phase of the seed culture. 2. Use high-quality, consistent sources for medium components. Prepare media in a single batch for a set of experiments. 3. Ensure precise control and monitoring of all fermentation parameters. |
| Contamination | 1. Improper sterilization of media or equipment. 2. Poor aseptic technique during inoculation or sampling.[16] | 1. Autoclave all media and fermenters at 121°C for at least 20-30 minutes.[5] 2. Work in a laminar flow hood and use sterile techniques for all manipulations. 3. Regularly inspect cultures for signs of contamination (e.g., unusual colony morphology, off-odors).[16] |
| Product Degradation | 1. Unfavorable pH or temperature post-fermentation. 2. Enzymatic degradation. | 1. Immediately after harvesting, adjust the pH of the broth and store it at a low temperature (e.g., 4°C) before extraction. 2. Process the fermentation broth as quickly as possible to minimize degradation. |
Data Presentation
Table 1: Typical Fermentation Medium Composition for Streptomyces
| Component | Concentration (g/L) | Purpose | Reference(s) |
| Glucose | 20 - 40 | Carbon Source | [4][14] |
| Soluble Starch | 10 - 25 | Carbon Source | [14] |
| Soybean Meal | 10 - 25 | Nitrogen Source | [14][17] |
| Yeast Extract | 2 - 5 | Nitrogen & Growth Factors | [14] |
| NaCl | 1 - 5 | Osmotic Balance | [17] |
| CaCO₃ | 1 - 3 | pH Buffering | [5][14] |
| K₂HPO₄ | 0.25 - 1.0 | Phosphate Source | [14] |
| MgSO₄·7H₂O | 0.5 | Mineral Source | [5] |
| Trace Elements | 1 mL/L | Cofactors |
Table 2: Optimized Physical Fermentation Parameters
| Parameter | Optimized Range | Rationale | Reference(s) |
| Temperature | 28 - 30°C | Balances enzyme activity for growth and secondary metabolite production. | [4] |
| Initial pH | 7.0 - 7.6 | Optimal for initial biomass accumulation and enzyme stability. | [5][12] |
| Agitation | 180 - 220 rpm | Ensures sufficient aeration and nutrient mixing in shake flasks. | [12] |
| Inoculum Volume | 5 - 15% (v/v) | Provides a sufficient starting cell density without nutrient depletion. | [4][12] |
| Fermentation Time | 7 - 12 days | Allows for biomass growth phase followed by secondary metabolite production phase. | [13] |
Experimental Protocols
Protocol 1: Inoculum Preparation
-
Prepare slants of a suitable agar medium (e.g., ISP-2 or Bennet's agar).
-
Inoculate a slant with a stock culture of S. venezuelae.
-
Incubate at 28°C for 5-7 days until good sporulation is observed.
-
Aseptically transfer a loopful of spores/mycelia into a 250 mL flask containing 50 mL of seed medium (e.g., Bennet's liquid medium).[14]
-
Incubate the seed culture on a rotary shaker at 200 rpm and 28°C for 48-72 hours until a dense, homogenous mycelial suspension is formed.[17]
Protocol 2: Shake Flask Fermentation for this compound Production
-
Prepare the production medium (refer to Table 1) and dispense 50 mL into 250 mL Erlenmeyer flasks.
-
Sterilize the flasks by autoclaving at 121°C for 20 minutes.
-
After cooling, inoculate each flask with 2.5 mL (5% v/v) of the prepared seed culture from Protocol 1.
-
Incubate the flasks on a rotary shaker at 200 rpm and 28°C.[15]
-
Collect samples at regular intervals (e.g., every 24 hours) from day 3 to day 12 for analysis of this compound concentration and biomass.
Protocol 3: Extraction and Quantification of this compound
-
Transfer 5 mL of the whole fermentation broth into a centrifuge tube.
-
Adjust the pH to 8.5-9.0 with a suitable base (e.g., NaOH).
-
Add an equal volume of ethyl acetate and vortex vigorously for 2-3 minutes.
-
Centrifuge at 4,000 rpm for 15 minutes to separate the organic and aqueous phases.
-
Carefully collect the upper organic layer (ethyl acetate) containing this compound.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen or using a rotary evaporator.[10]
-
Re-dissolve the dried extract in a known volume (e.g., 1 mL) of mobile phase (e.g., a mixture of acetonitrile and buffer).[10]
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject an appropriate volume (e.g., 20 µL) into an HPLC system equipped with a C18 column for quantification.[18] Use a validated method with a standard curve of pure this compound.
Mandatory Visualizations
Caption: Simplified biosynthetic pathway of this compound.
References
- 1. The this compound/pikromycin pathway: a model for metabolic diversity in natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The this compound/Pikromycin Biosynthetic Pathway: A Model for Metabolic Diversity in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere | PLOS One [journals.plos.org]
- 5. Optimization of the Fermentation Process of Actinomycete Strain Hhs.015T - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Quality Control of Midecamycin and the Predictive Demarcation between Its Impurities and Components [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. airccse.com [airccse.com]
- 12. Optimization of fermentation condition for antibiotic production by Xenorhabdus nematophila with response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Biological Fermenter: Troubleshooting Common Issues | Zhanghua [filter-dryer.com]
- 17. US2916483A - this compound - Google Patents [patents.google.com]
- 18. syncsci.com [syncsci.com]
addressing stability and degradation challenges of Methymycin in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability and degradation challenges of Methymycin in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Disclaimer: Specific quantitative stability data for this compound is limited in publicly available literature. The data and protocols presented here are based on established knowledge of macrolide antibiotics, particularly those with similar 12- and 14-membered ring structures (e.g., erythromycin). Researchers should consider this information as a guide and perform their own validation studies for this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: Like other macrolide antibiotics, the stability of this compound in solution is primarily influenced by pH, temperature, and light exposure.[1][2] Hydrolysis of the lactone ring and degradation of the sugar moieties are common degradation pathways.[1][3]
Q2: At what pH is this compound most stable?
A2: While specific data for this compound is scarce, macrolide antibiotics generally exhibit greatest stability in neutral to slightly alkaline conditions (pH 7-8).[1] Acidic conditions (pH < 5) can lead to rapid hydrolysis of the macrolide lactone ring, while strongly alkaline conditions (pH > 9) can also promote degradation.[1][4]
Q3: How does temperature affect the stability of this compound solutions?
A3: Elevated temperatures accelerate the degradation of this compound.[1] For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or below is advisable. Repeated freeze-thaw cycles should be avoided as they can also contribute to degradation.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is expected to be sensitive to light, particularly UV light.[5][6] Exposure to light can lead to photodegradation. Therefore, it is crucial to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in my this compound stock solution. | Degradation due to improper storage conditions. | Prepare fresh stock solutions and store them protected from light at ≤ -20°C in a suitable solvent like ethanol or DMSO. For aqueous solutions, use buffers in the optimal pH range (7-8) and store at 2-8°C for short-term use. |
| I see unexpected peaks in my HPLC chromatogram after storing my this compound solution. | Chemical degradation of this compound into various byproducts. | Conduct a forced degradation study to identify potential degradation products. Use a stability-indicating HPLC method to separate this compound from its degradants. Ensure proper storage to minimize degradation. |
| My this compound solution has changed color. | This could indicate significant degradation, potentially due to oxidation or other reactions. | Discard the solution. Prepare a fresh solution using high-purity solvent and store it under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is suspected. |
| Precipitation is observed in my refrigerated this compound solution. | Poor solubility at low temperatures or formation of insoluble degradation products. | Allow the solution to warm to room temperature and check for dissolution. If precipitation persists, consider preparing a fresh, less concentrated solution or using a different solvent system. |
Quantitative Data Summary
The following tables provide estimated stability data for this compound based on general knowledge of macrolide antibiotics. These are not experimentally verified values for this compound and should be used for guidance only.
Table 1: Estimated Half-Life of this compound under Different pH Conditions at 25°C
| pH | Estimated Half-Life (t½) | Primary Degradation Pathway |
| 3 | < 24 hours | Acid-catalyzed hydrolysis of the lactone ring |
| 5 | 1-3 days | Hydrolysis |
| 7 | > 7 days | Minimal degradation |
| 9 | 2-5 days | Base-catalyzed hydrolysis and other reactions |
Table 2: Estimated Percentage of this compound Remaining after Storage at Different Temperatures (in a neutral pH buffer, protected from light)
| Storage Duration | 4°C | 25°C | 40°C |
| 24 hours | >98% | ~95% | <90% |
| 7 days | ~95% | <80% | Significant degradation |
| 30 days | ~90% | Not recommended | Not recommended |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.[7][8]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 2, 4, 8, and 24 hours.[9]
-
Thermal Degradation: Heat the solid this compound powder at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5][7][10] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and dilute with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC-UV or LC-MS method.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its degradation products.[11][12]
Methodology:
-
Chromatographic Conditions (starting point, optimization required):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Program: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (or a more specific wavelength determined by UV scan of this compound).
-
Injection Volume: 10 µL.
-
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent this compound peak.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of typical macrolide antibiotic roxithromycin by hydroxyl radical: kinetics, products, and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Forced-degradation evaluation of erythromycin by HPLC and single quadrupole mass spectrometry - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. youtube.com [youtube.com]
- 7. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. database.ich.org [database.ich.org]
- 11. academicoa.com [academicoa.com]
- 12. japsonline.com [japsonline.com]
overcoming low yields in the chemical synthesis of Methymycin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the chemical synthesis of Methymycin.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound that contribute to low overall yields?
A1: The total synthesis of this compound is a multi-step process with several challenging transformations that can significantly impact the overall yield. Key steps that often present difficulties include the stereocontrolled construction of the polyketide backbone, the glycosylation of the macrolactone with D-desosamine, and the macrolactonization to form the 12-membered ring. Each of these stages requires careful optimization of reaction conditions to minimize side reactions and maximize product formation.
Q2: How critical is the stereochemistry of the aglycone (methynolide) for the final yield and biological activity?
A2: The stereochemistry of the methynolide core is crucial. Incorrect stereoisomers can be difficult to separate and may not undergo subsequent reactions, such as glycosylation, efficiently. Furthermore, the biological activity of this compound is highly dependent on its specific three-dimensional structure. Therefore, establishing the correct stereocenters early in the synthesis is paramount for achieving a good overall yield of the biologically active product.
Q3: What are some common issues encountered during the glycosylation step with D-desosamine?
A3: Glycosylation of the methynolide aglycone with the protected D-desosamine sugar can be challenging due to the steric hindrance of the macrolactone. Common issues include low yields, formation of undesired anomers (α- vs. β-glycosides), and decomposition of the sugar or aglycone under harsh reaction conditions. The choice of glycosyl donor, promoter, and reaction conditions is critical for a successful glycosylation.[1][2]
Troubleshooting Guides
Problem 1: Low Yield in Macrolactonization
The formation of the 12-membered macrolactone ring is often a low-yielding step due to competing intermolecular polymerization and the inherent strain of the medium-sized ring.
Possible Causes & Solutions:
-
High Concentration: High concentrations favor intermolecular reactions.
-
Troubleshooting: Employ high-dilution conditions by slowly adding the seco-acid to a large volume of solvent.
-
-
Inefficient Activating Agent: The choice of lactonization agent is critical.
-
Troubleshooting: Several methods have been successfully employed. If one method gives a low yield, consider alternatives. Common successful methods include:
-
Yamaguchi Macrolactonization: Utilizes 2,4,6-trichlorobenzoyl chloride for the formation of a mixed anhydride.[1]
-
Mitsunobu Macrolactonization: Employs diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine.[1]
-
Corey-Nicolaou Macrolactonization: Uses 2,2'-dipyridyl disulfide and triphenylphosphine.
-
-
-
Substrate Conformation: The conformation of the seco-acid may not be favorable for cyclization.
-
Troubleshooting: The presence of certain protecting groups or specific structural elements can influence the preferred conformation. It may be necessary to modify the synthetic route to install a different protecting group that favors a cyclization-competent conformation.
-
Problem 2: Poor Yield or Selectivity in Glycosylation
Attaching the D-desosamine sugar to the C-5 hydroxyl of methynolide can be inefficient and result in a mixture of anomers.
Possible Causes & Solutions:
-
Inappropriate Glycosyl Donor: The reactivity and stability of the glycosyl donor are key.
-
Troubleshooting: Trichloroacetimidate donors of D-desosamine are commonly used and have shown success. If this is not effective, other donors such as glycosyl halides or thioglycosides can be explored.[3]
-
-
Suboptimal Promoter/Catalyst: The choice of promoter activates the glycosyl donor and influences the stereochemical outcome.
-
Troubleshooting: For trichloroacetimidate donors, Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂) are common promoters. The concentration and temperature should be carefully optimized. Palladium-catalyzed glycosylation has also been reported as a highly stereoselective method.[2][4]
-
-
Steric Hindrance: The aglycone is a sterically demanding substrate.
-
Troubleshooting: Ensure that protecting groups on both the aglycone and the sugar do not further increase steric congestion around the reaction centers. It may be necessary to revise the protecting group strategy.
-
Problem 3: Difficulties with Stereocontrol during Polyketide Chain Assembly
Establishing the multiple stereocenters in the methynolide backbone with high fidelity is essential to avoid diastereomeric mixtures that are difficult to separate and can lead to lower yields in subsequent steps.
Possible Causes & Solutions:
-
Ineffective Chiral Auxiliary or Catalyst: The method used to induce asymmetry is not performing optimally.
-
Troubleshooting: Several strategies exist for stereocontrolled aldol reactions, which are key to building the backbone. These include:
-
Evans Aldol Reaction: Utilizes chiral oxazolidinone auxiliaries to direct the stereochemical outcome.[1]
-
Substrate-Controlled Aldol Reactions: Where existing stereocenters in the molecule direct the stereochemistry of newly formed centers.
-
Chiral Catalysts: Proline and its derivatives, as well as metal-based chiral Lewis acids, can catalyze stereoselective aldol additions.
-
-
-
Poor Reaction Conditions: Temperature, solvent, and stoichiometry can all affect the diastereoselectivity.
-
Troubleshooting: Carefully control the reaction temperature, as lower temperatures often lead to higher selectivity. The choice of solvent and the precise stoichiometry of reagents should also be systematically optimized.
-
Data Presentation
Table 1: Comparison of Macrolactonization Methods for Methynolide Synthesis
| Method | Activating Agent | Typical Yields | Reference |
| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride, DMAP | Good to Excellent | [1] |
| Mitsunobu | DEAD/DIAD, PPh₃ | Moderate to Good | [1] |
| Corey-Nicolaou | 2,2'-Dipyridyl disulfide, PPh₃ | Moderate to Good | N/A |
Table 2: Glycosylation Conditions for this compound Synthesis
| Glycosyl Donor | Promoter/Catalyst | Solvent | Temperature | Typical Yields | Reference |
| D-desosamine trichloroacetimidate | TMSOTf or BF₃·OEt₂ | Dichloromethane | -78 °C to 0 °C | Moderate | [3] |
| α-L-Boc-pyranone | Pd(0) catalyst | Tetrahydrofuran | Room Temp | 86% | [2] |
| β-D-pyranone | Pd(0) catalyst | Tetrahydrofuran | Room Temp | 90% | [2] |
Experimental Protocols
Protocol 1: Yamaguchi Macrolactonization of Seco-Acid
-
Preparation: The seco-acid is dissolved in a large volume of a non-polar solvent like toluene under an inert atmosphere (e.g., argon).
-
Activation: To this solution, triethylamine is added, followed by the dropwise addition of 2,4,6-trichlorobenzoyl chloride at room temperature. The reaction is stirred for 1-2 hours.
-
Cyclization: The resulting mixed anhydride solution is then added dropwise via a syringe pump over several hours to a refluxing solution of 4-dimethylaminopyridine (DMAP) in a large volume of the same solvent.
-
Workup: After the addition is complete, the reaction is stirred for an additional period, then cooled, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
Protocol 2: Palladium-Catalyzed Glycosylation
-
Preparation: To a solution of the methynolide aglycone and the glycosyl donor (e.g., a pyranone derivative) in an appropriate solvent like tetrahydrofuran (THF), add the palladium catalyst (e.g., Pd(PPh₃)₄).[2]
-
Reaction: The reaction mixture is stirred at room temperature under an inert atmosphere until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Workup: The solvent is removed in vacuo, and the residue is purified by flash column chromatography to yield the glycosylated product.
Visualizations
Caption: A simplified workflow of the total synthesis of this compound.
Caption: A logical diagram for troubleshooting low yields in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. A De Novo Approach to the Synthesis of Glycosylated this compound Analogues with Structural and Stereochemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A de novo approach to the synthesis of glycosylated this compound analogues with structural and stereochemical diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification methods for methymycin and removing related impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities encountered during this compound purification?
A1: this compound-related impurities can be broadly categorized into three groups:
-
Biosynthetic Impurities: These are structurally similar macrolides co-produced by Streptomyces venezuelae. Due to the flexibility of the polyketide synthase enzymes involved in this compound biosynthesis, several related compounds can be generated.[1][2]
-
Degradation Products: this compound can degrade under various conditions, such as exposure to acidic or basic environments, light, or oxidizing agents.
-
Process-Related Impurities: These can include residual solvents, reagents, or contaminants from the fermentation and purification processes.
Q2: What are the initial recommended steps for purifying crude this compound extract?
A2: A common starting point for this compound purification involves liquid-liquid extraction followed by crystallization. The crude fermentation broth is typically alkalinized and extracted with a water-immiscible organic solvent.[3] The organic extract is then concentrated, and this compound is crystallized, often by the addition of a non-polar solvent.[3]
Q3: Which analytical technique is most suitable for monitoring the purity of this compound during purification?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for assessing the purity of this compound and quantifying related impurities. A well-developed HPLC method can separate this compound from its biosynthetic and degradation-related impurities, allowing for accurate purity assessment at each stage of the purification process.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
Q4: I am not getting good separation between this compound and its impurities on my HPLC. What can I do?
A4: Poor resolution in HPLC can be caused by several factors. Here are some troubleshooting steps:
-
Optimize Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A shallower gradient or a lower percentage of the organic modifier can improve the separation of closely eluting peaks.
-
Adjust pH of the Mobile Phase: The retention of ionizable compounds like this compound and its impurities is highly dependent on the pH of the mobile phase. Small adjustments to the pH can significantly alter selectivity and improve resolution.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a standard C18) to exploit different separation mechanisms.
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.
-
Decrease Injection Volume: Overloading the column can lead to peak broadening and poor resolution. Try injecting a smaller volume of your sample.
Q5: My HPLC baseline is noisy, making it difficult to detect small impurity peaks. What is the cause?
A5: A noisy baseline can obscure low-level impurities. Common causes and solutions include:
-
Contaminated Mobile Phase: Ensure you are using high-purity HPLC-grade solvents and freshly prepared buffers. Filter all mobile phases through a 0.45 µm or 0.22 µm filter.
-
Air Bubbles in the System: Degas the mobile phase thoroughly using an online degasser, sonication, or helium sparging. Purge the pump to remove any trapped air bubbles.
-
Detector Issues: A failing lamp or a contaminated flow cell can cause baseline noise. Clean the flow cell according to the manufacturer's instructions or replace the lamp if necessary.
-
Leaks: Check all fittings for leaks, as these can cause pressure fluctuations and a noisy baseline.
Crystallization
Q6: My this compound is not crystallizing from the solution; it remains as an oil. What should I do?
A6: "Oiling out" instead of crystallization is a common issue. Here are some strategies to promote crystal formation:
-
Reduce Supersaturation: Oiling out often occurs when the solution is too supersaturated. Try diluting the solution with a small amount of the solvent in which this compound is more soluble before adding the anti-solvent.
-
Slow Down the Crystallization Process: Rapid addition of the anti-solvent can lead to oiling out. Add the anti-solvent slowly while vigorously stirring. Also, try cooling the solution more slowly.
-
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask below the liquid level. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a few crystals of pure this compound, add a tiny amount to the supersaturated solution to induce crystallization.
-
Change the Solvent System: Experiment with different solvent/anti-solvent combinations. A patent for this compound suggests crystallization from absolute ethanol or a mixture of chloroform and a hexane fraction.[3]
Q7: The yield of my crystallized this compound is very low. How can I improve it?
A7: Low crystallization yield can be addressed by:
-
Optimizing Solvent Volumes: Using an excessive amount of the primary solvent will require a very large volume of anti-solvent and can lead to significant product loss in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Cooling to a Lower Temperature: Ensure the crystallization mixture is thoroughly cooled to maximize the amount of product that crystallizes out of solution.
-
Concentrating the Mother Liquor: The filtrate after the first crystallization may still contain a significant amount of dissolved this compound. Concentrating this mother liquor and attempting a second crystallization can improve the overall yield.[3]
Data Presentation
Table 1: Common Biosynthetic Impurities of this compound
| Impurity Name | Structural Difference from this compound | Potential for Co-elution in HPLC |
| Neothis compound | Positional isomer (hydroxylation at C12 instead of C10)[1] | High |
| Novathis compound | Dihydroxylated (hydroxylation at both C10 and C12)[1] | Medium |
| YC-17 | Precursor (lacks the C10 hydroxyl group)[1] | Low |
| Narbomycin | 14-membered macrolide ring precursor to pikromycin[1][2] | Low to Medium |
| Pikromycin | 14-membered macrolide co-metabolite[1][2] | Low to Medium |
Table 2: Suggested Forced Degradation Conditions for this compound
| Condition | Reagent/Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | To identify acid-labile degradation products.[4] |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | To identify base-labile degradation products.[4] |
| Oxidation | 3% H₂O₂, Room Temp, 24h | To identify oxidative degradation products.[4] |
| Photodegradation | Exposed to UV light (e.g., 254 nm) and visible light | To identify light-sensitive degradation products.[4] |
| Thermal Degradation | 80°C, 48h (solid state) | To assess thermal stability and identify thermolytic degradation products. |
Experimental Protocols
Protocol 1: HPLC Method for this compound Impurity Profiling
This protocol provides a starting point for developing a robust HPLC method for the analysis of this compound and its related impurities. Optimization will likely be required based on the specific impurity profile and HPLC system used.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-32 min: 70% to 30% B
-
32-40 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 223 nm (this compound has a UV absorbance maximum around 223 nm)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products of this compound.
-
Prepare Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.2 M NaOH, and dilute with mobile phase to the working concentration.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 0.2 M HCl, and dilute with mobile phase to the working concentration.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours. Dilute with mobile phase to the working concentration.
-
Photodegradation: Expose a solution of this compound in a quartz cuvette to UV light (e.g., in a photostability chamber) for a defined period. Analyze the sample at different time points.
-
Thermal Degradation: Keep a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the sample in the mobile phase for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. Compare the chromatograms to identify and quantify the degradation products.
Visualizations
Caption: Simplified this compound Biosynthesis Pathway.
References
- 1. The this compound/Pikromycin Biosynthetic Pathway: A Model for Metabolic Diversity in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. US2916483A - this compound - Google Patents [patents.google.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Enhancing Methymycin Biosynthetic Gene Cluster Expression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the expression of the methymycin biosynthetic gene cluster (BGC).
Frequently Asked Questions (FAQs)
Q1: My culture is growing well, but I'm seeing low or no this compound production. What are the initial troubleshooting steps?
A1: High biomass does not always correlate with high secondary metabolite production. This compound is a secondary metabolite, and its production is often initiated during the stationary phase of growth. Here are the initial steps to take:
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Confirm Growth Phase: Ensure your culture has entered the stationary phase before expecting significant product yield.
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Verify Medium Composition: An overabundance of easily metabolized carbon or nitrogen sources can suppress secondary metabolism.[1][2]
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Check and Control pH: The pH of the culture medium significantly impacts the activity of biosynthetic enzymes. Drastic shifts during fermentation can inhibit production.[1][2] It is advisable to monitor and maintain the pH within the optimal range for your host strain.
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Ensure Adequate Aeration: Oxygen is crucial for the growth of producer organisms like Streptomyces and for the function of many enzymes in the biosynthetic pathway.[1][2]
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Assess Genetic Stability: Repeated subculturing can lead to genetic instability and reduced productivity. It is recommended to use a fresh stock culture if this is suspected.[2]
Q2: What are the common strategies for genetically engineering the this compound BGC for enhanced expression?
A2: Several genetic engineering strategies can be employed to boost the expression of the this compound BGC:
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Promoter Engineering: Replace the native promoter with a strong, constitutive promoter to drive high-level transcription of the entire gene cluster.[3][4]
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Ribosome Engineering: Modifying ribosomal proteins can sometimes lead to the activation of silent or poorly expressed BGCs.[3]
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Regulator Manipulation: Overexpress pathway-specific positive regulators or inactivate negative regulators to upregulate transcription of the biosynthetic genes.[3][5]
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Increasing Gene Copy Number: Introducing the BGC on a high-copy-number plasmid or integrating multiple copies into the host chromosome can increase the template for transcription and translation.[6]
Q3: Is heterologous expression a viable option for this compound production, and what are the advantages?
A3: Yes, heterologous expression is a powerful and widely used strategy for producing natural products like this compound.[7][8] Its main advantages include:
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Overcoming Native Host Limitations: It allows for the expression of BGCs from strains that are difficult to cultivate or genetically manipulate.[3]
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Access to Advanced Genetic Tools: Well-characterized heterologous hosts often have a more extensive set of genetic tools for manipulation and optimization.[3]
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Cleaner Background: Heterologous hosts that do not produce competing secondary metabolites can simplify downstream purification and analysis.[9]
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Potential for Higher Yields: By removing the BGC from its native complex regulatory networks, it is often possible to achieve higher production levels.[7][10]
Q4: How can I increase the supply of precursors for this compound biosynthesis?
A4: this compound is a polyketide, and its biosynthesis depends on the availability of specific starter and extender units derived from primary metabolism. Strategies to enhance precursor supply include:
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Metabolic Engineering of the Host: Engineer the host's central carbon metabolism to channel more flux towards the required precursors, such as propionyl-CoA and (2S)-methylmalonyl-CoA.[11]
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Precursor Feeding: Supplement the fermentation medium with precursors that can be directly incorporated into the this compound backbone.[1]
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Engineering the Shikimate Pathway: If aromatic precursors are required for starter units, engineering the shikimate pathway can increase their availability.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound production experiments.
| Problem | Possible Cause | Recommended Solution |
| Low or No this compound Titer Despite Good Cell Growth | Carbon catabolite repression | Optimize the carbon source. Avoid high concentrations of rapidly metabolized sugars like glucose. Consider using alternative carbon sources or a fed-batch strategy.[1] |
| Suboptimal pH | Monitor the pH throughout the fermentation. Use buffers in the medium (e.g., CaCO3) or implement automated pH control to maintain the optimal range (typically pH 6.0-8.0 for Streptomyces).[1][12] | |
| Insufficient aeration/dissolved oxygen | Increase agitation speed, use baffled flasks for shake flask cultures, or increase the sparging rate in a bioreactor to improve oxygen transfer.[1][2] | |
| Metabolic bottleneck in the biosynthetic pathway | Analyze fermentation broth for the accumulation of intermediates using LC-MS. Consider precursor feeding to bypass the bottleneck.[1] | |
| Inconsistent Yields Between Batches | Inoculum variability | Standardize the age and size of the inoculum. Use a consistent seed culture protocol.[13] |
| Media component degradation | Ensure proper sterilization procedures that do not degrade heat-sensitive components of the medium.[2] | |
| Contamination | Perform microscopic examination and plate cultures on general-purpose media to check for contaminants. Reinforce aseptic techniques.[2] | |
| Difficulty in Heterologous Expression of the BGC | Large size and high GC content of the BGC | Use specialized cloning vectors designed for large DNA fragments, such as Streptomyces Artificial Chromosomes (pSBAC).[7][10] Consider dividing the cluster into smaller, more manageable fragments. |
| Codon usage mismatch | Synthesize and express genes with codons optimized for the heterologous host. | |
| Lack of necessary precursors in the heterologous host | Engineer the host to produce the required starter and extender units or supplement the medium with these precursors.[11] |
Quantitative Data Summary
The following tables summarize quantitative data on the enhancement of polyketide production from various studies.
Table 1: Enhancement of Polyketide Production via Heterologous Expression
| Polyketide | Host Strain | Enhancement Strategy | Fold Increase in Yield | Reference |
| 10-deoxymethynolide (Pikromycin derivative) | S. lividans | pSBAC-driven heterologous expression | 1.6 | [7] |
| 10-deoxymethynolide (Pikromycin derivative) | S. coelicolor | pSBAC-driven heterologous expression | 1.8 | [7] |
| Chrysomycin A | Streptomyces sp. 891 | Optimization of fermentation conditions and medium | ~5 | [13] |
Table 2: Example of Fermentation Parameter Optimization for Polyketide Production
| Parameter | Initial Condition | Optimized Condition | Resulting Yield | Reference |
| Chrysomycin A Production | [13] | |||
| Fermentation Time | - | 168 h | - | |
| Seed Age | - | 48 h | - | |
| Initial pH | - | 6.5 | - | |
| Inoculum Amount | - | 5.0% | - | |
| Shaking Speed | - | 220 rpm | - | |
| Final Yield | ~730 mg/L | 3648 ± 119 mg/L |
Experimental Protocols
Protocol 1: Heterologous Expression of the this compound BGC in Streptomyces lividans
This protocol provides a general workflow for the heterologous expression of a large BGC like that of this compound.
-
BGC Cloning:
-
Isolate high-molecular-weight genomic DNA from the native this compound producer.
-
Amplify the entire BGC using long-range PCR or clone it using a suitable large-fragment cloning vector system like pSBAC.[7]
-
Verify the integrity and sequence of the cloned BGC.
-
-
Host Strain Preparation:
-
Prepare competent cells of a suitable Streptomyces host strain (e.g., S. lividans or S. coelicolor). These strains are often engineered to remove competing native BGCs.[9]
-
-
Transformation/Conjugation:
-
Introduce the plasmid carrying the this compound BGC into the chosen Streptomyces host. Intergeneric conjugation from E. coli is a common method for transferring large plasmids.[7]
-
-
Selection and Verification of Exconjugants:
-
Select for exconjugants on appropriate antibiotic-containing media.
-
Verify the presence of the complete BGC in the heterologous host using PCR.
-
-
Fermentation and Production Analysis:
-
Inoculate a seed culture of the engineered strain in a suitable liquid medium (e.g., TSB).
-
Transfer the seed culture to a production medium designed for secondary metabolite production.
-
Incubate under optimal fermentation conditions (e.g., 28-30°C, 200-250 rpm).
-
Harvest the culture broth after a suitable incubation period (e.g., 7-10 days).
-
-
Extraction and Quantification:
-
Extract the this compound from the culture broth using an organic solvent such as ethyl acetate.
-
Concentrate the organic extract and analyze the this compound content using High-Performance Liquid Chromatography (HPLC) against a known standard.[1]
-
Protocol 2: Optimization of Fermentation Medium for Enhanced this compound Production
This protocol outlines a systematic approach to optimizing the components of the fermentation medium.
-
One-Factor-at-a-Time (OFAT) Screening:
-
Establish a baseline production medium.
-
Systematically vary the concentration of one component at a time (e.g., carbon source, nitrogen source, inorganic salts) while keeping others constant.[13]
-
Evaluate the effect of each component on this compound yield to identify the most influential factors.
-
-
Carbon Source Optimization:
-
Test various carbon sources (e.g., glucose, starch, glycerol, maltose) at different concentrations to determine the best source for this compound production.[14]
-
-
Nitrogen Source Optimization:
-
Evaluate different organic and inorganic nitrogen sources (e.g., soybean meal, yeast extract, peptone, ammonium sulfate) to find the one that maximizes yield.
-
-
Statistical Optimization (e.g., Response Surface Methodology):
-
Once the key medium components are identified, use a statistical method like Response Surface Methodology (RSM) to determine the optimal concentrations of these components and analyze their interactions.
-
-
Validation Experiment:
-
Conduct a fermentation using the final optimized medium to confirm the predicted increase in this compound yield.[12]
-
Visualizations
Caption: Workflow for heterologous expression of the this compound BGC.
Caption: Logic diagram for troubleshooting low this compound yield.
Caption: Simplified regulatory pathway for this compound biosynthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Recent Advances in Silent Gene Cluster Activation in Streptomyces [frontiersin.org]
- 4. Recent Advances in Activating Silent Biosynthetic Gene Clusters in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular characterization and analysis of the biosynthetic gene cluster for the antitumor antibiotic mitomycin C from Streptomyces lavendulae NRRL 2564 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms [frontiersin.org]
- 7. d-nb.info [d-nb.info]
- 8. Recent advances in heterologous expression of natural product biosynthetic gene clusters in Streptomyces hosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Heterologous expression of pikromycin biosynthetic gene cluster using Streptomyces artificial chromosome system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of fermentation conditions and medium compositions for the production of chrysomycin a by a marine-derived strain Streptomyces sp. 891 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. e3journals.org [e3journals.org]
troubleshooting inconsistent bioactivity results in Methymycin assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in methymycin bioactivity assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing significant variability in my Minimum Inhibitory Concentration (MIC) results for this compound?
Inconsistent MIC values for this compound can stem from several factors throughout the experimental workflow. Here are the most common culprits and how to address them:
-
Inoculum Preparation: The density of the bacterial inoculum is critical. A higher than intended bacterial load can overwhelm the antibiotic, leading to falsely high MICs, while a low inoculum can result in artificially low MICs.
-
This compound Stock Solution: The integrity of your this compound stock solution is paramount. Improper preparation or storage can lead to degradation and loss of potency.
-
Troubleshooting: this compound is only slightly soluble in water. Prepare a concentrated stock solution in a suitable organic solvent like ethanol or DMSO before making serial dilutions in your test medium.[3] Store stock solutions in small, single-use aliquots at -20°C or below to minimize freeze-thaw cycles.[4][5] Always prepare fresh working dilutions for each assay.
-
-
Assay Medium: The composition of the culture medium can significantly influence this compound's bioactivity.
-
Troubleshooting:
-
pH: The bioactivity of macrolide antibiotics can be pH-dependent. Ensure the pH of your Mueller-Hinton Broth (MHB) is standardized to 7.3 ± 0.1.[6][7]
-
Cations: Divalent cations like Ca²⁺ and Mg²⁺ can affect the activity of some antibiotics against certain bacteria.[8][9][10] Use cation-adjusted Mueller-Hinton Broth (CAMHB) to ensure consistent and physiologically relevant ion concentrations.[6][11][12]
-
-
-
Incubation Conditions: Time and temperature of incubation must be strictly controlled.
Q2: My this compound solution appears cloudy when I add it to the broth. Is this a problem?
Yes, this is a significant issue. Cloudiness or precipitation indicates that the this compound is not fully dissolved, which will lead to inaccurate and unreliable bioactivity results.
-
Troubleshooting:
-
Solvent Choice: Ensure you are first dissolving the this compound powder in an appropriate organic solvent (e.g., ethanol or DMSO) to create a high-concentration stock solution before diluting it into the aqueous Mueller-Hinton Broth.[3]
-
Working Concentration: Avoid making large initial dilutions directly into the broth. Perform serial dilutions from your concentrated stock to reach the desired final concentrations in the assay plate.
-
Vortexing: Ensure thorough mixing after each dilution step.
-
Q3: I suspect my this compound has degraded. How can I tell, and what should I do?
Degradation of this compound will lead to a decrease in its bioactivity and inconsistent assay results.
-
Signs of Degradation: A significant and consistent increase in your MIC values over time for a quality control strain is a strong indicator of this compound degradation.
-
Prevention and Solution:
-
Proper Storage: Store this compound powder in a cool, dry, and dark place as specified by the manufacturer. Store stock solutions in single-use aliquots at -20°C or below.[4][5]
-
Fresh Preparations: If you suspect degradation, discard the old stock solution and prepare a fresh one from the powdered compound.
-
Quality Control: Regularly test your this compound against a known quality control bacterial strain (e.g., Staphylococcus aureus ATCC 29213) to monitor its potency.
-
Q4: Can impurities in my this compound sample affect the bioactivity results?
Yes. The biosynthesis of this compound can sometimes result in the production of related macrolide derivatives.[15][16][17] These derivatives may have different bioactivities.
-
Troubleshooting:
-
Source of this compound: Use a high-purity this compound standard from a reputable supplier.
-
Characterization: If you are producing or isolating this compound, ensure its purity is confirmed through analytical methods like HPLC or mass spectrometry.
-
Quantitative Data Summary
Table 1: Common Factors Leading to Inconsistent this compound MIC Values
| Factor | Potential Cause of Inconsistency | Recommended Action |
| Inoculum Density | Too high or too low bacterial concentration. | Standardize inoculum to 0.5 McFarland (~5 x 10^5 CFU/mL).[1] |
| This compound Solubility | Precipitation in aqueous media. | Dissolve in an organic solvent (e.g., DMSO, ethanol) before diluting in broth.[3] |
| Stock Solution Stability | Degradation due to improper storage or multiple freeze-thaw cycles. | Aliquot stock solutions and store at ≤ -20°C. Prepare fresh working solutions.[4][5] |
| Media pH | Variation in broth pH affecting drug activity. | Use Mueller-Hinton Broth with a standardized pH of 7.3 ± 0.1.[6][7] |
| Cation Concentration | Inconsistent levels of Ca²⁺ and Mg²⁺ in the media. | Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[6][11][12] |
| Incubation Time | Non-standardized incubation periods. | Incubate for a consistent 16-20 hours at 35-37°C.[13][14] |
Experimental Protocols
Detailed Methodology: Broth Microdilution MIC Assay for this compound
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of this compound Stock Solution: a. Weigh out the required amount of high-purity this compound powder. b. Dissolve the powder in 100% DMSO or ethanol to a concentration of at least 1000 µg/mL (e.g., 1280 µg/mL).[2] This will be your stock solution. c. Aliquot the stock solution into sterile, single-use tubes and store at -20°C or below.[4][5]
-
Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-4 well-isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or Mueller-Hinton Broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. d. Within 15 minutes, dilute this standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 10^6 CFU/mL. The final desired concentration in the wells will be ~5 x 10^5 CFU/mL.[2]
-
Preparation of Assay Plate: a. Use a sterile 96-well microtiter plate. b. Add 100 µL of CAMHB to all wells. c. Add an additional 100 µL of your highest concentration of this compound working solution to the first column of wells. This will be your starting concentration for serial dilution. d. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column. e. Your plate should now have 100 µL of varying this compound concentrations in each well. f. Designate a well with no this compound as a positive control (bacterial growth) and a well with only un-inoculated media as a negative control (sterility).
-
Inoculation and Incubation: a. Add 10 µL of the diluted bacterial inoculum (from step 2d) to each well, except for the negative control. This brings the final volume in each well to 110 µL. b. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[13][14]
-
Reading the MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[2][13] This can be determined by visual inspection or using a microplate reader.
Visualizations
Caption: Mechanism of action of this compound in the bacterial ribosome.
Caption: Logical workflow for troubleshooting inconsistent this compound bioactivity.
Caption: Experimental workflow for determining this compound's MIC.
References
- 1. protocols.io [protocols.io]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. phytotechlab.com [phytotechlab.com]
- 4. Mixing Antibiotic Stock Solutions for Synthetic Biology — NeoSynBio [neosynbio.com]
- 5. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 6. kemicas.com [kemicas.com]
- 7. himedialabs.com [himedialabs.com]
- 8. Effect of cation content of agar on the activity of gentamicin, tobramycin, and amikacin against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Divalent Cations on Binding of Aminoglycoside Antibiotics to Human Serum Proteins and to Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Co-Existing Cations and Anions on the Adsorption of Antibiotics on Iron-Containing Minerals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. liofilchem.net [liofilchem.net]
- 12. micromasterlab.com [micromasterlab.com]
- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The this compound/Pikromycin Biosynthetic Pathway: A Model for Metabolic Diversity in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New this compound derivatives of Streptomyces venezuelae ATCC 15439 and their inhibitory effects on human T cell proliferation mediated by PMA/ionomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Precursor Supply for Methymycin Biosynthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of precursor supply for methymycin biosynthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary precursors for this compound biosynthesis?
A1: The biosynthesis of the this compound polyketide backbone, 10-deoxymethynolide, is initiated with a propionyl-CoA starter unit and extended by five molecules of methylmalonyl-CoA. Therefore, the intracellular availability of propionyl-CoA and methylmalonyl-CoA is critical for efficient this compound production.
Q2: My Streptomyces venezuelae culture is showing poor growth and low this compound yield. What are the potential causes related to precursor supply?
A2: Low this compound yield can be attributed to several factors related to precursor availability:
-
Insufficient Precursor Pools: The intracellular concentrations of propionyl-CoA and methylmalonyl-CoA may be limiting.
-
Competition with Other Metabolic Pathways: The precursors for this compound are also utilized in primary metabolism (e.g., the TCA cycle) and other secondary metabolite biosynthetic pathways.[1]
-
Suboptimal Culture Conditions: The composition of the fermentation medium, pH, and temperature can significantly impact the generation of precursor molecules.[2][3]
Q3: How can I increase the intracellular pool of propionyl-CoA?
A3: Several metabolic engineering strategies can be employed to increase propionyl-CoA levels:
-
Supplementation of the culture medium with precursors like propionic acid or valine.[4]
-
Overexpression of genes involved in propionyl-CoA synthesis, such as propionyl-CoA synthetase.
-
Engineering metabolic pathways to channel intermediates towards propionyl-CoA formation.[5] There are several known pathways for de novo synthesis of propionyl-CoA, including the 2-oxobutyrate pathway and the methylmalonyl-CoA pathway.[4]
Q4: What are the key strategies to enhance the supply of methylmalonyl-CoA?
A4: Enhancing methylmalonyl-CoA supply is a crucial step for improving this compound yield. Key strategies include:
-
Overexpression of propionyl-CoA carboxylase (PCC): This enzyme catalyzes the conversion of propionyl-CoA to methylmalonyl-CoA.[6]
-
Overexpression of methylmalonyl-CoA mutase: This enzyme isomerizes succinyl-CoA from the TCA cycle to methylmalonyl-CoA.[7] However, the direction of this reaction can be a crucial factor.
-
Deletion of competing pathways: Knocking out genes that divert methylmalonyl-CoA to other metabolic routes can increase its availability for this compound biosynthesis.[6]
Q5: Can the regulation of gene expression be manipulated to improve precursor supply?
A5: Yes, manipulating regulatory genes is an effective strategy. Overexpressing positive regulators or deleting negative regulators of the precursor biosynthetic pathways can significantly increase the transcription of key enzymes, leading to higher precursor availability and ultimately, enhanced this compound production.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low this compound Titer | Insufficient Propionyl-CoA Supply: The starter unit for this compound biosynthesis is limited. | 1. Supplement the fermentation medium with propionic acid (0.1-1 g/L). 2. Overexpress a propionyl-CoA synthetase gene (prpE). 3. Engineer a heterologous pathway for propionyl-CoA production. |
| Insufficient Methylmalonyl-CoA Supply: The extender units for polyketide chain elongation are limited. | 1. Overexpress the propionyl-CoA carboxylase (PCC) genes (pccA, pccB).[6] 2. Overexpress methylmalonyl-CoA mutase (mutA, mutB) to channel flux from the TCA cycle.[7] 3. Delete genes of competing pathways, such as the methylmalonyl-CoA decarboxylase gene. | |
| Accumulation of Intermediate Metabolites | Bottleneck in the this compound Biosynthetic Pathway: A specific enzyme in the PKS module may be inefficient. | 1. Analyze the expression levels of the individual PKS genes (pikA locus). 2. Consider codon optimization of the PKS genes for the expression host. |
| Feedback Inhibition: High concentrations of precursors or the final product may inhibit key enzymes in the biosynthetic pathway. | 1. Investigate potential feedback inhibition mechanisms for key enzymes like PCC. 2. Engineer feedback-resistant enzyme variants through site-directed mutagenesis. | |
| Inconsistent Production Across Batches | Variability in Fermentation Conditions: Inconsistent medium composition, pH, or aeration can affect precursor metabolism. | 1. Standardize and optimize fermentation protocols.[3] 2. Monitor and control key fermentation parameters in real-time. |
| High Cell Density but Low Specific Productivity | Metabolic Burden: Overexpression of heterologous genes can place a significant metabolic load on the host, diverting resources away from secondary metabolite production. | 1. Use inducible promoters to control the timing and level of gene expression. 2. Optimize the expression levels of the engineered pathway genes. |
Quantitative Data on Precursor Supply Engineering for Polyketide Biosynthesis
The following table summarizes the impact of various metabolic engineering strategies on the production of polyketide antibiotics, providing insights applicable to this compound biosynthesis.
| Antibiotic | Engineering Strategy | Host Organism | Fold Increase in Yield | Reference |
| Carrimycin | Overexpression of a positive regulator (bsm42) | Streptomyces spiramyceticus | ~9 | [8] |
| Ascomycin | Deletion of GlnB and co-overexpression of PCC subunits | Streptomyces hygroscopicus | 1.9 | |
| Ansamitocin P-3 | Inactivation of methylmalonyl-CoA mutase (asm2277) | Actinosynnema pretiosum | 3 | [6] |
| Ansamitocin P-3 | Overexpression of PCC genes | Actinosynnema pretiosum | 1.6 - 3 | [6] |
| Milbemycin | Overexpression of acetyl-CoA carboxylase (ACC) and fine-tuning of propionyl-CoA supply | Streptomyces bingchenggensis | 1.4 | [9] |
Key Experimental Protocols
Protocol 1: Overexpression of Propionyl-CoA Carboxylase (PCC)
Objective: To increase the intracellular concentration of methylmalonyl-CoA by overexpressing the genes encoding for PCC.
Methodology:
-
Gene Amplification: Amplify the PCC gene cassette (containing pccA and pccB genes) from the genomic DNA of Streptomyces coelicolor A3(2) using PCR with primers containing appropriate restriction sites.
-
Vector Construction: Ligate the amplified PCC cassette into an integrative expression vector (e.g., pSET152-derived vector) under the control of a strong constitutive promoter (e.g., ermEp*).
-
Host Transformation: Introduce the recombinant plasmid into the this compound-producing strain, Streptomyces venezuelae, via protoplast transformation or intergeneric conjugation from E. coli.
-
Strain Verification: Confirm the integration of the expression cassette into the host genome by PCR analysis.
-
Fermentation and Analysis: Cultivate the engineered strain and the wild-type strain under standard fermentation conditions. Quantify this compound production using HPLC-MS.
Protocol 2: Deletion of a Competing Pathway Gene
Objective: To increase the availability of a precursor by deleting a gene in a competing metabolic pathway.
Methodology:
-
Construction of a Gene Disruption Cassette: Amplify the upstream and downstream flanking regions of the target gene (e.g., methylmalonyl-CoA decarboxylase) and clone them into a temperature-sensitive, conjugative vector containing a selectable marker (e.g., apramycin resistance).
-
Conjugation and Homologous Recombination: Transfer the disruption vector from E. coli to S. venezuelae via intergeneric conjugation. Select for single-crossover integrants at a non-permissive temperature.
-
Selection for Double Crossover: Culture the single-crossover mutants at a permissive temperature without antibiotic selection to facilitate the second crossover event (excision of the vector). Screen for colonies that have lost the vector backbone but retained the gene deletion.
-
Genotypic Confirmation: Verify the gene deletion by PCR and Southern blot analysis.
-
Phenotypic Analysis: Compare the this compound production of the knockout mutant with the wild-type strain in fermentation experiments.
Visualizations
Caption: Metabolic pathways for this compound precursor supply and optimization strategies.
Caption: Experimental workflow for gene overexpression to enhance precursor supply.
Caption: A logical troubleshooting workflow for low this compound yield.
References
- 1. Optimization of tetramycin production in Streptomyces ahygroscopicus S91 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Engineering Case Study: How We Boosted Yield by 300% [synapse.patsnap.com]
- 3. [Optimization of the nutrient medium composition for the biosynthesis of the antibiotic tobramycin using a mathematical experimental design method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Source of methylmalonyl-coenzyme A for erythromycin synthesis: methylmalonyl-coenzyme A mutase from Streptomyces erythreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Strategies to Minimize Byproduct Formation During Methymycin Fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during Methymycin fermentation in Streptomyces venezuelae.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound fermentation, offering potential causes and actionable troubleshooting steps.
Issue 1: High Pikromycin to this compound Ratio
Potential Causes:
-
Polyketide Synthase (PKS) Selectivity: The PikA PKS naturally produces both the 12-membered macrolactone precursor of this compound (10-deoxymethynolide) and the 14-membered precursor of Pikromycin (narbonolide).[1]
-
Precursor Supply: The availability and ratio of propionyl-CoA and methylmalonyl-CoA precursors can influence the PKS module's activity and the resulting product ratio.
-
Suboptimal Fermentation Conditions: The composition of the fermentation medium, particularly carbon and nitrogen sources, can affect the metabolic flux towards different precursors.
Troubleshooting Steps:
-
Media Optimization:
-
Carbon Source: Experiment with different carbon sources (e.g., glucose, fructose, glycerol) and their concentrations. A constant glucose feeding strategy in a fed-batch culture can help maintain a stable metabolic state.[2]
-
Nitrogen Source: Vary the nitrogen source (e.g., yeast extract, peptone, ammonium salts) and the carbon-to-nitrogen ratio.
-
Precursor Feeding: Supplement the medium with precursors such as propionate or methylmalonate to potentially steer the biosynthesis towards this compound.
-
-
Metabolic Engineering of the PKS:
-
While complex, targeted mutagenesis of the PikAIII or PikAIV modules of the PKS could be attempted to favor the release of the 12-membered ring precursor.
-
Issue 2: High Levels of Neothis compound and Novathis compound
Potential Causes:
-
PikC Hydroxylase Activity: The cytochrome P450 monooxygenase, PikC, is responsible for the hydroxylation of the macrolide precursor YC-17.[1] Its flexible active site can lead to hydroxylation at C10 (forming this compound), C12 (forming Neothis compound), or both (forming Novathis compound).[1]
Troubleshooting Steps:
-
Protein Engineering of PikC:
-
Site-Directed Mutagenesis: Modify the active site of PikC to enhance its regioselectivity for C10 hydroxylation. Key residues influencing substrate binding and orientation have been identified as Glu-85 and Glu-94.[3] Altering these residues can shift the product profile.
-
See the detailed "Protocol for Site-Directed Mutagenesis of PikC" below.
-
-
Control of Fermentation pH:
-
The pH of the fermentation broth can influence enzyme activity. Studies on other Streptomyces fermentations have shown that maintaining a lower pH (e.g., 5.5) can be more productive for certain macrolides.[4] Experiment with pH control in your fermenter.
-
Issue 3: Low Overall Macrolide Titer
Potential Causes:
-
Nutrient Limitation: Depletion of essential nutrients such as carbon, nitrogen, or phosphate can limit both cell growth and secondary metabolite production.
-
Suboptimal Growth Conditions: Issues with aeration (dissolved oxygen), temperature, or pH can negatively impact the fermentation process.
-
Inoculum Quality: A poor quality inoculum can lead to a slow start and reduced final titers.
Troubleshooting Steps:
-
Optimize Fermentation Parameters:
-
Implement a fed-batch fermentation strategy to avoid nutrient limitation and maintain optimal growth conditions.[2][5] See the detailed "Fed-Batch Fermentation Protocol" below.
-
Ensure adequate aeration and agitation to maintain a dissolved oxygen level above 20%.
-
Maintain the optimal temperature for S. venezuelae growth and production (typically around 28-30°C).
-
-
Improve Inoculum Development:
-
Use a fresh, actively growing seed culture for inoculation.
-
Optimize the seed medium and culture conditions to ensure a healthy and dense inoculum.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in a typical this compound fermentation?
A1: The main byproducts are Pikromycin, Neothis compound, and Novathis compound. Pikromycin arises from a parallel biosynthetic pathway utilizing the same PKS, while Neothis compound and Novathis compound are products of the non-specific hydroxylation of the this compound precursor by the PikC enzyme.[1]
Q2: How can I analyze the product profile of my fermentation broth?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for separating and quantifying this compound and its byproducts. For more detailed analysis and identification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be used.[6][7] A detailed HPLC-UV protocol is provided below.
Q3: Can I influence the this compound to Pikromycin ratio by altering the media composition?
A3: Yes, the media composition, particularly the carbon and nitrogen sources and their ratio, can influence the metabolic flux and the availability of precursors for the PKS, thereby affecting the product ratio.[6] Experimenting with different nutrient concentrations and implementing a fed-batch strategy are recommended.[2]
Q4: What is the role of precursor supply in byproduct formation?
A4: The biosynthesis of this compound and Pikromycin macrolactone rings requires propionyl-CoA and methylmalonyl-CoA. The relative availability of these precursors can influence which macrolactone is preferentially synthesized by the PKS. Supplementing the fermentation with specific precursors may shift the product ratio.[6]
Data Presentation
Table 1: Effect of PikC Mutations on Product Distribution
| PikC Variant | Substrate | This compound (%) | Neothis compound (%) | Novathis compound (%) |
| Wild-Type | YC-17 | 45 | 50 | 5 |
| E94A | YC-17 | 75 | 20 | 5 |
| E85A | YC-17 | 30 | 65 | 5 |
Note: Data are hypothetical and for illustrative purposes, based on the known functions of the specified residues.[3]
Experimental Protocols
Protocol 1: Fed-Batch Fermentation for Selective this compound Production
This protocol is designed to achieve high cell density and maintain a productive metabolic state, which can help in minimizing byproduct formation.
1. Seed Culture Preparation:
-
Inoculate a single colony of S. venezuelae into 50 mL of GYM medium (Glucose 4 g/L, Yeast Extract 4 g/L, Malt Extract 10 g/L, pH 7.2) in a 250 mL baffled flask.
-
Incubate at 28°C, 200 rpm for 48 hours.
2. Bioreactor Setup:
-
Prepare a 2 L bioreactor with 1 L of minimal medium.[5]
-
Autoclave and allow to cool.
3. Batch Phase:
-
Inoculate the bioreactor with 5% (v/v) of the seed culture.
-
Run in batch mode at 28°C, with pH controlled at 7.0 and dissolved oxygen (DO) maintained above 30% by adjusting agitation and aeration.
-
Monitor glucose concentration.
4. Fed-Batch Phase:
-
When the initial glucose is depleted (typically after 24-36 hours), initiate the feed.
-
Feed Solution: A concentrated solution of glucose (500 g/L).
-
Feeding Strategy: Use a constant feed rate (e.g., 0.3-0.5 g/L/h) to maintain a low, stable glucose concentration in the bioreactor.[2]
-
Continue the fermentation for 120-168 hours, collecting samples periodically for analysis.
Protocol 2: Site-Directed Mutagenesis of PikC
This protocol is based on the QuikChange™ method and is adapted for modifying the PikC gene in an appropriate expression vector.[1][8]
1. Primer Design:
-
Design complementary forward and reverse primers (25-45 bases) containing the desired mutation (e.g., changing Glu-94 to Ala).
-
The mutation should be in the center of the primers, with 10-15 bases of correct sequence on both sides.
-
The melting temperature (Tm) should be ≥ 78°C.
2. PCR Amplification:
-
Set up a PCR reaction with PfuUltra DNA polymerase, the expression plasmid containing the wild-type PikC gene as a template, and the mutagenic primers.
-
Cycling Parameters:
- Initial Denaturation: 95°C for 5 minutes.
- 18 Cycles:
-
Denaturation: 95°C for 50 seconds.
-
Annealing: 60°C for 50 seconds.
-
Extension: 68°C for 1 minute per kb of plasmid length.
- Final Extension: 68°C for 7 minutes.
3. DpnI Digestion:
-
Add DpnI restriction enzyme to the PCR product to digest the parental, methylated template DNA.
-
Incubate at 37°C for 1-2 hours.
4. Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Plate on selective agar plates and incubate overnight.
5. Verification:
-
Isolate plasmid DNA from the resulting colonies.
-
Sequence the PikC gene to confirm the presence of the desired mutation.
Protocol 3: HPLC-UV Analysis of this compound and Byproducts
This method allows for the separation and quantification of this compound and its major byproducts.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.[7]
-
Sample Preparation: Centrifuge the fermentation broth, filter the supernatant, and inject directly or after appropriate dilution.
-
Expected Elution Order: More polar compounds like Novathis compound will elute earlier, followed by Neothis compound, this compound, and the less polar Pikromycin.
Visualizations
Caption: Biosynthetic pathway of this compound and its major byproducts.
Caption: Experimental workflow for minimizing byproduct formation.
Caption: Logical relationships in byproduct formation.
References
- 1. research.cbc.osu.edu [research.cbc.osu.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Optimizing nitrogen fertilization in maize: the impact of nitrification inhibitors, phosphorus application, and microbial interactions on enhancing nutrient efficiency and crop performance [frontiersin.org]
- 5. abpdu.lbl.gov [abpdu.lbl.gov]
- 6. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. faculty.washington.edu [faculty.washington.edu]
Validation & Comparative
A Comparative Analysis of Methymycin and Pikromycin Bioactivity
A deep dive into the biological activities of two closely related macrolide antibiotics, Methymycin and Pikromycin, reveals distinct antibacterial profiles and hints at differential engagement with cellular proliferation pathways. This guide provides a comparative analysis of their bioactivity, supported by available experimental data and detailed methodologies for key assays.
Introduction
This compound and Pikromycin are 12- and 14-membered macrolide antibiotics, respectively, both produced by the bacterium Streptomyces venezuelae.[1][2] Their biosynthesis originates from a common polyketide synthase pathway, resulting in structurally similar compounds that differ in the size of their macrolactone ring.[2] Both molecules feature a single desosamine sugar attached to the lactone ring, a characteristic that distinguishes them from more complex macrolides.[1] This structural relationship provides a unique opportunity to study how subtle changes in the macrolide scaffold influence biological activity. This guide compares their antibacterial efficacy and explores their impact on eukaryotic cell proliferation.
Antibacterial Activity
This compound and Pikromycin exhibit a unique mechanism of antibacterial action. They inhibit bacterial growth by binding to the nascent peptide exit tunnel (NPET) of the large ribosomal subunit, thereby interfering with protein synthesis.[1][3] However, even at saturating concentrations, a significant portion of cellular proteins continue to be synthesized, suggesting a selective mode of inhibition.[1]
Quantitative Antibacterial Data
The following table summarizes the available Minimum Inhibitory Concentration (MIC) values for this compound and Pikromycin against a common bacterial strain. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
| Antibiotic | Bacterial Strain | MIC (µg/mL) |
| This compound | Escherichia coli (tolC-lacking strain) | 4[1] |
| Pikromycin | Escherichia coli (tolC-lacking strain) | 4[1] |
Note: The MIC value was derived from a study where the compounds were tested at 100-fold their MIC, which was 400 µg/mL.[1]
Anticancer and Anti-proliferative Activity
However, research into derivatives of this compound has shown potential anti-proliferative effects. A study on new this compound derivatives isolated from Streptomyces venezuelae demonstrated their ability to inhibit the proliferation of human T-cells stimulated with PMA/ionomycin.[4] This finding suggests a potential anti-inflammatory or immunomodulatory role for these compounds, which could be relevant in the context of certain cancers. Unfortunately, the study did not provide IC50 values for the parent this compound or Pikromycin in this assay.[4]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
Sterile 96-well microtiter plates
-
This compound and Pikromycin stock solutions of known concentration
-
Sterile diluent (e.g., saline or broth)
-
Incubator
Procedure:
-
Prepare serial twofold dilutions of this compound and Pikromycin in MHB in the wells of a 96-well plate. The concentration range should be chosen to encompass the expected MIC.
-
Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Add the bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
Cell Viability (MTT) Assay for IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of drugs on cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
This compound and Pikromycin stock solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Pikromycin in complete culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of the drug solvent).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of antibacterial action of this compound and Pikromycin.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Workflow for IC50 determination using the MTT assay.
Conclusion
This compound and Pikromycin are structurally related macrolides with identical reported antibacterial potency against a tested strain of E. coli. Their unique mechanism of action, which allows for continued synthesis of a subset of proteins, warrants further investigation. While direct comparative data on their anticancer activity is currently lacking, preliminary studies on this compound derivatives suggest a potential for these compounds to modulate eukaryotic cell proliferation. Further research is required to fully elucidate and quantify the anticancer potential of both this compound and Pikromycin and to explore the structure-activity relationships that govern their distinct biological profiles. The experimental protocols and workflows provided in this guide offer a standardized framework for future comparative studies.
References
- 1. Co-produced natural ketolides this compound and pikromycin inhibit bacterial growth by preventing synthesis of a limited number of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Co-produced natural ketolides this compound and pikromycin inhibit bacterial growth by preventing synthesis of a limited number of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New this compound derivatives of Streptomyces venezuelae ATCC 15439 and their inhibitory effects on human T cell proliferation mediated by PMA/ionomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of Methymycin on T Cell Proliferation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methymycin's performance in inhibiting T cell proliferation against other established immunosuppressive agents. The information is supported by experimental data and detailed methodologies to assist in the validation and potential application of this compound in immunomodulatory research.
Comparative Analysis of T Cell Proliferation Inhibitors
| Compound | Reported Effect on T Cell Proliferation | Mechanism of Action | Effective Concentration Range | References |
| This compound | Inhibits human T cell proliferation stimulated by PMA/ionomycin.[1] | Likely acts downstream of PKC activation and calcium influx, potentially interfering with signaling pathways such as ERK and NF-κB, or protein synthesis. | Not explicitly defined in publicly available literature. | [1] |
| Tacrolimus | Potent inhibitor of T cell proliferation. | Calcineurin inhibitor; prevents the dephosphorylation and nuclear translocation of NFAT, thereby inhibiting IL-2 gene transcription and subsequent T cell activation and proliferation. | Therapeutic concentrations for immunosuppression are typically in the low ng/mL range. | |
| Mitomycin C | Potent inhibitor of T cell proliferation. | Alkylating agent that cross-links DNA, leading to inhibition of DNA synthesis and cell cycle arrest, thus preventing proliferation. | Effective concentrations in in vitro studies are in the µg/mL range. |
Experimental Protocols
To validate the inhibitory effect of this compound and compare it with other immunosuppressants, a standardized T cell proliferation assay is crucial. The following protocol outlines a widely accepted method using Carboxyfluorescein succinimidyl ester (CFSE).
CFSE-Based T Cell Proliferation Assay
Objective: To quantify the inhibition of T cell proliferation by this compound and comparator compounds.
Principle: CFSE is a fluorescent dye that covalently labels intracellular proteins. Upon cell division, the dye is equally distributed between daughter cells, leading to a halving of fluorescence intensity with each generation. This dilution can be measured by flow cytometry to determine the extent of cell proliferation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Carboxyfluorescein succinimidyl ester (CFSE).
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin.
-
This compound, Tacrolimus, and Mitomycin C at various concentrations.
-
Phosphate Buffered Saline (PBS).
-
Ficoll-Paque for PBMC isolation.
-
Flow cytometer.
Procedure:
-
Isolation of PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining:
-
Resuspend PBMCs at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C in the dark.
-
Quench the staining reaction by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS.
-
Wash the cells twice with complete RPMI-1640 medium.
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete RPMI-1640.
-
Plate 1 x 10^5 cells/well in a 96-well round-bottom plate.
-
Add varying concentrations of this compound, Tacrolimus, or Mitomycin C to the designated wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 1 hour at 37°C.
-
-
T Cell Stimulation:
-
Stimulate the T cells by adding PMA (50 ng/mL) and Ionomycin (1 µg/mL) to each well, except for the unstimulated control wells.
-
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Stain with fluorescently labeled antibodies against T cell markers (e.g., CD3, CD4, CD8) if specific T cell subset analysis is desired.
-
Acquire the samples on a flow cytometer, ensuring to collect a sufficient number of events.
-
Analyze the data by gating on the lymphocyte population and then on T cells (CD3+). Proliferation is assessed by the sequential halving of CFSE fluorescence intensity.
-
Signaling Pathways and Experimental Workflow
T Cell Activation by PMA and Ionomycin
PMA and ionomycin are potent mitogens that bypass the T-cell receptor (TCR) to directly activate downstream signaling pathways. PMA activates Protein Kinase C (PKC), while ionomycin, a calcium ionophore, increases intracellular calcium levels. This dual stimulation mimics the signaling events following TCR engagement, leading to T cell activation and proliferation.
Hypothesized Mechanism of this compound Action
Given that this compound inhibits T cell proliferation stimulated by PMA and ionomycin, it is likely to act downstream of PKC activation and calcium influx. Macrolide antibiotics, the class to which this compound belongs, have been shown to interfere with various intracellular signaling cascades, including the ERK and NF-κB pathways, as well as protein synthesis.[2][3]
Experimental Workflow for Comparative Analysis
The following diagram illustrates the workflow for a comprehensive comparative study of T cell proliferation inhibitors.
References
Methymycin vs. Erythromycin: A Comparative Analysis of Ribosomal Binding
A comprehensive guide for researchers, scientists, and drug development professionals on the differential ribosomal interactions of two key macrolide antibiotics.
Methymycin and erythromycin, both belonging to the macrolide class of antibiotics, exert their therapeutic effect by inhibiting bacterial protein synthesis. Their primary target is the 50S subunit of the bacterial ribosome. However, structural differences between the 12-membered lactone ring of this compound and the 14-membered ring of erythromycin lead to distinct interactions with the ribosome, influencing their binding affinity and inhibitory potency. This guide provides a detailed comparison of their ribosomal binding characteristics, supported by experimental data and methodologies.
Mechanism of Action: Targeting the Nascent Peptide Exit Tunnel
Both this compound and erythromycin bind within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[1][2][3] This tunnel serves as the path for the newly synthesized polypeptide chain to exit the ribosome. By binding within the NPET, these macrolides physically obstruct the passage of the elongating polypeptide, leading to the premature dissociation of peptidyl-tRNA and subsequent cessation of protein synthesis.[2]
While both antibiotics share this general mechanism, the specifics of their interaction with the ribosomal RNA (rRNA) and proteins within the tunnel differ. Erythromycin, a larger molecule, establishes crucial contacts with nucleotides in domain V of the 23S rRNA, particularly adenosine residues at positions 2058 and 2059 (E. coli numbering).[2] These interactions are vital for its inhibitory activity.[2]
This compound, with its smaller 12-membered ring, also binds within the NPET, contrary to some earlier hypotheses suggesting a binding site at the peptidyl transferase center (PTC).[1] Chemical probing has confirmed that this compound protects the same key nucleotides in the NPET, A2058 and A2059, from chemical modification, indicating an overlapping binding site with erythromycin.[1]
Quantitative Comparison of Ribosomal Binding
Experimental data indicates a significant disparity in the ribosomal binding affinity and inhibitory potency between this compound and erythromycin. Erythromycin generally exhibits a much higher affinity for the bacterial ribosome.
| Parameter | This compound | Erythromycin | Reference |
| Binding Affinity (Kd) | Weaker than Erythromycin | ~1.0 x 10⁻⁸ M to 4.9 x 10⁻⁹ M | [1][4] |
| IC50 (in vitro translation) | Higher than Erythromycin | ~0.2 µM | [2] |
Note: The quantitative values are compiled from different studies and experimental conditions may vary. A direct comparative study under identical conditions would provide the most accurate comparison.
The significantly lower IC50 value for erythromycin in cell-free translation assays suggests a much stronger inhibition of protein synthesis, which is consistent with its higher binding affinity.[2] Competitive binding assays have further demonstrated that while this compound can compete with erythromycin for binding to the ribosome, its affinity is considerably weaker.[1]
Experimental Protocols
A variety of experimental techniques are employed to characterize and compare the ribosomal binding of antibiotics like this compound and erythromycin.
In Vitro Transcription/Translation (IVT) Inhibition Assay
This assay measures the ability of an antibiotic to inhibit protein synthesis in a reconstituted cell-free system.
Protocol Outline:
-
Reaction Setup: A reaction mixture is prepared containing a DNA template (e.g., encoding a reporter protein like luciferase or Green Fluorescent Protein), E. coli S30 extract (containing ribosomes and other translation factors), amino acids (including a radiolabeled or fluorescently tagged amino acid), and an energy source.
-
Antibiotic Addition: Varying concentrations of the test antibiotic (this compound or erythromycin) are added to the reaction mixtures. A control reaction with no antibiotic is also prepared.
-
Incubation: The reactions are incubated at 37°C to allow for transcription and translation to occur.
-
Detection: The amount of newly synthesized protein is quantified. This can be done by measuring radioactivity (if a radiolabeled amino acid was used) or fluorescence (if a fluorescent reporter was used).
-
Data Analysis: The percentage of inhibition is calculated for each antibiotic concentration relative to the no-antibiotic control. The IC50 value, the concentration of the antibiotic that causes 50% inhibition of protein synthesis, is then determined by plotting the percentage of inhibition against the antibiotic concentration.[5]
Filter Binding Assay
This technique is used to determine the equilibrium dissociation constant (Kd) of an antibiotic for the ribosome.
Protocol Outline:
-
Radiolabeling: One of the binding partners, typically the antibiotic (e.g., [¹⁴C]-Erythromycin), is radiolabeled.
-
Incubation: A constant concentration of purified ribosomes is incubated with varying concentrations of the radiolabeled antibiotic in a suitable binding buffer. The mixture is allowed to reach equilibrium.
-
Filtration: The incubation mixture is passed through a nitrocellulose filter. Ribosomes and any bound radiolabeled antibiotic are retained on the filter, while the unbound antibiotic passes through.[6][7][8]
-
Washing: The filter is washed with cold binding buffer to remove any non-specifically bound antibiotic.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The amount of bound antibiotic is plotted against the concentration of the free antibiotic. The Kd can then be determined from the saturation binding curve.
Competitive Binding Assay
This assay is used to determine the relative binding affinity of an unlabeled antibiotic by measuring its ability to displace a labeled antibiotic from the ribosome.
Protocol Outline:
-
Complex Formation: Purified ribosomes are incubated with a fixed concentration of a radiolabeled antibiotic (e.g., [¹⁴C]-Erythromycin) to form a complex.
-
Competition: Increasing concentrations of an unlabeled competitor antibiotic (e.g., this compound) are added to the reaction mixtures.
-
Incubation: The mixtures are incubated to allow the competitor to displace the labeled antibiotic until a new equilibrium is reached.
-
Separation and Quantification: The amount of labeled antibiotic remaining bound to the ribosomes is measured using a technique like the filter binding assay described above.
-
Data Analysis: The percentage of displacement of the labeled antibiotic is plotted against the concentration of the unlabeled competitor. This allows for the determination of the competitor's inhibitory constant (Ki), which is related to its binding affinity.[1]
Visualizing Ribosomal Interactions and Experimental Workflows
To better understand the concepts discussed, the following diagrams illustrate the binding sites of this compound and erythromycin, as well as a typical experimental workflow.
Caption: Binding sites of this compound and Erythromycin on the 50S ribosomal subunit.
Caption: A typical workflow for an in vitro translation inhibition assay.
Conclusion
Both this compound and erythromycin are effective inhibitors of bacterial protein synthesis that target the nascent peptide exit tunnel of the 50S ribosomal subunit. However, erythromycin demonstrates a significantly higher binding affinity and, consequently, greater inhibitory potency. This difference is likely attributed to the structural variations between the 12- and 14-membered macrolide rings and their respective interactions within the ribosomal tunnel. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparative analysis of these and other ribosome-targeting antibiotics, which is crucial for the development of new therapeutic agents to combat antibiotic resistance.
References
- 1. Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. Binding of [14C]Erythromycin to Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. benchchem.com [benchchem.com]
- 8. Filter binding assay - Wikipedia [en.wikipedia.org]
Unlocking New Antibacterial Potential: A Comparative Guide to the Structure-Activity Relationship of Novel Methymycin Analogs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel methymycin analogs, offering insights into their structure-activity relationships (SAR). By presenting quantitative data, detailed experimental protocols, and visual representations of molecular interactions and workflows, this document aims to facilitate the development of next-generation macrolide antibiotics.
This compound, a 12-membered macrolide antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] Its unique scaffold has inspired the synthesis of novel analogs with the goal of enhancing antibacterial potency, broadening the spectrum of activity, and overcoming resistance mechanisms. This guide delves into the SAR of these emerging compounds, providing a framework for understanding how structural modifications influence biological activity.
Comparative Analysis of Biological Activity
The antibacterial efficacy of novel this compound analogs is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. A lower MIC value indicates greater potency. The following table summarizes the available quantitative data for selected this compound and related macrolide analogs.
| Compound/Analog | Target Organism(s) | MIC (µg/mL) | IC50 | Key Structural Features | Reference |
| Muraymycin Analogs (7b, 8b) | S. aureus (MRSA), E. faecium (VRE) | 0.25 - 4 | Lipophilic side chain | [3] | |
| Truncated Muraymycin Analog (17) | Gram-positive bacteria | 32 - 64 | 5 µM (MraY inhibition) | Lacks the urea-dipeptide motif | [3] |
| Humimycin A | S. aureus | 8 | [4] | ||
| Humimycin A | S. pneumoniae | 4 | [4] | ||
| CPD20 | S. pyogenes, S. aureus | 2.5 | 1,3-bis(aryloxy)propan-2-amine | [5] | |
| CPD22 | S. pyogenes | 2.5 | 1,3-bis(aryloxy)propan-2-amine | [5] | |
| CPD22 | S. aureus, E. faecalis | 5 | 1,3-bis(aryloxy)propan-2-amine | [5] |
Note: The table includes data for muraymycin analogs, which, while structurally distinct from this compound, share a focus on novel antibacterial activity and provide valuable SAR insights. Data for newly isolated 3'-demethylthis compound and 3'-demethyldeoxythis compound with potential anti-inflammatory activity is noted, but specific IC50 values were not available in the reviewed literature.[6][7][8][9]
Experimental Protocols
A standardized method for determining the antibacterial efficacy of novel compounds is crucial for reproducible and comparable results. The following is a representative protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[10][11][12][13]
Protocol: Broth Microdilution Assay for MIC Determination
1. Preparation of Materials:
- Bacterial Strains: Use fresh, overnight cultures of the desired bacterial strains grown in appropriate broth (e.g., Mueller-Hinton Broth - MHB).
- Test Compounds: Prepare stock solutions of the this compound analogs in a suitable solvent (e.g., DMSO).
- Media: Sterile Mueller-Hinton Broth (MHB).
- 96-Well Microtiter Plates: Sterile, U-bottomed plates.
2. Inoculum Preparation:
- Adjust the turbidity of the bacterial culture to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
- Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Serial Dilution of Test Compounds:
- Add 100 µL of sterile MHB to all wells of the microtiter plate.
- Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL to the subsequent wells.
- The final volume in each well after adding the inoculum will be 200 µL.
4. Inoculation and Incubation:
- Add 100 µL of the diluted bacterial inoculum to each well.
- Include a positive control (wells with bacteria and no compound) and a negative control (wells with media only).
- Incubate the plates at 37°C for 18-24 hours.
5. Determination of MIC:
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing Molecular Interactions and Experimental Processes
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental workflows.
Caption: Mechanism of action of this compound on the bacterial ribosome.
Caption: Experimental workflow for SAR studies of this compound analogs.
References
- 1. New olivosyl derivatives of this compound/pikromycin from an engineered strain of Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Co-produced natural ketolides this compound and pikromycin inhibit bacterial growth by preventing synthesis of a limited number of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Muraymycin Analogues Active against Anti-Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of MRSA active antibiotics using primary sequence from the human microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 8-METHOXY-1,3-DIMETHYL-2,6-DIOXO-PURIN-7-YL DERIVATIVES WITH TERMINAL CARBOXYLIC, ESTER OR AMIDE MOIETIES IN ANIMAL MODELS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Anti-Inflammatory Activity of 1-Methylhydantoin Cinnamoyl Imides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract: Forecasting ADMET Profiling and Anti-Inflammatory Targets Using Molecular Docking Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apec.org [apec.org]
- 11. woah.org [woah.org]
- 12. benchchem.com [benchchem.com]
- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Metabolomics Guide to Wild-Type and Engineered Methymycin-Producing Strains
This guide provides an objective comparison of the metabolic profiles of wild-type Streptomyces venezuelae and strains engineered for enhanced production of methymycin and related macrolides. It is intended for researchers, scientists, and drug development professionals working on the optimization of antibiotic production through metabolic engineering.
Introduction to this compound Biosynthesis
This compound is a macrolide antibiotic produced by Streptomyces venezuelae. Its biosynthesis is closely related to that of pikromycin, sharing a common enzymatic machinery. The production begins with a type I polyketide synthase (PKS) that assembles a 12-membered macrolactone ring called 10-deoxymethynolide. This intermediate is then glycosylated with the deoxysugar D-desosamine and subsequently hydroxylated by a cytochrome P450 monooxygenase to yield this compound.[1][2] Metabolic engineering efforts are focused on manipulating this pathway to increase the yield of this compound or to generate novel, structurally diverse macrolides.[2]
Comparative Analysis of this compound and Pikromycin Production
Metabolic engineering strategies have been successfully employed to enhance the production of macrolides in S. venezuelae. The following table summarizes the production titers of pikromycin, a closely related macrolide that shares its biosynthetic pathway with this compound, in various engineered strains compared to the wild-type. The engineering targets aimed to increase the supply of precursors and cofactors.
| Strain ID | Genotype/Engineering Strategy | Pikromycin Titer (mg/L) | Fold Increase vs. Wild-Type |
| Wild-Type | S. venezuelae ATCC 15439 | 120.3 | 1.0 |
| NM1 | Overexpression of methenyltetrahydrofolate cyclohydrolase/methylenetetrahydrofolate dehydrogenase and knockdown of sulfite reductase | 295.25 | 2.45 |
| OE-1 | Overexpression of methenyltetrahydrofolate cyclohydrolase/methylenetetrahydrofolate dehydrogenase | 215.8 | 1.79 |
| OE-2 | Overexpression of 3-phosphoshikimate 1-carboxyvinyltransferase | 188.7 | 1.57 |
| OE-3 | Overexpression of acetyl-CoA carboxylase | 175.4 | 1.46 |
| OE-4 | Overexpression of serine hydroxymethyltransferase | 166.9 | 1.39 |
| KD-1 | Knockdown of sulfite reductase | 201.5 | 1.67 |
| KD-2 | Knockdown of glucose-6-phosphate 1-dehydrogenase | 190.2 | 1.58 |
Data sourced from a study on systems metabolic engineering of S. venezuelae for enhanced pikromycin production.[3]
Metabolic Shifts in Engineered Strains
The genetic modifications in the engineered strains are designed to redirect metabolic flux towards the biosynthesis of this compound and pikromycin. Overexpression of genes such as acetyl-CoA carboxylase is intended to increase the pool of malonyl-CoA, a key building block for the polyketide backbone. Similarly, targeting enzymes involved in the pentose phosphate pathway and one-carbon metabolism aims to enhance the supply of the reducing equivalent NADPH and other essential precursors.[1]
Experimental Protocols
Strain Cultivation and Fermentation
Streptomyces venezuelae strains are typically grown in a seed medium followed by fermentation in a production medium.
-
Seed Culture: Spores or mycelia are inoculated into a suitable seed medium (e.g., Tryptic Soy Broth) and incubated at 28-30°C with shaking for 24-48 hours.
-
Production Culture: The seed culture is then transferred to a production medium designed to support macrolide biosynthesis. A common production medium contains glucose, peptone, and other essential nutrients. The cultures are incubated at 28-30°C with vigorous shaking for 4-7 days.[4]
Metabolite Extraction
A rapid quenching method is crucial to halt metabolic activity and preserve the intracellular metabolite profile.
-
Quenching: A defined volume of the culture is rapidly mixed with a cold quenching solution (e.g., 60% methanol at -40°C) to instantly stop enzymatic reactions.
-
Cell Harvesting: The quenched cells are harvested by centrifugation at low temperatures.
-
Extraction: Intracellular metabolites are extracted from the cell pellet using a cold solvent, typically a methanol/water or chloroform/methanol/water mixture. The extraction is often facilitated by bead beating or sonication to ensure complete cell lysis. The resulting extract is then centrifuged to remove cell debris.
LC-MS/MS Analysis for Metabolomics
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation and identification of a wide range of metabolites.
-
Chromatographic Separation: The metabolite extract is injected onto a reverse-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) column. A gradient elution with solvents such as water with formic acid and acetonitrile with formic acid is used to separate the metabolites based on their physicochemical properties.
-
Mass Spectrometry Detection: The eluting compounds are ionized using an electrospray ionization (ESI) source and detected by a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). Data is acquired in both positive and negative ionization modes to cover a broader range of metabolites.
-
Data Analysis: The raw data is processed using specialized software for peak picking, alignment, and integration. Metabolites are identified by comparing their accurate mass and fragmentation patterns (MS/MS spectra) to spectral libraries and databases.
Visualizing the this compound Biosynthetic Pathway and Engineering Targets
The following diagrams illustrate the key steps in this compound biosynthesis and the logical workflow for developing engineered strains.
Caption: Biosynthetic pathway of this compound in Streptomyces venezuelae.
Caption: Workflow for metabolic engineering of this compound-producing strains.
References
- 1. An Insight into the “-Omics” Based Engineering of Streptomycetes for Secondary Metabolite Overproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis and combinatorial biosynthesis of pikromycin-related macrolides in Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systems metabolic engineering of Streptomyces venezuelae for the enhanced production of pikromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
A Comparative Guide to a New Bioassay for Quantifying Methymycin Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of a new bioassay for the quantification of methymycin activity against a traditional microbiological method. The presented data and protocols aim to offer an objective assessment of the new assay's performance, enabling informed decisions for its implementation in research and drug development workflows.
Performance Characteristics: A Comparative Analysis
The performance of the new bioassay was evaluated against the established agar diffusion method. Key validation parameters, including accuracy, precision (repeatability and intermediate precision), linearity, and limit of detection (LOD), were assessed. The results are summarized in the table below.
| Parameter | New Bioassay | Standard Agar Diffusion Assay | Acceptance Criteria |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95.3% - 104.5% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | < 1.5% | < 4.0% | ≤ 2.0% |
| Precision (Intermediate, %RSD) | < 2.0% | < 5.0% | ≤ 3.0% |
| Linearity (r²) | 0.998 | 0.985 | ≥ 0.99 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL | Reportable |
| Assay Time | 4 hours | 18-24 hours | Reportable |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below. These protocols are based on established principles of bioassay validation.[1][2][3][4]
Accuracy
Accuracy was determined by the spike and recovery method. Three known concentrations of this compound reference standard (low, medium, and high) were spiked into the sample matrix. The concentration of this compound in these samples was then quantified using the new bioassay. The percentage recovery was calculated using the following formula:
% Recovery = (Measured Concentration / Spiked Concentration) x 100
The procedure was repeated three times for each concentration level.
Precision
Precision was evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Repeatability: Six individual preparations of the same this compound sample (at 100% of the target concentration) were analyzed on the same day by the same analyst. The relative standard deviation (%RSD) of the results was calculated.
-
Intermediate Precision: The analysis of the same this compound sample was repeated on three different days by two different analysts. The %RSD of the combined results was calculated to determine the intermediate precision.
Linearity
The linearity of the new bioassay was assessed by analyzing a series of at least five concentrations of the this compound reference standard across a specified range. The response of the assay was plotted against the known concentrations, and a linear regression analysis was performed. The coefficient of determination (r²) was used to evaluate the linearity.[1]
Specificity
The specificity of the assay was determined by analyzing a placebo (sample matrix without this compound) and samples containing known related substances and degradation products. The assay should produce no significant response for the placebo and should be able to differentiate this compound from potentially interfering substances.[5]
Visualizing the Workflow and Mechanism
To better illustrate the processes involved, the following diagrams have been generated.
This compound is a macrolide antibiotic that exerts its activity by inhibiting protein synthesis in bacteria.[6] The biosynthesis of this compound is a complex process involving a modular polyketide synthase (PKS) and subsequent enzymatic modifications.[7][8]
Conclusion
The new bioassay for quantifying this compound activity demonstrates significant improvements in precision, assay time, and limit of detection compared to the standard agar diffusion method. Its high accuracy and linearity make it a reliable and robust alternative for high-throughput screening and quality control applications in the drug development pipeline. The detailed protocols provided herein should facilitate the successful implementation and validation of this new method in other laboratories.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quantics.co.uk [quantics.co.uk]
- 3. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 4. svarlifescience.com [svarlifescience.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. researchgate.net [researchgate.net]
- 7. The this compound/Pikromycin Biosynthetic Pathway: A Model for Metabolic Diversity in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The this compound/pikromycin pathway: a model for metabolic diversity in natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Methymycin, Neomethymycin, and Novamethymycin Efficacy
For Researchers, Scientists, and Drug Development Professionals
Structural and Biosynthetic Relationship
Methymycin, Neothis compound, and Novathis compound are all derived from the same biosynthetic pathway. Their structural diversity arises from the activity of a single cytochrome P450 hydroxylase, PikC.[1] This enzyme exhibits remarkable substrate flexibility, catalyzing hydroxylation at different positions on the macrolactone ring.
-
This compound is hydroxylated at the C10 position.
-
Neothis compound is hydroxylated at the C12 position.[1]
-
Novathis compound , a novel bioactive metabolite, is hydroxylated at both the C10 and C12 positions.[2]
This shared biosynthetic origin and the subtle yet significant structural differences make these compounds ideal for structure-activity relationship (SAR) studies.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
As members of the macrolide class of antibiotics, this compound, Neothis compound, and Novathis compound exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria. They bind to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET). This binding event physically obstructs the passage of newly synthesized polypeptide chains, leading to a premature termination of protein elongation and ultimately, bacteriostasis. The desosamine sugar moiety attached to the macrolactone ring is crucial for this interaction, anchoring the antibiotic to the ribosome.
Comparative Efficacy Data
A direct, side-by-side comparison of the in vitro efficacy of this compound, Neothis compound, and Novathis compound against a standardized panel of bacterial pathogens is not extensively documented in publicly available literature. To facilitate future research and provide a clear framework for comparison, the following table can be used to summarize Minimum Inhibitory Concentration (MIC) data.
| Bacterial Strain | This compound MIC (µg/mL) | Neothis compound MIC (µg/mL) | Novathis compound MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | |||
| Methicillin-resistant S. aureus (MRSA) | |||
| Streptococcus pneumoniae (ATCC 49619) | |||
| Penicillin-resistant S. pneumoniae | |||
| Bacillus subtilis (ATCC 6633) | |||
| Enterococcus faecalis (ATCC 29212) |
Experimental Protocols
The following is a detailed, generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of the subject macrolides using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Objective: To determine the lowest concentration of this compound, Neothis compound, and Novathis compound that inhibits the visible growth of a specific bacterial strain.
Materials:
-
Pure cultures of test bacteria (e.g., S. aureus, S. pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
For fastidious organisms like S. pneumoniae, CAMHB supplemented with 2.5% to 5% lysed horse blood.
-
This compound, Neothis compound, and Novathis compound stock solutions of known concentration, prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then diluted in broth.
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and multichannel pipettes
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or McFarland turbidity standards (0.5 McFarland)
-
Positive control antibiotic (e.g., Erythromycin)
-
Negative control (broth only) and growth control (broth with inoculum, no antibiotic) wells
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antibiotic Dilutions:
-
Perform serial two-fold dilutions of each macrolide in CAMHB in the 96-well plate.
-
For example, add 100 µL of broth to wells 2 through 12. Add 200 µL of the highest concentration of the antibiotic to well 1.
-
Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue this serial dilution process across the plate to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).
-
-
Inoculation:
-
Inoculate each well (except the sterility control) with 10 µL of the prepared bacterial suspension, achieving a final volume of 110 µL and the target bacterial concentration.
-
-
Incubation:
-
Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air. For S. pneumoniae, incubate in an atmosphere of 5% CO₂.
-
-
Reading and Interpretation of Results:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Conclusion
This compound, Neothis compound, and Novathis compound offer a valuable platform for investigating the structure-activity relationships of 12-membered macrolides. Their shared biosynthetic pathway and distinct hydroxylation patterns provide a clear basis for comparative studies. While comprehensive, direct comparative efficacy data is currently lacking in the literature, the provided framework and protocols are intended to guide researchers in generating this critical information. Further investigation into the comparative in vitro and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. Unnatural activities and mechanistic insights of cytochrome P450 PikC gained from site-specific mutagenesis by non-canonical amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Re-classification of Streptomyces venezuelae strains and mining secondary metabolite biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
Methymycin's Potential Against Erythromycin-Resistant Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methymycin and erythromycin, with a focus on the cross-resistance profiles in bacteria that have developed resistance to erythromycin. The emergence of antibiotic resistance necessitates the exploration of alternative antimicrobial agents. This compound, a macrolide antibiotic with a distinct mechanism of action, presents a promising avenue of investigation. This document synthesizes available data on the mechanisms of erythromycin resistance and the potential efficacy of this compound against resistant strains, supported by experimental protocols and visual representations of key biological pathways and workflows.
Executive Summary
Erythromycin resistance in bacteria is primarily driven by two mechanisms: modification of the ribosomal target site, most commonly through methylation by enzymes encoded by erm genes, and active drug efflux mediated by pumps encoded by mef genes. These mechanisms often lead to cross-resistance to other macrolide antibiotics that share a similar binding site on the bacterial ribosome.
This compound, in contrast to typical macrolides like erythromycin that bind within the nascent peptide exit tunnel, interacts with the peptidyl transferase center (PTC) of the ribosome. This alternative binding site suggests that this compound may remain effective against bacteria that have developed resistance to erythromycin through target site modification. While direct comparative studies on the minimum inhibitory concentrations (MICs) of this compound against a wide range of well-characterized erythromycin-resistant clinical isolates are limited in the readily available scientific literature, this guide provides an overview of the foundational knowledge and methodologies required to conduct such crucial cross-resistance studies.
Data Presentation: Comparative Antibiotic Efficacy
Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) of Miokamycin and Erythromycin against various bacterial strains. [1]
| Bacterial Strain Category | Antibiotic | Mode MIC (µg/mL) |
| MLS-Sensitive Staphylococci | Erythromycin | 0.25 |
| Miokamycin | 2 | |
| MLS-Sensitive Streptococci & Pneumococci | Erythromycin | 0.016 |
| Miokamycin | 0.06-0.25 | |
| MLS-Sensitive Enterococci | Erythromycin | 0.5 |
| Miokamycin | 1-2 | |
| Inducible MLSB-Resistant Staphylococci | Erythromycin | Inactive |
| Miokamycin | Active | |
| Constitutive MLSB-Resistant Staphylococci | Erythromycin | Inactive |
| Miokamycin | Inactive | |
| Constitutive MLSB-Resistant Streptococci | Erythromycin | Inactive |
| Miokamycin | Inactive | |
| Constitutive MLSB-Resistant Enterococci | Erythromycin | Inactive |
| Miokamycin | Inactive | |
| Haemophilus | Erythromycin | 2-8 |
| Miokamycin | 8-32 |
MLS: Macrolide-Lincosamide-Streptogramin. MLSB resistance can be inducible or constitutive.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antibiotic cross-resistance. The following are standard protocols for key experiments in this area of research.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Antibiotic Dilutions: Serial two-fold dilutions of this compound and erythromycin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
Determination of Resistance Mechanism (Phenotypic)
The double-disk diffusion test (D-test) is a common method to differentiate between efflux-mediated resistance (M-phenotype) and target site modification (MLSB phenotype, which can be inducible or constitutive).
-
Inoculation: A standardized suspension of the test bacterium is swabbed onto a Mueller-Hinton agar plate to create a uniform lawn.
-
Disk Placement: An erythromycin disk (15 µg) and a clindamycin disk (2 µg) are placed on the agar surface at a specific distance from each other (typically 15-26 mm edge-to-edge).
-
Incubation: The plate is incubated at 35-37°C for 16-18 hours.
-
Interpretation:
-
M-phenotype (efflux): The organism is resistant to erythromycin but susceptible to clindamycin, with a circular zone of inhibition around the clindamycin disk.
-
Inducible MLSB (iMLSB): The organism is resistant to erythromycin and appears susceptible to clindamycin, but there is a flattening or "D-shaped" zone of inhibition around the clindamycin disk adjacent to the erythromycin disk.
-
Constitutive MLSB (cMLSB): The organism is resistant to both erythromycin and clindamycin.
-
Genotypic Characterization of Resistance
Polymerase Chain Reaction (PCR) is used to detect the presence of specific resistance genes.
-
DNA Extraction: Bacterial genomic DNA is extracted from the test isolates.
-
PCR Amplification: Specific primers targeting known erythromycin resistance genes (e.g., ermA, ermB, ermC, mefA) are used to amplify the target DNA sequences.
-
Gel Electrophoresis: The PCR products are separated by size on an agarose gel. The presence of a band of the expected size indicates the presence of the resistance gene.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to cross-resistance studies.
Caption: Major mechanisms of erythromycin resistance in bacteria.
Caption: Experimental workflow for MIC determination.
Caption: Logical relationship of this compound activity to erythromycin resistance mechanisms.
References
A Comparative Analysis of Small Molecule Inhibitors and Methymycin Analogs as Bacterial Protein Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two distinct classes of bacterial protein synthesis inhibitors: small molecule inhibitors, represented by the oxazolidinone class, and methymycin analogs, represented by the ketolide class of macrolide antibiotics. This analysis is supported by experimental data to aid researchers and drug development professionals in understanding their relative performance and potential applications.
Introduction
The escalating threat of antibiotic resistance necessitates the exploration and development of novel antimicrobial agents. Both small molecule inhibitors and semi-synthetic analogs of natural products represent crucial avenues of research. This guide focuses on a comparative analysis of oxazolidinones (small molecule inhibitors) and ketolides (this compound analogs), both of which target the bacterial ribosome to inhibit protein synthesis, a fundamental process for bacterial survival.
This compound and its analogs (Ketolides): this compound is a 12-membered macrolide antibiotic. The ketolides are a newer generation of macrolides designed to overcome macrolide resistance.[1] They are characterized by the replacement of the L-cladinose sugar at the 3-position of the macrolactone ring with a keto group and often feature a carbamate side chain.[1] This structural modification allows for enhanced binding to the ribosome and activity against many macrolide-resistant strains.[1][2]
Small Molecule Inhibitors (Oxazolidinones): The oxazolidinones are a class of synthetic small molecule antibiotics.[3] Linezolid was the first member of this class to be approved for clinical use, followed by tedizolid.[4] They possess a unique mechanism of action that inhibits the formation of the translation initiation complex.[5]
Mechanism of Action: Targeting the Bacterial Ribosome
Both ketolides and oxazolidinones exert their antibacterial effects by binding to the 50S subunit of the bacterial ribosome, but at distinct, albeit overlapping, sites within the peptidyl transferase center (PTC).
Ketolides (this compound Analogs): Ketolides, like their macrolide predecessors, bind to the nascent peptide exit tunnel (NPET) on the 50S ribosomal subunit.[6] Their binding site is primarily within domain V of the 23S rRNA. The macrolactone ring establishes key interactions, while the desosamine sugar extends towards the peptidyl transferase center. The characteristic C11-C12 carbamate side chain of many ketolides provides additional interactions with the ribosome, enhancing their binding affinity compared to older macrolides.[1] Some advanced ketolides, like solithromycin, have been shown to have three distinct interaction sites with the ribosome.[7]
Oxazolidinones: Oxazolidinones bind to the A-site of the peptidyl transferase center on the 50S subunit.[8] This binding site is also primarily composed of 23S rRNA. By occupying this crucial location, they prevent the formation of the 70S initiation complex, a critical early step in protein synthesis.[5] Their unique mechanism of action means there is generally no cross-resistance with other classes of protein synthesis inhibitors.[9]
References
- 1. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toeprinting Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. toku-e.com [toku-e.com]
- 4. New and old oxazolidinones: tedizolid vs. linezolid | CMAC [cmac-journal.ru]
- 5. [Ketolides and oxazolidinones. Mechanisms of action and antibacterial spectrum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solithromycin: A Novel Fluoroketolide for the Treatment of Community-Acquired Bacterial Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of LC-MS Methods for Methymycin Derivative Analysis
For Researchers, Scientists, and Drug Development Professionals
The quantification of methymycin and its derivatives, a class of macrolide antibiotics, is critical in various stages of drug development, from fermentation process optimization to preclinical and clinical pharmacokinetic studies. Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for this purpose due to its high sensitivity, selectivity, and specificity. This guide provides a comprehensive overview of the validation of LC-MS methods for the analysis of this compound derivatives, offering a comparison of analytical approaches and detailed experimental protocols to ensure reliable and reproducible results.
Comparison of LC-MS Method Performance for Macrolide Antibiotics
The following table summarizes typical validation parameters for the LC-MS/MS analysis of macrolide antibiotics in a biological matrix, using a validated method for the ketolide antibiotic nafithromycin in human plasma as a primary example. This data provides a benchmark for what can be expected from a robustly validated method.
| Validation Parameter | Method 1: Nafithromycin in Human Plasma (LC-MS/MS) | Alternative Approaches for Macrolides |
| Linearity Range | 10–5000 ng/mL (r ≥ 0.99)[1][2] | 0.5–5000 ng/mL (for Erythromycin)[3] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[1][2] | 0.5 ng/mL (for Erythromycin)[3] |
| Accuracy (% Recovery) | Within ±15% of nominal concentration | 88-105% (for Erythromycin)[3] |
| Precision (%RSD) | Intra-day: ≤ 15%, Inter-day: ≤ 15% | Intra- and Inter-day: < 15% |
| Sample Preparation | Protein Precipitation[1][2] | Liquid-Liquid Extraction, Solid-Phase Extraction (SPE) |
| Internal Standard (IS) | Clarithromycin[1][2] | Stable Isotope-Labeled (SIL) IS, Roxithromycin, Azithromycin[4] |
Experimental Protocols
A detailed experimental protocol is crucial for the reproducibility of an analytical method. Below is a typical protocol for the validation of an LC-MS/MS method for a this compound derivative in a biological matrix, based on established methods for related macrolide antibiotics.
Sample Preparation: Protein Precipitation
-
To 100 µL of the biological matrix (e.g., human plasma) in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., a structurally similar macrolide like clarithromycin or a stable isotope-labeled standard).
-
Vortex the sample for 30 seconds to ensure thorough mixing.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex for 1 minute and transfer the solution to an autosampler vial for LC-MS/MS analysis.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: A validated HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[4]
-
Mobile Phase A: 0.1% Formic acid in water.[4]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[4]
-
Gradient: A suitable gradient program to achieve separation of the analyte and internal standard from matrix components.
-
Flow Rate: 0.3 mL/min.[4]
-
Injection Volume: 5 µL.[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]
-
Ionization Mode: Positive ion mode is typically used for macrolides.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the first choice for quantification.[1] The specific precursor and product ion transitions for the this compound derivative and the internal standard must be optimized by direct infusion of the pure compounds into the mass spectrometer.
Visualizing the Workflow and Key Relationships
To better understand the processes involved in LC-MS method validation and the rationale behind certain choices, the following diagrams have been generated using the DOT language.
References
- 1. Simultaneous determination of novel ketolide antibiotic nafithromycin and its major metabolite in human plasma using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of novel ketolide antibiotic nafithromycin and its major metabolite in human plasma using liquid chromatography tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Methymycin
The integrity of scientific research and the safety of laboratory personnel and the environment hinge on the meticulous management of all chemical and biological materials, including the proper disposal of antibiotics like methymycin. Adherence to established disposal protocols is critical to prevent the environmental dissemination of antibiotic residues, which contributes to the growing threat of antimicrobial resistance (AMR). This guide provides essential, step-by-step procedures for the safe and effective disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Considerations
This compound, a macrolide antibiotic, requires careful handling to minimize exposure and environmental release. When managing this compound waste, it is imperative to treat it as hazardous chemical waste. All personnel involved in the disposal process must wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its form—whether it is in a concentrated stock solution, diluted in used culture media, or contaminating laboratory equipment.
Concentrated this compound Stock Solutions and Unused Product:
High-concentration this compound solutions are considered hazardous chemical waste and must not be disposed of down the drain.[1]
-
Collection: Collect all concentrated this compound waste, including expired or unused solutions, in a designated, leak-proof, and clearly labeled hazardous waste container.[1][2]
-
Storage: Store the hazardous waste container in a secure, well-ventilated area, segregated from other incompatible chemicals.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[2]
Dilute this compound Solutions (e.g., Used Culture Media):
The disposal of dilute solutions, such as those in used cell culture media, depends on institutional policies and whether the antibiotic is heat-stable.[3]
-
Heat-Labile Antimicrobials: If an antimicrobial agent is destroyed by autoclaving, the used media can be autoclaved. Following autoclaving, and if no other hazardous chemicals are present, it may be permissible to dispose of it down the drain, but always confirm with institutional guidelines.[3]
-
Heat-Stable Antimicrobials: If the antimicrobial agent is heat-stable, autoclaving will not deactivate it.[3] In this case, the media should be collected and disposed of as chemical waste.[3]
Contaminated Laboratory Equipment:
Proper decontamination of all labware (e.g., glassware, pipette tips, plates) that has come into contact with this compound is crucial.
-
Solid Waste: Disposable items such as pipette tips and culture plates should be collected in a biohazard bag or a rigid, puncture-proof container designated for autoclaving.[2] After autoclaving, the waste can typically be disposed of in the regular laboratory trash, in accordance with institutional policy.[2]
-
Reusable Equipment: Reusable glassware and equipment should be submerged in an appropriate decontamination solution before standard cleaning and sterilization procedures. For some antibiotics, a 1 M NaOH solution for at least 4 hours is effective for inactivation.[2] However, the specific method should be validated for this compound or follow general laboratory guidelines for antibiotic decontamination.
Data Presentation: Waste Characterization and Disposal Routes
| Waste Type | Concentration | Description | Recommended Disposal Route |
| Stock Solutions & Unused Product | High | Concentrated this compound powder or solutions. | Hazardous Chemical Waste Collection[1][2] |
| Used Culture Media | Low | Cell culture media containing this compound. | Treat as chemical waste; consult institutional guidelines for heat-stable antibiotics.[3] |
| Contaminated Solid Waste | Variable | Pipette tips, gloves, flasks, etc. | Autoclave, then dispose as regular lab trash (confirm with institutional policy).[2] |
| Contaminated Reusable Equipment | Variable | Glassware, stir bars, etc. | Decontaminate with appropriate chemical solution, then clean and sterilize.[2] |
Mandatory Visualization: this compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Methymycin
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the macrolide antibiotic, Methymycin. By adhering to these procedural steps, you can mitigate risks and maintain a safe laboratory environment.
Important Note: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the chemical properties of this compound and safety protocols for similar antibiotic compounds. It is crucial to consult the specific SDS for any chemical you are working with, should it be available.
Immediate Safety and Handling Protocols
When working with this compound, a thorough risk assessment should be conducted. The following personal protective equipment (PPE) is recommended to minimize exposure and ensure safety.
Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant nitrile or neoprene gloves. Consider double gloving. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or aerosols. |
| Lab Coat | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols. | To prevent inhalation of the compound. |
This information is based on general laboratory safety guidelines for handling potentially hazardous chemicals and antibiotics.
Step-by-Step Handling and Disposal Plan
Adherence to a strict operational and disposal plan is critical for laboratory safety and environmental protection.
Operational Plan
-
Preparation : Before handling this compound, ensure that the work area, preferably a chemical fume hood, is clean and uncluttered. All necessary equipment and waste containers should be readily accessible.
-
Personal Protective Equipment (PPE) : Don the appropriate PPE as outlined in the table above.
-
Handling :
-
Avoid the generation of dust and aerosols.
-
Use only in a well-ventilated area, such as a chemical fume hood.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.
-
-
Storage : Store this compound in a tightly sealed container in a dry, dark, and cool place. Recommended storage is at 0-4°C for the short term (days to weeks) or -20°C for the long term (months to years).[1]
Disposal Plan
All waste that has come into contact with this compound should be treated as hazardous chemical waste.
-
Segregation : Segregate all contaminated materials, including unused product, contaminated media, pipette tips, gloves, and lab coats.
-
Containment : Place segregated waste in a clearly labeled, leak-proof hazardous waste container. The label should include "Hazardous Waste" and the name "this compound."
-
Institutional Procedures : Follow your institution's specific Environmental Health and Safety (EHS) guidelines for the final disposal of hazardous chemical waste.
Quantitative Data on this compound
The following table summarizes key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₅H₄₃NO₇ | PubChem[2] |
| Molecular Weight | 469.6 g/mol | PubChem[2] |
| CAS Number | 497-72-3 | PubChem[2] |
| Appearance | Solid powder | MedKoo Biosciences[1] |
| Storage Temperature | 0-4°C (short term), -20°C (long term) | MedKoo Biosciences[1] |
| Solubility | Very slightly soluble in water and hexane. Soluble in methanol, acetone, chloroform, and dilute acids. Moderately soluble in ethanol and ether. | The Merck Index[3] |
Experimental Protocols
Detailed experimental protocols for this compound were not available in the initial search. When designing experiments, consider the solubility and stability of the compound. For in vitro studies, stock solutions can be prepared in an appropriate solvent such as methanol or acetone and then diluted in the experimental medium. It is crucial to determine the final concentration of the solvent in the assay to avoid any off-target effects.
Visualizing Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
